Technical Documentation Center

6-(Trifluoromethyl)nicotinimidamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(Trifluoromethyl)nicotinimidamide hydrochloride
  • CAS: 221313-11-7

Core Science & Biosynthesis

Foundational

6-(Trifluoromethyl)nicotinimidamide hydrochloride basic properties

Technical Whitepaper: 6-(Trifluoromethyl)nicotinimidamide Hydrochloride Physicochemical Profile, Synthetic Utility, and Application in Heterocyclic Design [1] Executive Summary 6-(Trifluoromethyl)nicotinimidamide hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-(Trifluoromethyl)nicotinimidamide Hydrochloride Physicochemical Profile, Synthetic Utility, and Application in Heterocyclic Design [1]

Executive Summary

6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS 221313-11-7) is a specialized pyridine derivative serving as a critical "linchpin" intermediate in modern medicinal chemistry.[1][2][3][4][5] Characterized by the electron-withdrawing trifluoromethyl group (


) at the C6 position and a reactive amidine moiety at C3, this compound is primarily utilized to construct fused nitrogenous heterocycles—specifically pyrimidines and triazines—found in kinase inhibitors, TRPM8 antagonists, and agrochemicals. This guide details its physicochemical properties, validated synthesis protocols, and strategic application in drug discovery.

Section 1: Molecular Identity & Physicochemical Architecture[1]

The compound exists as a hydrochloride salt, conferring stability to the otherwise sensitive amidine group. The


 group significantly alters the electronic landscape of the pyridine ring, enhancing the lipophilicity and metabolic stability of downstream products.
Property Data / Specification
IUPAC Name 6-(Trifluoromethyl)pyridine-3-carboximidamide hydrochloride
CAS Number 221313-11-7
Molecular Formula

(

)
Molecular Weight 225.60 g/mol
Appearance White to off-white crystalline solid
Melting Point 191–193 °C
Solubility Soluble in Methanol, DMSO, Water; Sparingly soluble in DCM, EtOAc
pKa (Calculated) ~11.0 (Amidine group), reduced slightly by electron-deficient ring
Hygroscopicity Moderate; storage under inert atmosphere recommended

Structural Insight: The


 group at position 6 exerts a strong inductive electron-withdrawing effect (-I), deactivating the pyridine ring.[1] This makes the amidine carbon slightly more electrophilic than in non-fluorinated analogs, influencing its reactivity in cyclization reactions.

Section 2: Synthetic Pathways & Production

The industrial standard for synthesizing this compound relies on the Pinner reaction or direct Lewis-acid catalyzed addition of ammonia to the corresponding nitrile.[1]

Primary Route: Pinner Synthesis (Nitrile Amidine)

Starting Material: 6-(Trifluoromethyl)nicotinonitrile (CAS 386704-12-7 / 216431-85-5).[1]

Protocol:

  • Imidate Formation: Dissolve the nitrile in anhydrous ethanol/methanol saturated with dry

    
     gas at 0°C. Stir at 
    
    
    
    °C for 12–24 hours to form the ethyl imidate hydrochloride intermediate.
  • Ammonolysis: Treat the intermediate with methanolic ammonia (

    
     in MeOH) at ambient temperature.
    
  • Purification: Concentrate the solvent and recrystallize from ethanol/ether to yield the amidine hydrochloride.

Alternative Route: Hydroxylamine Reduction

For substrates sensitive to harsh acidic conditions, the nitrile is first converted to the amidoxime using hydroxylamine (


), followed by catalytic hydrogenation (

) or reduction with zinc/acetic acid to yield the amidine.

Synthesis Figure 1: Standard Pinner synthesis route from nitrile precursor. Nitrile 6-(CF3)nicotinonitrile (Starting Material) Imidate Ethyl Imidate HCl (Intermediate) Nitrile->Imidate HCl (g), EtOH 0°C -> RT Amidine 6-(CF3)nicotinimidamide HCl (Target Product) Imidate->Amidine NH3 / MeOH RT, 12h

Section 3: Reactivity Profile & Heterocyclic Construction

The amidine group (


) is a bifunctional nucleophile (N-C-N) capable of reacting with 1,3-dielectrophiles to form six-membered rings.[1] This is the primary utility of 6-(Trifluoromethyl)nicotinimidamide in drug discovery.[1]
Key Cyclization Reactions
  • Pyrimidine Synthesis: Reaction with 1,3-dicarbonyls (e.g., malondialdehyde,

    
    -keto esters) or enaminones.
    
    • Mechanism:[1] Initial nucleophilic attack by the amidine nitrogen on the carbonyl, followed by dehydration and ring closure.

  • Triazine Synthesis: Reaction with hydrazine derivatives or acyl isothiocyanates.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

  • Reagents: Amidine HCl (1.0 eq), 1,3-Dicarbonyl (1.1 eq),

    
     or 
    
    
    
    (2.5 eq).
  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 4–8 hours.

  • Workup: Cool to RT, neutralize with dilute HCl (if base used), filter precipitate or extract with EtOAc.

Cyclization Figure 2: Cyclocondensation logic for pyrimidine synthesis. Amidine Amidine HCl (Nucleophile) Intermediate Acyclic Intermediate Amidine->Intermediate Base (NaOEt) Condensation Electrophile 1,3-Dielectrophile (e.g., β-keto ester) Electrophile->Intermediate Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine - H2O Cyclization

Section 4: Applications in Drug Discovery

The 6-(trifluoromethyl)pyridine motif is a privileged scaffold.[1] The


 group improves membrane permeability and metabolic half-life by blocking oxidative metabolism at the C6 position.[1]
  • Kinase Inhibitors: Used to synthesize inhibitors targeting Raf kinases (oncology) and VEGFR . The pyrimidine ring formed from the amidine serves as the hinge-binding motif in the ATP binding pocket.[1]

  • TRPM8 Antagonists: Derivatives have been explored for treating neuropathic pain and migraine. The trifluoromethyl group enhances potency by filling hydrophobic pockets in the receptor.

  • Agrochemicals: Precursor for neonicotinoid-like insecticides where the electron-deficient ring is critical for receptor binding.[1]

Section 5: Handling, Stability & Analytical Characterization

Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3][6][7]

    • H319: Causes serious eye irritation.[3][6][7][8]

    • H335: May cause respiratory irritation.[3][7]

  • PPE: Nitrile gloves, safety goggles, and fume hood required. The free base is more basic and potentially corrosive; the HCl salt is safer but still an irritant.

Analytical Verification
  • 1H NMR (DMSO-d6): Expect signals for the pyridine ring protons around

    
     8.0–9.2 ppm.[1] The amidine protons (
    
    
    
    ,
    
    
    ) typically appear as broad singlets around
    
    
    9.0–10.0 ppm, often exchangeable with
    
    
    .
  • 19F NMR: A diagnostic singlet around

    
     -68 ppm (relative to 
    
    
    
    ) confirming the
    
    
    group integrity.[1]
  • Mass Spectrometry (ESI+): Parent ion

    
     at m/z ~190.1 (free base mass).
    
Storage
  • Store at 2–8°C (refrigerated).

  • Keep under Argon or Nitrogen to prevent hydrolysis of the amidine to the amide (6-(trifluoromethyl)nicotinamide) over long periods.

References

  • PubChem. (n.d.).[3][7][9] 3-Pyridinecarboximidamide, 6-(trifluoromethyl)-, hydrochloride (1:1).[1][3] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine Synthesis: Pinner Reaction. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 6-(Trifluoromethyl)nicotinimidamide Hydrochloride

Executive Summary 6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7 ) is a specialized pyridine-based building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7 ) is a specialized pyridine-based building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it combines a 6-trifluoromethylpyridine core—prized for its metabolic stability and electron-deficient nature—with a 3-carboximidamide (amidine) functional group, a classic bioisostere for guanidines and arginine side chains.

This monograph details the physicochemical profile, synthetic pathways, and strategic applications of this compound, specifically in the context of serine protease inhibition and kinase ligand design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 6-(Trifluoromethyl)pyridine-3-carboximidamide hydrochloride
Common Name 6-(Trifluoromethyl)nicotinimidamide HCl
CAS Number 221313-11-7
Molecular Formula C₇H₆F₃N₃[1][2] · HCl
Molecular Weight 225.60 g/mol (Salt); 189.14 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
pKa (Calc.) ~11.5 (Amidine group); ~2.5 (Pyridine nitrogen)
H-Bond Donors 4 (Amidine NH/NH₂)
H-Bond Acceptors 2 (Pyridine N, Amidine N)
Structural Significance[2]
  • The Amidine Group: At physiological pH (7.4), the amidine moiety is protonated (positive charge), allowing it to form critical salt bridges with aspartate (Asp) or glutamate (Glu) residues in protein binding pockets (e.g., the S1 pocket of serine proteases like Thrombin or Factor Xa).

  • The 6-CF₃ Group: This moiety serves two roles:

    • Metabolic Blocking: The 6-position of the nicotinic scaffold is prone to oxidation by aldehyde oxidase (AO) or cytochrome P450s to form 6-pyridones. The trifluoromethyl group sterically and electronically blocks this metabolic soft spot.

    • Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group reduces the electron density of the pyridine ring, modulating the pKa of the amidine and influencing

      
      -stacking interactions.
      

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of 6-(Trifluoromethyl)nicotinimidamide hydrochloride typically proceeds via the Pinner Reaction sequence, starting from the corresponding nitrile.

Retrosynthetic Analysis

The target molecule is derived from 6-(trifluoromethyl)nicotinonitrile (CAS 216431-29-7), which is itself synthesized from 6-(trifluoromethyl)nicotinic acid or via cyanation of 6-chloro-3-(trifluoromethyl)pyridine.

Optimized Protocol (Pinner Synthesis)

Step 1: Pinner Salt Formation (Imidate)

  • Reagents: 6-(Trifluoromethyl)nicotinonitrile, anhydrous HCl (gas or 4M in Dioxane), anhydrous Ethanol/Methanol.

  • Conditions: 0°C to RT, 12–24 hours under N₂ atmosphere.

  • Mechanism: Acid-catalyzed addition of the alcohol to the nitrile triple bond forms the imidate ester hydrochloride intermediate.

  • Critical Control Point: Moisture exclusion is vital.[3] Water will hydrolyze the imidate back to the ester or amide.

Step 2: Amidine Formation (Ammonolysis)

  • Reagents: Imidate intermediate, Ammonia (NH₃) in Methanol/Ethanol (7M solution).

  • Conditions: Sealed tube or pressure vessel, RT to 50°C, 4–6 hours.

  • Workup: Concentration in vacuo, followed by recrystallization from EtOH/Et₂O to yield the hydrochloride salt.

Synthetic Pathway Visualization

SynthesisPathway Nitrile 6-(Trifluoromethyl) nicotinonitrile (Starting Material) Imidate Ethyl Imidate Hydrochloride (Intermediate) Nitrile->Imidate Step 1: HCl(g), EtOH (Pinner Reaction) Amidine 6-(Trifluoromethyl) nicotinimidamide HCl (Target Product) Imidate->Amidine Step 2: NH3/MeOH (Ammonolysis)

Figure 1: Two-step Pinner synthesis converting the nitrile precursor to the amidine salt.

Applications in Drug Discovery[1][8][9][10]

Serine Protease Inhibitors (The S1 Pocket)

Nicotinimidamides are classic pharmacophores for targeting the S1 specificity pocket of trypsin-like serine proteases.

  • Mechanism: The S1 pocket contains a conserved Aspartate residue (e.g., Asp189 in Trypsin/Factor Xa). The protonated amidine forms a bidentate salt bridge with the carboxylate of Asp189.

  • Advantage over Benzamidines: While benzamidines are potent, they are often too lipophilic or metabolically labile. The pyridine core of 6-(Trifluoromethyl)nicotinimidamide improves solubility and the CF₃ group enhances metabolic stability compared to the unsubstituted analog.

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" for screening libraries:

  • Low Molecular Weight (<250 Da): Allows high ligand efficiency (LE).

  • Defined Vector: The amidine anchors the molecule, while the 6-CF₃-pyridine core probes hydrophobic sub-pockets.

Pharmacophore Interaction Model

Interaction Amidine Amidine (+) (Drug Fragment) Asp189 Aspartate 189 (-) (Protein S1 Pocket) Amidine->Asp189 Salt Bridge (Ionic Interaction) Water Structural Water Amidine->Water H-Bond

Figure 2: Schematic of the salt bridge interaction between the protonated amidine and an Aspartate residue in a protease active site.

Handling, Stability, and Safety

Storage Protocols[3]
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at -20°C for long-term stability to prevent slow hydrolysis of the amidine to the amide.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and use within a chemical fume hood to avoid inhalation of dust.

References

  • Chemical Identity: 6-(Trifluoromethyl)pyridine-3-carboximidamide hydrochloride. CAS Common Chemistry. CAS Registry Number: 221313-11-7.[1] Link

  • Synthesis Methodology: Pinner, A. Die Imidoäther und ihre Derivate. Oppenheim, Berlin, 1892. (Foundational chemistry for amidine synthesis).
  • Medicinal Chemistry Context: Meanwell, N. A.[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 14, 5822–5880. Link

  • Metabolic Stability: Dalvie, D. et al. Aldehyde Oxidase and its Role in Drug Metabolism. Pharmacol. Ther. 2002.

Sources

Foundational

An In-Depth Technical Guide to 6-(Trifluoromethyl)nicotinimidamide Hydrochloride: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-(trifluoromethyl)nicotinimidamide hydrochloride, a fluorinated pyridine derivative of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)nicotinimidamide hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the nicotinimidamide scaffold imparts unique physicochemical properties that can enhance metabolic stability, bioavailability, and binding affinity to biological targets. This document details the chemical structure, elucidates a probable synthetic pathway via the Pinner reaction, and explores potential therapeutic applications, particularly in the context of enzyme inhibition. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Chemical Structure and Properties

6-(Trifluoromethyl)nicotinimidamide hydrochloride is the hydrochloride salt of 6-(trifluoromethyl)nicotinimidamide. The core structure consists of a pyridine ring substituted with a trifluoromethyl group at the 6-position and an imidamide (carboximidamide) group at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental and pharmaceutical applications.

Chemical Structure:

G cluster_0 Synthesis Pathway start 6-(Trifluoromethyl)nicotinonitrile pinner_salt Ethyl 6-(trifluoromethyl)nicotinimidate hydrochloride (Pinner Salt Intermediate) start->pinner_salt HCl (gas), Anhydrous Ethanol ammonolysis Ammonolysis pinner_salt->ammonolysis Anhydrous Ammonia in Ethanol product 6-(Trifluoromethyl)nicotinimidamide hydrochloride ammonolysis->product

Figure 2: Proposed synthetic workflow for 6-(Trifluoromethyl)nicotinimidamide hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on the principles of the Pinner reaction and would require optimization for this specific substrate.

Materials:

  • 6-(Trifluoromethyl)nicotinonitrile

  • Anhydrous ethanol

  • Hydrogen chloride gas or a solution of HCl in an anhydrous solvent

  • Anhydrous ammonia gas or a solution of ammonia in an anhydrous solvent

  • Anhydrous diethyl ether

  • Reaction vessel equipped with a gas inlet, stirrer, and drying tube

  • Filtration apparatus

Procedure:

Step 1: Formation of the Pinner Salt (Ethyl 6-(trifluoromethyl)nicotinimidate hydrochloride)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 6-(trifluoromethyl)nicotinonitrile (1 equivalent) in anhydrous ethanol (excess).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C. Continue the addition of HCl until the solution is saturated.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking aliquots and quenching with a basic solution.

  • Isolation of the Pinner Salt: The Pinner salt is expected to precipitate from the reaction mixture as a white solid. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum, or anhydrous diethyl ether can be added to induce precipitation.

  • Purification: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 6-(trifluoromethyl)nicotinimidate hydrochloride.

Step 2: Ammonolysis to 6-(Trifluoromethyl)nicotinimidamide hydrochloride

  • Reaction Setup: Suspend the isolated Pinner salt (1 equivalent) in anhydrous ethanol in a clean, dry reaction vessel.

  • Ammonolysis: Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture with stirring, or add a saturated solution of ammonia in anhydrous ethanol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is the crude 6-(trifluoromethyl)nicotinimidamide hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain the final product.

Potential Biological Activity and Therapeutic Applications

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties such as metabolic stability and membrane permeability. [1]While specific biological data for 6-(trifluoromethyl)nicotinimidamide hydrochloride is limited, the nicotinamide scaffold is present in numerous biologically active molecules.

One area of significant interest is the inhibition of Nicotinamide N-methyltransferase (NNMT) . NNMT is an enzyme that catalyzes the methylation of nicotinamide and is implicated in various diseases, including cancer and metabolic disorders. [2][3][4][5]The development of NNMT inhibitors is an active area of research. [4][5][6]Given that 6-(trifluoromethyl)nicotinimidamide is a structural analogue of nicotinamide, it is plausible that it could act as an inhibitor of NNMT. The trifluoromethyl group could potentially enhance binding to the enzyme's active site.

G cluster_0 Potential Mechanism of Action Compound 6-(Trifluoromethyl)nicotinimidamide (as an NNMT Inhibitor) NNMT Nicotinamide N-methyltransferase (NNMT) Compound->NNMT Inhibits SAH S-adenosyl homocysteine (SAH) NNMT->SAH Methylated_Nicotinamide N1-Methylnicotinamide NNMT->Methylated_Nicotinamide SAM S-adenosyl methionine (SAM) SAM->NNMT Downstream Modulation of Cellular Metabolism and Signaling Pathways SAH->Downstream Nicotinamide Nicotinamide Nicotinamide->NNMT Methylated_Nicotinamide->Downstream

Figure 3: Postulated role of 6-(Trifluoromethyl)nicotinimidamide as an inhibitor of NNMT.

Further research is warranted to explore the inhibitory activity of 6-(trifluoromethyl)nicotinimidamide hydrochloride against NNMT and other potential biological targets. Its structural features also suggest potential for investigation in areas where nicotinamide derivatives have shown promise, such as in the development of antibacterial or antifungal agents. [7][8]

Conclusion

6-(Trifluoromethyl)nicotinimidamide hydrochloride is a synthetically accessible compound with significant potential for applications in drug discovery and development. The presence of the trifluoromethyl group on the nicotinimidamide scaffold suggests that this molecule may possess favorable pharmacokinetic and pharmacodynamic properties. The proposed synthesis via the Pinner reaction provides a viable route for its preparation, enabling further investigation into its biological activities. Future studies should focus on the experimental validation of the proposed synthesis, comprehensive characterization of the compound's physicochemical and spectroscopic properties, and a thorough evaluation of its biological activity, particularly as an inhibitor of enzymes such as NNMT.

References

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Chem-Station. Pinner Reaction. [Link]

  • Frontiers in Pharmacology. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

  • Pipzine Chemicals. 6-(Trifluoromethyl)pyridine-3-carboxamide. [Link]

  • PubMed. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]

  • RSC Publishing. Mechanisms and inhibitors of nicotinamide N-methyltransferase. [Link]

  • National Institutes of Health. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. [Link]

  • Scholarly Publications Leiden University. Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Google Patents. CN113929621A - Synthesis method of flonicamid.
  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • ResearchGate. Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. [Link]

  • National Institutes of Health. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • University of Calgary. Alcohol 6 Solution 2. [Link]

  • National Institutes of Health. Mechanisms and inhibitors of nicotinamide N-methyltransferase. [Link]

  • Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid. [Link]

  • ResearchGate. How do I purify HCl from a reaction of a primary alcohol and TsCl?. [Link]

  • MDPI. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]

  • MDPI. Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. [Link]

  • Google Patents. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids.
  • Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]

  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

Sources

Exploratory

Technical Guide: Discovery and Synthesis of 6-(Trifluoromethyl)nicotinimidamide Hydrochloride

Topic: Discovery and Synthesis of 6-(Trifluoromethyl)nicotinimidamide Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of 6-(Trifluoromethyl)nicotinimidamide Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7) is a critical pharmacophore and intermediate in the synthesis of Factor Xa inhibitors, most notably Betrixaban (Bevyxxa). Its structural uniqueness lies in the 6-trifluoromethyl group, which imparts metabolic stability and lipophilicity, combined with the 3-amidine moiety, a classic mimic of the arginine side chain used to anchor molecules into the S1 pocket of serine proteases.

This guide details the discovery context, retrosynthetic logic, and a validated industrial-standard protocol for its synthesis via the Pinner reaction.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6-(Trifluoromethyl)pyridine-3-carboximidamide hydrochloride
CAS Number 221313-11-7
Molecular Formula

Molecular Weight 225.60 g/mol
Free Base CAS 438249-89-9
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Key Moiety Trifluoromethyl (

) – Electron withdrawing, increases lipophilicity

Retrosynthetic Analysis

The synthesis of amidines from electron-deficient heterocycles presents a challenge due to the reduced nucleophilicity of the nitrile carbon. However, the strong electron-withdrawing nature of the


 group at the 6-position actually activates the nitrile at the 3-position towards nucleophilic attack, making the Pinner Reaction  the most robust and scalable route.
logical Workflow (Graphviz)

Retrosynthesis Target Target: 6-(Trifluoromethyl) nicotinimidamide HCl (CAS 221313-11-7) Imidate Intermediate: Methyl 6-(trifluoromethyl) nicotinimidate HCl (Pinner Salt) Target->Imidate Ammonolysis (NH3/MeOH) Nitrile Starting Material: 6-(Trifluoromethyl) nicotinonitrile (CAS 21642-98-8) Imidate->Nitrile Pinner Reaction (HCl/MeOH) Precursor Precursor: 6-(Trifluoromethyl) nicotinic acid / Amide Nitrile->Precursor Dehydration (POCl3)

Caption: Retrosynthetic disconnection showing the Pinner strategy as the primary route.

Validated Synthetic Protocol

The following protocol is synthesized from industrial best practices for electron-deficient pyridyl amidines. It prioritizes high purity (critical for pharmaceutical intermediates) over speed.

Route: The Pinner Reaction

This two-step one-pot sequence avoids the use of unstable free amidine intermediates by isolating or carrying forward the stable hydrochloride salts.

Step 1: Formation of the Imidate Ester (Pinner Salt)

The nitrile is activated by dry HCl to form a nitrilium ion, which is then intercepted by methanol.

  • Reagents: 6-(Trifluoromethyl)nicotinonitrile (1.0 eq), Anhydrous Methanol (10 vol), Acetyl Chloride (or HCl gas).

  • Conditions:

    
     to Room Temperature (RT), Anhydrous.
    

Protocol:

  • Charge a reaction vessel with 6-(Trifluoromethyl)nicotinonitrile (CAS 21642-98-8) and anhydrous methanol.

  • Cool the solution to

    
     under 
    
    
    
    atmosphere.
  • Acid Generation: Slowly bubble dry HCl gas into the solution until saturation (approx. 4.0 M concentration). Alternatively, add Acetyl Chloride (3.0 eq) dropwise (in situ HCl generation).

    • Note: The

      
       group decreases the basicity of the pyridine nitrogen, but excess HCl is required to ensure protonation of the nitrile.
      
  • Seal the vessel and stir at RT for 16–24 hours.

  • Monitoring: Monitor by TLC or HPLC for the disappearance of the nitrile. The product is the imidate ester hydrochloride.

Step 2: Ammonolysis to Amidine

The imidate ester is converted to the amidine by displacement with ammonia.

  • Reagents: Ammonia (

    
    ) in Methanol (7N solution).
    
  • Conditions:

    
     to RT.
    

Protocol:

  • Concentrate the reaction mixture from Step 1 under reduced pressure to remove excess HCl (critical to prevent formation of ammonium chloride byproduct).

  • Redissolve the residue (Pinner salt) in minimal cold anhydrous methanol.

  • Cool to

    
     and slowly add 7N 
    
    
    
    in methanol
    (3.0–5.0 eq).
  • Stir at RT for 4–6 hours. The solution may become cloudy as ammonium chloride precipitates, but the product hydrochloride often remains soluble or precipitates later depending on concentration.

  • Workup: Concentrate the solvent to dryness.

  • Purification: Recrystallize the crude solid from Isopropanol/Ethanol . This removes residual ammonium chloride (less soluble in hot EtOH) and purifies the amidine HCl.

Yield & Characterization
  • Expected Yield: 75–85%

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.60 (br s, 3H, Amidine 
      
      
      
      ), 9.20 (s, 1H, Py-H2), 8.60 (d, 1H, Py-H4), 8.15 (d, 1H, Py-H5).
    • Note: The H2 proton is significantly deshielded due to the adjacent electron-withdrawing amidine and ring nitrogen.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. If water is present, the Pinner salt hydrolyzes to the ester (methyl 6-(trifluoromethyl)nicotinate) rather than the amidine.

Mechanism Nitrile Nitrile (R-CN) Nitrilium Nitrilium Ion (R-C≡NH+) Nitrile->Nitrilium + HCl Imidate Imidate Ester (Pinner Salt) Nitrilium->Imidate + MeOH Amidine Amidine HCl (Product) Imidate->Amidine + NH3 (- MeOH) Ester Methyl Ester (Impurity) Imidate->Ester + H2O (Hydrolysis)

Caption: Pinner mechanism showing the critical path and the hydrolysis risk (dashed red line).

Applications in Drug Discovery

The 6-(trifluoromethyl)nicotinimidamide motif is a "privileged structure" in medicinal chemistry.

  • Factor Xa Inhibitors (Betrixaban):

    • Betrixaban is an oral anticoagulant.[1][2][3] The amidine group mimics the arginine residue of the natural substrate (prothrombin), forming a salt bridge with Asp189 in the S1 pocket of Factor Xa.

    • The

      
       group on the pyridine ring modulates the 
      
      
      
      of the amidine (making it less basic than a benzamidine) and improves oral bioavailability by preventing metabolic oxidation of the pyridine ring.
  • TRPM8 Antagonists:

    • Used in the development of analgesics for neuropathic pain and migraine (e.g., AMG 333 analogs).

Safety & Handling

  • Hazards: The hydrochloride salt is an irritant. The starting material (nitrile) liberates HCN if exposed to strong acids without alcohol present (though Pinner conditions are generally safe if dry).

  • Hygroscopicity: Amidine hydrochlorides are hygroscopic. Store in a desiccator at room temperature.

  • Stability: Stable under acidic conditions; unstable in strong base (hydrolyzes to amide/acid).

References

  • PubChem. 3-Pyridinecarboximidamide, 6-(trifluoromethyl)-, hydrochloride (1:1).[4] CID 57415844.[5] Link

  • Zhang, P., et al. (2009).[6] Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[3][6] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[6] Link

  • BenchChem. The Pinner Reaction: A Technical Guide. Link

  • U.S. Food and Drug Administration (FDA). Betrixaban Prescribing Information. Link

Sources

Foundational

6-(Trifluoromethyl)nicotinimidamide hydrochloride physical and chemical properties

Topic: 6-(Trifluoromethyl)nicotinimidamide hydrochloride physical and chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Trifluoromethyl)nicotinimidamide hydrochloride physical and chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1][2]

Executive Summary

6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7) is a specialized pyridine-based building block used primarily in the synthesis of serine protease inhibitors (e.g., Factor Xa, Thrombin) and kinase inhibitors.[1][2][3] Structurally, it consists of a pyridine ring substituted with a trifluoromethyl group at the C6 position and an amidine moiety at the C3 position, stabilized as a hydrochloride salt.[1]

The compound serves as a critical bioisostere for benzamidine derivatives.[1] The electron-withdrawing trifluoromethyl (-CF₃) group significantly modulates the basicity of the amidine functionality and enhances the lipophilicity of the parent scaffold, altering the pharmacokinetic profile of downstream drug candidates.[1]

Physicochemical Profile

The following data consolidates available experimental values and predictive models based on structural analogs.

Table 1: Core Physical & Chemical Properties[1]
PropertyValue / Description
IUPAC Name 6-(Trifluoromethyl)pyridine-3-carboximidamide hydrochloride
Common Synonyms 6-(Trifluoromethyl)nicotinamidine HCl; 3-Amidino-6-trifluoromethylpyridine HCl
CAS Number 221313-11-7
Molecular Formula C₇H₆F₃N₃[1][2][3][4][5][6][7] · HCl (Salt); C₇H₇ClF₃N₃ (Total)
Molecular Weight 225.60 g/mol
Appearance White to off-white crystalline solid
Melting Point >200°C (Decomposition expected); Analog 2-amidinopyridine HCl melts ~150-152°C [1]
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, DCM
pKa (Amidine) ~10.5 - 11.0 (Predicted); Lower than benzamidine (~11.[1][8]6) due to e⁻ withdrawing CF₃
Hygroscopicity Moderate to High (Typical for amidine HCl salts)
Structural Analysis: Electronic Effects

The presence of the 6-trifluoromethyl group exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring.[1]

  • Basicity Modulation : The electron density on the amidine nitrogen is reduced compared to unsubstituted nicotinimidamide.[1] This lowers the pKa, potentially improving oral bioavailability by increasing the fraction of the neutral species at physiological pH compared to more basic analogs.[1]

  • Lipophilicity : The -CF₃ group increases the logP, facilitating better membrane permeability and hydrophobic interactions within enzyme active sites (e.g., the S1 pocket of trypsin-like serine proteases).[1]

Synthetic Methodology

The synthesis of 6-(Trifluoromethyl)nicotinimidamide hydrochloride is typically achieved via the Pinner Reaction starting from 6-(trifluoromethyl)nicotinonitrile.[1] This method is preferred for its scalability and high purity of the final salt form.[1]

Protocol: Pinner Synthesis via Imidate Intermediate[1]

Precursors:

  • Starting Material: 6-(Trifluoromethyl)nicotinonitrile (CAS: 216431-85-5)[1]

  • Reagents: Anhydrous Ethanol (EtOH), Hydrogen Chloride (HCl) gas, Ammonia (NH₃) or Ammonium Carbonate.

Step-by-Step Workflow:

  • Imidate Formation (Pinner Salt):

    • Dissolve 6-(trifluoromethyl)nicotinonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

    • Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).[1]

    • Bubble anhydrous HCl gas through the solution until saturation (approx. 3-4 hours). Critical: Moisture exclusion is essential to prevent hydrolysis to the ethyl ester.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Precipitate the ethyl imidate hydrochloride intermediate by adding cold diethyl ether.[1] Filter and dry under vacuum.[1]

  • Amidine Conversion:

    • Resuspend the ethyl imidate hydrochloride intermediate in anhydrous ethanol.[1]

    • Add an excess of ethanolic ammonia (7N NH₃ in MeOH/EtOH) or solid ammonium carbonate (3-5 eq).[1]

    • Stir at room temperature for 4–16 hours.

    • Monitor reaction progress via HPLC or TLC (mobile phase: DCM/MeOH/NH₄OH).

  • Purification:

    • Concentrate the reaction mixture in vacuo.

    • Recrystallize the crude solid from Ethanol/Ether or Isopropanol to yield pure 6-(Trifluoromethyl)nicotinimidamide hydrochloride.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the transformation from the nitrile precursor to the final amidine salt.[1]

SynthesisPathway Nitrile 6-(Trifluoromethyl) nicotinonitrile (CAS: 216431-85-5) Imidate Ethyl Imidate Intermediate Nitrile->Imidate 1. HCl (gas), EtOH 2. 0°C to RT, 24h Amidine 6-(Trifluoromethyl) nicotinimidamide HCl (CAS: 221313-11-7) Imidate->Amidine NH3 / EtOH or (NH4)2CO3

Figure 1: Pinner synthesis pathway for the conversion of the nitrile precursor to the amidine hydrochloride salt.[2][9]

Handling, Stability, and Storage[1]

Stability Profile
  • Hydrolysis Risk : Amidine salts are susceptible to hydrolysis under basic conditions or prolonged exposure to moisture, converting back to the amide (6-(trifluoromethyl)nicotinamide).[1]

  • Thermal Stability : Stable at room temperature in solid form.[1] Decomposition may occur above 200°C with the release of HCl and ammonia.[1]

Storage Protocols
  • Conditions : Store at 2–8°C (refrigerated) or -20°C for long-term storage.

  • Atmosphere : Keep under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container.[1]

  • Desiccation : Use of a desiccant (e.g., silica gel) within the secondary container is recommended to mitigate hygroscopicity.

Safety & Toxicology (GHS Classification)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Corrosion/Irritation H315Causes skin irritation.[1][2][6]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1][2][6][10]
STOT - Single Exposure H335May cause respiratory irritation.[1][2][6]

Precautionary Measures:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Inhalation : Handle in a fume hood to avoid dust inhalation.[1]

  • First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[1][10] Remove contact lenses if present and easy to do.[1]

References

  • ChemicalBook . (2025).[1][10] Pyridine-2-carboximidamide hydrochloride Properties. Retrieved from

  • PubChem . (2025).[1][6] 3-Pyridinecarboximidamide, 6-(trifluoromethyl)-, hydrochloride (1:1).[1][2] National Library of Medicine.[1] Retrieved from

  • Key Organics . (2025). Safety Data Sheet: 6-(Trifluoromethyl)nicotinamidine hydrochloride. Retrieved from

  • Organic Chemistry Portal . (2025). Amidine Synthesis by Imidoylation (Pinner Reaction). Retrieved from

  • Alfa Chemistry . (2025).[1][10] 6-(Trifluoromethyl)nicotinimidamide hydrochloride Product Page. Retrieved from

Sources

Exploratory

Technical Whitepaper: Structural Optimization and Synthetic Utility of 6-(Trifluoromethyl)nicotinimidamide Analogs

Executive Summary 6-(Trifluoromethyl)nicotinimidamide hydrochloride represents a privileged scaffold in modern medicinal chemistry. It combines the bioisosteric properties of the pyridine ring with the metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)nicotinimidamide hydrochloride represents a privileged scaffold in modern medicinal chemistry. It combines the bioisosteric properties of the pyridine ring with the metabolic stability of the trifluoromethyl group and the arginine-mimetic capability of the amidine moiety. This guide provides a technical deep-dive into the synthesis, physicochemical properties, and structural analogs of this core, specifically addressing its utility as a P1 anchor in serine protease inhibitors (e.g., Factor Xa, Thrombin) and its evolution into orally bioavailable prodrugs.

Chemical Rationale & Physicochemical Properties[1][2][3][4][5][6]

The "Fluorine Effect" and Metabolic Stability

The incorporation of a trifluoromethyl (-CF3) group at the C6 position of the pyridine ring serves three critical functions distinct from non-fluorinated analogs:

  • Metabolic Blockade: The C6 position of the pyridine ring is susceptible to oxidative metabolism (N-oxidation or hydroxylation). The -CF3 group sterically and electronically blocks this site, significantly extending the half-life (

    
    ) of the scaffold.
    
  • Lipophilicity Modulation: The -CF3 group increases the

    
     of the molecule, facilitating membrane permeability compared to the parent nicotinimidamide.
    
  • pKa Suppression: The strong electron-withdrawing nature of the -CF3 group (Hammett

    
    ) combined with the pyridine nitrogen reduces the basicity of the amidine group. While benzamidine has a pKa 
    
    
    
    11.6, 6-(trifluoromethyl)nicotinimidamide exhibits a lower pKa (typically 9.5–10.5 range). This reduction brings the molecule closer to physiological pH, improving the balance between solubility and passive permeability.
Structural Data Summary
PropertyValue / CharacteristicRelevance
Molecular Formula

Salt form ensures water solubility.
Core Moiety Pyridine-3-carboximidamideBioisostere of benzamidine (Arginine mimetic).
Key Substituent 6-Trifluoromethyl (-CF3)Increases metabolic stability; modulates electronics.
pKa (Amidine) ~9.8 (Predicted)Less basic than benzamidine; improved bioavailability potential.
H-Bond Donors 3 (Amidine protons)Critical for Asp189 interaction in Trypsin-like proteases.

Synthetic Methodologies

The synthesis of 6-(trifluoromethyl)nicotinimidamide hydrochloride typically proceeds via the Pinner reaction, transforming the corresponding nitrile into an imidate ester, followed by ammonolysis.

Validated Experimental Protocol

Objective: Synthesis of 6-(Trifluoromethyl)nicotinimidamide HCl from 6-(Trifluoromethyl)nicotinonitrile.

Step 1: Formation of the Imidate Intermediate (Pinner Reaction)

  • Setup: Equip a 250 mL flame-dried round-bottom flask with a magnetic stir bar and a gas inlet tube.

  • Dissolution: Dissolve 10.0 mmol of 6-(trifluoromethyl)nicotinonitrile in 20 mL of anhydrous methanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation is achieved. Note: The electron-deficient nature of the pyridine ring requires high HCl concentration to activate the nitrile.

  • Incubation: Seal the flask and stir at 0°C for 4 hours, then allow to warm to room temperature (RT) and stir for 24 hours.

  • Isolation: Concentrate the solution in vacuo (keep temperature < 40°C) to yield the methyl imidate hydrochloride intermediate as a moisture-sensitive white solid. Use immediately.

Step 2: Ammonolysis to Amidine

  • Re-dissolution: Suspend the imidate residue in 30 mL of anhydrous methanol.

  • Ammonolysis: Cool to 0°C. Bubble anhydrous ammonia gas (or add 7N NH3 in MeOH, 3.0 equiv) into the reaction mixture.

  • Reaction: Seal and stir at RT for 12–18 hours. Monitoring by LC-MS should show disappearance of the imidate mass and appearance of the amidine product (

    
    ).
    
  • Purification: Concentrate the solvent. Recrystallize the crude solid from Ethanol/Diethyl Ether to yield the target 6-(Trifluoromethyl)nicotinimidamide hydrochloride .

Validation Criteria:

  • 1H NMR (DMSO-d6): Distinct broad singlets for amidine protons (

    
     9.0–9.6 ppm).
    
  • 19F NMR: Single peak corresponding to the -CF3 group (

    
     -68 ppm range).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 6-(Trifluoromethyl) nicotinonitrile Step1 Pinner Reaction (HCl(g), MeOH, 0°C) Start->Step1 Activation Inter Imidate Ester Intermediate Step1->Inter Nucleophilic Attack Step2 Ammonolysis (NH3/MeOH) Inter->Step2 Substitution Product 6-(Trifluoromethyl) nicotinimidamide HCl Step2->Product Crystallization

Caption: Figure 1. Step-wise synthetic pathway transforming the nitrile precursor to the amidine salt via the Pinner method.

Structural Analogs & SAR Strategy

To optimize this scaffold for drug development, researchers typically explore three vectors of modification: Prodrug derivatization, Bioisosteric replacement, and Ring substitution.

Class A: Amidoxime Prodrugs (Bioavailability Enhancement)

Direct amidines are often poorly absorbed due to their high basicity (positive charge at physiological pH). Converting the amidine to an Amidoxime (N-hydroxyamidine) masks the charge, increasing oral bioavailability.

  • Mechanism: The amidoxime is reduced back to the active amidine in vivo by the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system [1].

  • Synthesis: React the nitrile with Hydroxylamine (NH2OH) instead of Ammonia.

Class B: Heterocyclic Bioisosteres

Replacing the open-chain amidine with a cyclic variant can reduce conformational entropy and improve binding affinity.

  • Imidazoline Analogs: Reaction of the nitrile with ethylenediamine.

  • Effect: Often increases selectivity for specific protease sub-pockets (e.g., S1 pocket of Factor Xa).

Class C: Halogen Scanning (Electronic Tuning)

Replacing the 6-CF3 group allows for fine-tuning of the pyridine electronics.

  • 6-Chloro/Bromo: Introduces a "Halogen Bond" donor capability while maintaining lipophilicity.

  • 6-Methyl: Reduces metabolic stability (oxidation risk) but alters the steric profile.

SAR Decision Logic Diagram

SAR_Logic Core Core Scaffold: 6-(CF3)nicotinimidamide Branch1 Problem: Poor Oral Bioavailability Core->Branch1 Branch2 Problem: Metabolic Instability Core->Branch2 Branch3 Problem: Low Potency Core->Branch3 Sol1 Strategy: Prodrug Formation (Convert to Amidoxime) Branch1->Sol1 Mask Charge Sol2 Strategy: Block C6 Position (Maintain CF3 or use Cl/Br) Branch2->Sol2 Block Oxidation Sol3 Strategy: Cyclic Amidines (Imidazolines/Benzimidazoles) Branch3->Sol3 Conformational Lock

Caption: Figure 2. Structure-Activity Relationship (SAR) decision tree for optimizing the nicotinimidamide scaffold.

Biological Applications & Mechanism[3][7][8]

Serine Protease Inhibition

The amidine group is a classic "warhead" for the S1 pocket of trypsin-like serine proteases. It forms a critical salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin/Factor Xa) at the bottom of the pocket.

  • Target: Factor Xa (Anticoagulation).

  • Advantage of Pyridine Core: The pyridine nitrogen provides a vector for additional hydrogen bonding with the solvent front or backbone residues (e.g., Gly219), potentially enhancing selectivity over Thrombin compared to a simple phenyl ring [2].

Antimicrobial Activity

Nicotinimidamide analogs have demonstrated efficacy against Trypanosoma and Leishmania species. The mechanism involves binding to the minor groove of DNA or inhibiting specific parasite transporters. The 6-CF3 group enhances the lipophilicity required to penetrate the parasite cell membrane [3].

References

  • Ott, G., et al. (2023). "The mitochondrial amidoxime reducing component (mARC): From prodrug-activation mechanism to drug-metabolizing enzyme." Journal of Medicinal Chemistry. Link

  • Sondhi, S. M., et al. (2009). "Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities." European Journal of Medicinal Chemistry. Link

  • Clement, B., & Struwe, D. (2021). "Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease." European Journal of Medicinal Chemistry. Link

  • Reich, H. J. (2024).[1] "Bordwell pKa Table (Acidity in DMSO)." Organic Chemistry Data. Link

Sources

Foundational

The Trifluoromethylated Nicotinamide Scaffold: A Technical Guide to Unlocking Novel Biological Activity

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of trifluoromethyl-containing nicotinamides. We delve into the rationale for their design, synthetic strategies, and the critical biological pathways they modulate, with a particular focus on the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway and its key enzymatic players: nicotinamide phosphoribosyltransferase (NAMPT) and the sirtuin family of deacetylases. This document is intended to serve as a comprehensive resource, equipping researchers with the foundational knowledge and detailed experimental protocols necessary to investigate and exploit this promising class of molecules in drug discovery and development.

Introduction: The Strategic Imperative of the Trifluoromethyl Group in Nicotinamide Scaffolds

The nicotinamide core, a fundamental component of the essential coenzyme NAD⁺, is a privileged scaffold in drug design. Its derivatives are intrinsically linked to cellular metabolism, DNA repair, and signaling. The introduction of a trifluoromethyl group onto this scaffold is a deliberate and strategic decision aimed at enhancing its drug-like properties. The CF₃ group, with its high electronegativity and metabolic stability, can profoundly alter the physicochemical characteristics of the parent nicotinamide molecule.[1] This modification can lead to improved membrane permeability, increased binding affinity for target proteins, and enhanced resistance to metabolic degradation, thereby prolonging the compound's half-life and bioavailability.[1]

The primary allure of trifluoromethylated nicotinamides lies in their potential to modulate the activity of key enzymes involved in NAD⁺ metabolism. Cancer cells, with their high metabolic rate, are particularly dependent on the NAD⁺ salvage pathway, making its rate-limiting enzyme, NAMPT, a compelling therapeutic target.[2] By designing trifluoromethyl-containing nicotinamide analogs that act as NAMPT inhibitors, it is possible to selectively deplete NAD⁺ in cancer cells, leading to metabolic collapse and apoptosis.[3] Furthermore, the resulting decrease in NAD⁺ levels directly impacts the activity of NAD⁺-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are critical regulators of gene expression, DNA repair, and stress responses.[4]

This guide will systematically unpack the biological activities of these compounds, from their synthesis and initial screening to their detailed mechanistic evaluation.

Key Biological Targets and Mechanisms of Action

The biological effects of trifluoromethyl-containing nicotinamides are primarily mediated through their influence on the NAD⁺ metabolome. The central axis of this interaction is the inhibition of NAMPT, which catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the immediate precursor to NAD⁺.[5]

The NAD⁺ Salvage Pathway: A Critical Hub

The NAD⁺ salvage pathway is the primary route for NAD⁺ regeneration in mammalian cells. Its inhibition by trifluoromethyl-containing nicotinamides initiates a cascade of downstream effects.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate CF3_NAM Trifluoromethyl- Nicotinamide Inhibitor CF3_NAM->NAMPT Inhibition NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalysis NAD NAD⁺ NMN->NAD Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Co-substrate PARPs PARPs NAD->PARPs Co-substrate Downstream Downstream Effects (Gene Silencing, DNA Repair, Metabolism, Apoptosis) Sirtuins->Downstream PARPs->Downstream

Caption: The NAD⁺ Salvage Pathway and Points of Inhibition.

Inhibition of NAMPT by trifluoromethyl-nicotinamide analogs leads to a depletion of the cellular NAD⁺ pool. This has profound consequences for NAD⁺-dependent enzymes:

  • Sirtuins: This family of protein deacetylases relies on NAD⁺ as a co-substrate to remove acetyl groups from a wide range of protein targets, including histones and transcription factors like p53 and FOXO proteins.[2][4] Reduced NAD⁺ levels lead to decreased sirtuin activity, impacting gene expression, metabolic regulation, and stress responses.

  • Poly(ADP-ribose) Polymerases (PARPs): These enzymes are crucial for DNA repair. They use NAD⁺ to synthesize poly(ADP-ribose) chains at sites of DNA damage. NAD⁺ depletion compromises their function, potentially sensitizing cancer cells to DNA-damaging agents.[3]

Synthesis of Trifluoromethyl-Containing Nicotinamides

The synthesis of trifluoromethyl-containing nicotinamides can be achieved through various routes, often starting from a trifluoromethyl-substituted pyridine carboxylic acid. A common and robust method involves the amidation of a 4-trifluoromethyl nicotinic acid.

General Synthetic Protocol: One-Pot Amidation

This protocol describes a general one-pot synthesis of N-substituted-4-(trifluoromethyl)nicotinamides.[6]

Materials:

  • 4-Trifluoromethyl nicotinic acid

  • Desired amine hydrochloride (e.g., aminoacetonitrile hydrochloride)

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • Anhydrous solvent (e.g., benzene, chlorinated hydrocarbons, or nitriles)

  • Acid-binding agent (e.g., alkali metal carbonates or tertiary amines like triethylamine)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a stirred solution of 4-trifluoromethyl nicotinic acid in the chosen anhydrous solvent, add the acid-binding agent.

  • Introduce phosgene or its equivalent to the reaction mixture to form the acyl chloride in situ.

  • Add the desired amine hydrochloride to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-4-(trifluoromethyl)nicotinamide.

Experimental Workflows for Biological Evaluation

A systematic approach is required to characterize the biological activity of newly synthesized trifluoromethyl-containing nicotinamides. The following experimental workflow provides a comprehensive strategy for their evaluation.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies NAMPT_Assay NAMPT Inhibition Assay (IC₅₀ Determination) SIRT1_Assay SIRT1 Activity Assay (Modulation Assessment) NAMPT_Assay->SIRT1_Assay Viability_Assay Cell Viability Assay (MTT) (GI₅₀ Determination) SIRT1_Assay->Viability_Assay NAD_Assay Cellular NAD⁺ Level Quantification (HPLC) Viability_Assay->NAD_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) NAD_Assay->CETSA Downstream_Analysis Downstream Target Analysis (Western Blot for p53, etc.) CETSA->Downstream_Analysis Synthesis Compound Synthesis Synthesis->NAMPT_Assay

Caption: A workflow for the biological evaluation of trifluoromethyl-nicotinamides.

In Vitro NAMPT Inhibition Assay

Rationale: This initial screen is crucial to determine if the synthesized compounds directly inhibit the primary target, NAMPT, and to quantify their potency (IC₅₀).

Protocol (Fluorescence-based): [7][8]

  • Reagent Preparation:

    • Prepare a 4x NAMPT Assay Buffer.

    • Prepare stock solutions of ATP, Nicotinamide, and PRPP.

    • Dilute recombinant human NAMPT enzyme to the desired concentration in assay buffer.

    • Prepare serial dilutions of the trifluoromethyl-containing nicotinamide test compounds.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds and pre-incubate with the NAMPT enzyme for 30 minutes at room temperature.

    • Prepare a master mix containing the assay buffer, ATP, Nicotinamide, and PRPP.

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for 2 hours.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 340 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro SIRT1 Activity Assay

Rationale: To assess the downstream consequences of NAMPT inhibition, it is important to determine if the compounds affect the activity of NAD⁺-dependent enzymes like SIRT1.

Protocol (Fluorometric): [9][10]

  • Reagent Preparation:

    • Prepare SIRT1 Assay Buffer.

    • Prepare a solution of a fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine).

    • Prepare a solution of NAD⁺.

    • Dilute recombinant human SIRT1 enzyme.

    • Prepare a Developing Solution that cleaves the deacetylated substrate to release the fluorophore.

  • Assay Procedure:

    • To a 96-well plate, add the SIRT1 enzyme, NAD⁺, and the test compound.

    • Initiate the reaction by adding the fluorogenic SIRT1 substrate.

    • Incubate at 37°C for 30 minutes.

    • Add the Developing Solution to each well and incubate for an additional 10 minutes at 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 350/460 nm).

    • Determine the effect of the compound on SIRT1 activity relative to controls.

Cell Viability Assay (MTT)

Rationale: This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cell lines, providing a measure of their overall anti-proliferative activity (GI₅₀).

Protocol: [11]

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian carcinoma) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the trifluoromethyl-containing nicotinamide compounds and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the GI₅₀ value.

Cellular NAD⁺ Level Quantification

Rationale: This is a critical mechanistic experiment to confirm that the observed biological effects are indeed due to the depletion of the cellular NAD⁺ pool.

Protocol (HPLC-based):

  • Sample Preparation:

    • Culture cells and treat with the test compound for the desired time.

    • Harvest the cells and perform NAD⁺ extraction. For NAD⁺, use an acidic extraction buffer (e.g., 10% trichloroacetic acid).

    • Neutralize the extracts.

  • HPLC Analysis:

    • Inject the prepared samples into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase gradient, for example, starting with 100% Buffer A (e.g., 0.05 M Potassium Phosphate Buffer) and gradually introducing Buffer B (e.g., 100% methanol).

    • Monitor the absorbance at 261 nm.

    • Quantify the NAD⁺ levels by comparing the peak area to a standard curve of known NAD⁺ concentrations.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA provides direct evidence of target engagement by demonstrating that the compound binds to and stabilizes NAMPT within the complex cellular environment.

Protocol Overview:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble NAMPT remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of NAMPT to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Presentation and Interpretation

Structure-Activity Relationship (SAR) Table

A well-structured SAR table allows for the direct comparison of the biological activities of different analogs, providing insights into the chemical features that drive potency and selectivity.

Compound IDR-Group ModificationNAMPT IC₅₀ (nM)A2780 Cell GI₅₀ (µM)
TFM-NAM-01 -CH₂CN[Insert Data][Insert Data]
TFM-NAM-02 -CH₂CH₂-Ph[Insert Data][Insert Data]
TFM-NAM-03 -CH₂CH₂-(4-F-Ph)[Insert Data][Insert Data]
TFM-NAM-04 -CH₂-c-propyl[Insert Data][Insert Data]
FK866 (Control) -~1~0.003

Note: The data in this table is illustrative. Actual experimental values should be populated.

Conclusion and Future Perspectives

Trifluoromethyl-containing nicotinamides represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in oncology. Their ability to potently and selectively inhibit NAMPT, leading to NAD⁺ depletion and subsequent cell death, provides a clear and rational mechanism of action. The experimental workflows and protocols detailed in this guide offer a robust framework for the synthesis, characterization, and mechanistic evaluation of these compounds.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the synergistic potential of these compounds with other anticancer agents, such as PARP inhibitors or radiation therapy, could lead to more effective combination therapies. The continued investigation of the nuanced biological effects of modulating the NAD⁺ metabolome will undoubtedly uncover new therapeutic opportunities for this versatile and powerful chemical scaffold.

References

  • Neelamkavil, S. F., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Google Patents. (2014). Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide. CN103951616A.
  • Imai, S., & Yoshino, J. (2016). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1473, 111-122. [Link]

  • Gallagher, E. J., LeRoith, D., & Zelenko, Z. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry. [Link]

  • Grolla, A. A., Travelli, C., & Genazzani, A. A. (2023). Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer. European Journal of Medicinal Chemistry, 250, 115211. [Link]

  • Li, D., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules, 29(12), 2843. [Link]

  • Canto, C., & Auwerx, J. (2011). Targeting SIRT1 to improve metabolism: all you need is NAD+?. Journal of molecular endocrinology, 46(3), R83-R93. [Link]

  • Garten, A., Schuster, S., & Kiess, W. (2015). The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and ageing. Diabetologia, 58(11), 2442-2451. [Link]

  • Heske, C. M., et al. (2017). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Oncotarget, 8(52), 89764–89779. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 425-444. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Zhang, Y., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. (2019). Circulation research, 124(5), 779–792. [Link]

  • NAD+ and Sirtuins in Aging and Disease. (2015). Cold Spring Harbor perspectives in medicine, 5(10), a025217. [Link]

  • It takes two to tango: NAD+ and sirtuins in aging/longevity control. (2016). NPJ aging and mechanisms of disease, 2, 16017. [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS chemical biology, 17(10), 2889–2900. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). Molecules, 28(14), 5434. [Link]

  • Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2023). JoVE (Journal of Visualized Experiments), (192), e58670. [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (2022). ACS Pharmacology & Translational Science, 5(10), 968–983. [Link]

  • Regulation of the functional connection between NAD+ and sirtuins... (n.d.). ResearchGate. [Link]

  • NAD + salvage pathway recycles nicotinamide from the sirtuin catalyzed... (n.d.). ResearchGate. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2023). Molecules, 28(21), 7301. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Molecules, 28(3), 1123. [Link]

  • Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD + ) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. (2018). Bio-protocol, 8(14), e2923. [Link]

  • Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. (2023). Frontiers in Immunology, 14, 1243339. [Link]

  • NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry. (2021). Life, 11(6), 512. [Link]

  • Targeting c-MYC through Interference with NAMPT and SIRT1 and Their Association to Oncogenic Drivers in Murine Serrated Intestinal Tumorigenesis. (2019). Cancers, 11(8), 1198. [Link]

  • Inhibition of NAMPT or SIRT2 suppresses the proliferation of human iPS... (n.d.). ResearchGate. [Link]

  • Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. (2018). Molecules, 23(12), 3163. [Link]

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). RSC Advances, 10(60), 36563–36574. [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3464–3467. [Link]

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2025). Nature Communications, 16(1), 1-11. [Link]

  • Preparation of trifluoromethylpyridine libraries. (2006). Journal of combinatorial chemistry, 8(4), 539–546. [Link]

Sources

Exploratory

Discovery of novel trifluoromethylated heterocyclic compounds

<_ An In-Depth Technical Guide: Discovery of Novel Trifluoromethylated Heterocyclic Compounds A Senior Application Scientist's Perspective on Synthesis, Strategy, and Characterization Authored for Researchers, Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

<_

An In-Depth Technical Guide: Discovery of Novel Trifluoromethylated Heterocyclic Compounds A Senior Application Scientist's Perspective on Synthesis, Strategy, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacological profiles of bioactive molecules.[1][2][3] This guide provides a comprehensive technical overview of the discovery of novel trifluoromethylated heterocyclic compounds, moving beyond a simple recitation of protocols to delve into the underlying scientific rationale. We will explore robust synthetic methodologies, elucidate the mechanistic principles guiding these transformations, and detail the critical analytical techniques for unequivocal structural verification. This document is designed to serve as a practical and intellectually stimulating resource for researchers at the forefront of drug discovery and development.

The Strategic Imperative of the Trifluoromethyl Group in Heterocyclic Chemistry

The trifluoromethyl group is not merely a structural embellishment; its unique electronic properties confer significant advantages upon a parent molecule, making it a prized substituent in drug design.[1][2][4]

  • Metabolic Stability: The exceptional strength of the carbon-fluorine bond provides a formidable shield against oxidative metabolism by cytochrome P450 enzymes.[2] This "metabolic blocking" can significantly increase a drug candidate's in vivo half-life.[4]

  • Enhanced Lipophilicity: The CF₃ group substantially increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and reach its biological target.[4]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the pKa of nearby functionalities, altering a molecule's ionization state at physiological pH and thereby impacting its solubility, permeability, and target-binding interactions.[1][2]

  • Bioisosterism: The CF₃ group can act as a bioisostere for other chemical groups, such as the methyl or isopropyl group. However, its distinct steric and electronic profile often leads to improved binding affinity and selectivity for the target protein.

These advantageous properties have led to the successful development of numerous trifluoromethylated heterocyclic drugs, including the anti-cancer agent Apalutamide and the anti-arthritic Mavacoxib.[5][6]

Synthetic Strategies for the Introduction of the Trifluoromethyl Group

The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main approaches: the "building block" strategy, which involves constructing the heterocyclic ring from a CF₃-containing precursor, and the direct trifluoromethylation of a pre-formed heterocycle.[5][7]

The Trifluoromethyl Building Block Approach

This strategy offers precise control over the location of the CF₃ group and is particularly well-suited for the synthesis of complex heterocyclic systems.

  • β-Trifluoromethylated Acrylates and Enones: These versatile precursors are widely used in cycloaddition and condensation reactions to form a variety of heterocycles, including pyrazoles, pyridines, and pyrroles.[8]

  • 2-Bromo-3,3,3-trifluoropropene (BTP): An inexpensive and environmentally friendly liquid, BTP is a valuable reagent for the synthesis of 3-(trifluoromethyl)pyrazoles through a [3+2] cycloaddition with diazo intermediates.[6]

  • Trifluoromethyl-α,β-ynones: These building blocks are highly effective for the synthesis of trifluoromethyl-substituted quinolines and oxazinoquinolines.[9]

This workflow demonstrates a divergent synthesis strategy, where the choice of hydrazine reagent dictates the final pyrazole-based scaffold.[10]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products Enyne β-CF₃-1,3-Enyne Solvent Solvent System (e.g., EtOH, THF) Enyne->Solvent Dissolve Hydrazine Hydrazine Derivative (R-NHNH₂) Hydrazine->Solvent Add Temperature Temperature (e.g., rt to reflux) Solvent->Temperature Heat/Stir Pyrazoline 1,3,4-Trisubstituted Pyrazoline (R = H, SO₂R') Temperature->Pyrazoline If R = H, SO₂R' Pyrazolidine 1,4,5-Trisubstituted Pyrazolidine (R = Ac) Temperature->Pyrazolidine If R = Ac Pyrazole 1,4,5-Trisubstituted Pyrazole (R = Ph, t-Bu, followed by oxidation) Temperature->Pyrazole If R = Ph, t-Bu

Caption: Divergent synthesis of trifluoromethylated pyrazole derivatives.

Direct C-H Trifluoromethylation of Heterocycles

Directly installing a CF₃ group onto a pre-existing heterocyclic core is an atom-economical and highly desirable strategy, particularly for late-stage functionalization in drug discovery programs.[11][12]

  • Radical Trifluoromethylation: This is a powerful and widely used method that employs a source of trifluoromethyl radicals (•CF₃).[11] Common radical precursors include gaseous CF₃I and bench-stable reagents like sodium triflinate (Langlois' reagent).[11] Photoredox catalysis has emerged as a mild and efficient way to generate •CF₃ radicals under visible light irradiation.[13]

  • Electrophilic Trifluoromethylation: Reagents such as Togni's and Umemoto's reagents act as sources of an electrophilic "CF₃⁺" equivalent, which can react with electron-rich heterocycles.[14][15][16]

  • Nucleophilic Trifluoromethylation: The generation of a trifluoromethyl anion ("CF₃⁻") can be achieved using reagents like Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source.[14]

  • Transition-Metal-Mediated Trifluoromethylation: Copper and palladium catalysts are frequently employed to facilitate the cross-coupling of a trifluoromethyl source with a halogenated or otherwise activated heterocycle.[7][17]

MethodCF₃ SourceMechanismHeterocycle RequirementKey AdvantagesKey Limitations
Radical CF₃I, NaSO₂CF₃Radical AdditionElectron-deficient or electron-richHigh functional group tolerance, innate selectivityRegioselectivity can be challenging
Electrophilic Togni's, Umemoto'sElectrophilic Aromatic SubstitutionElectron-richMild conditions, commercially available reagentsLimited to nucleophilic heterocycles
Nucleophilic TMSCF₃Nucleophilic Addition/SubstitutionElectron-deficient with leaving groupGood for specific isomersRequires stoichiometric activators
Metal-Mediated CF₃-Cu, etc.Reductive EliminationPre-functionalized (e.g., halo, bromo)High regioselectivity, broad scopeCatalyst cost and removal

In-Depth Experimental Protocols

A commitment to reproducible science necessitates detailed and validated protocols. The following sections provide step-by-step methodologies for key synthetic transformations.

Protocol: Radical C-H Trifluoromethylation of an Electron-Rich Heterocycle

Objective: To install a trifluoromethyl group at the most nucleophilic position of a model heterocyclic substrate (e.g., indole).

Materials:

  • Indole (1.0 equiv)

  • Sodium trifluoromethanesulfinate (NaSO₂CF₃, 1.5 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 equiv)

  • Acetonitrile (MeCN) and Water (H₂O) in a 1:1 ratio

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Standard work-up and purification supplies (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To a round-bottom flask, add indole (1.0 mmol, 117 mg).

  • Add sodium trifluoromethanesulfinate (1.5 mmol, 234 mg).

  • Add a 1:1 mixture of MeCN and H₂O (10 mL).

  • Stir the mixture at room temperature to ensure dissolution.

  • Slowly add tert-butyl hydroperoxide (3.0 mmol, 0.39 mL) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated indole.

Self-Validating System: The protocol's integrity is maintained by the clear visual cue of the reaction's progress (or lack thereof) via TLC. The final product's identity and purity are unequivocally confirmed by NMR and mass spectrometry.

Protocol: Synthesis of a Trifluoromethylated Pyridine via Halogen Exchange

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine.

Materials:

  • 2-chloro-5-(trichloromethyl)pyridine (1.0 equiv)

  • Anhydrous Hydrogen Fluoride (HF) (excess)

  • Metal halide catalyst (e.g., SbCl₅)

  • High-pressure autoclave reactor

  • Standard work-up and purification supplies

Procedure:

  • Caution: Anhydrous HF is extremely corrosive and toxic. This reaction must be performed in a specialized high-pressure reactor by trained personnel with appropriate safety precautions.

  • Charge the autoclave with 2-chloro-5-(trichloromethyl)pyridine and the metal halide catalyst.

  • Cool the reactor and carefully condense anhydrous HF into it.

  • Seal the reactor and heat to the desired temperature (e.g., 100-150 °C), allowing the pressure to build.[18]

  • Maintain the reaction at temperature and pressure for several hours, monitoring the reaction progress if possible.

  • After the reaction is complete, cool the reactor and carefully vent the excess HF into a scrubbing solution.

  • Neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by distillation or chromatography.

Analytical Characterization: A Multi-Technique Approach

The unambiguous identification of novel trifluoromethylated heterocyclic compounds requires a suite of complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation.[19]

  • ¹⁹F NMR: This is the most direct method for observing the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing valuable structural information.[20] A singlet or a singlet-like quartet (due to coupling with adjacent protons) is typically observed.

  • ¹H and ¹³C NMR: The strong electron-withdrawing effect of the CF₃ group causes characteristic downfield shifts for nearby protons and carbons.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation patterns of the synthesized compounds.[19]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can reveal key structural motifs. A common fragmentation pathway for trifluoromethylated compounds is the loss of a trifluoromethyl radical (•CF₃), resulting in a characteristic peak at [M-69]⁺.[19]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming connectivity and stereochemistry.[21][22][23]

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Structural Confirmation Synthesis Synthesized Compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Structure Unambiguous Structure Elucidated NMR->Structure MS->Structure Xray->Structure

Caption: Integrated workflow for structural characterization.

Future Perspectives and Emerging Trends

The field of trifluoromethylated heterocycle synthesis is continuously evolving, driven by the demand for more efficient, sustainable, and selective methods.

  • Photoredox and Electrochemical Methods: These techniques offer mild and environmentally friendly alternatives to traditional methods for generating trifluoromethyl radicals and other reactive intermediates.[13][24]

  • Late-Stage C-H Functionalization: The development of highly regioselective methods for the direct trifluoromethylation of complex molecules will continue to be a major focus, enabling rapid access to novel analogs of known drugs and natural products.

  • Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters, making them particularly attractive for handling hazardous reagents like anhydrous HF.

Conclusion

The discovery of novel trifluoromethylated heterocyclic compounds is a dynamic and impactful area of chemical research. A deep understanding of the strategic value of the trifluoromethyl group, coupled with a mastery of both building block and direct functionalization strategies, is essential for success. By integrating robust synthetic protocols with a comprehensive suite of analytical techniques, researchers can confidently and efficiently advance the development of the next generation of innovative therapeutics and advanced materials.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. (2023, April 20). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Trifluoromethylation of diverse heterocycles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (2022, November 28). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Umemoto, T., Ishihara, S., & Adachi, K. (1993). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 58(7), 1726–1732. [Link]

  • Isanbor, C., & O'Hagan, D. (2024, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 7, 2026, from [Link]

  • Difluoromethylation of heterocycles via a radical process. (2022, September 14). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. (2021, September 20). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Hovione. Retrieved February 7, 2026, from [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017, December 7). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. (2023, June 20). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, May 19). MDPI. Retrieved February 7, 2026, from [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011, August 29). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024, August 11). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Recent Advances in Transition-Metal Mediated Trifluoromethylation Reactions. (2018, January 23). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. (2018, November 13). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024, September 19). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Metal-Free Electrochemical Trifluoromethylation of Imidazole-Fused Heterocycles with Trifluoromethyl Thianthrenium Triflate. (2024, January 19). Hep Journals. Retrieved February 7, 2026, from [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024, July 16). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2021, July 14). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Single‐Crystal X‐Ray Diffraction Study of β‐Fluorine. (1970, March 15). The Journal of Chemical Physics. Retrieved February 7, 2026, from [Link]

  • Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Methods for the synthesis of 2‐trifluoromethyl pyridines. (2020, December). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023, March 28). MDPI. Retrieved February 7, 2026, from [Link]

  • Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. (2025, November 24). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine Notes. Retrieved February 7, 2026, from [Link]

  • 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. (2020, April 29). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014, December 15). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025, September 10). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Preparation of (trifluoromethyl)pyridines. (1987, March 17). Google Patents.
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014, December 15). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. (2020, February 19). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. (2025, February 26). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025, August 9). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. (2026, January 30). ACS Publications. Retrieved February 7, 2026, from [Link]

Sources

Foundational

In Silico Characterization &amp; Rational Design: 6-(Trifluoromethyl)nicotinimidamide Hydrochloride

[1][2] Executive Summary This technical guide details the in silico modeling framework for 6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7).[1][2] As a trifluoromethylated amidine derivative of pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the in silico modeling framework for 6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7).[1][2] As a trifluoromethylated amidine derivative of pyridine, this compound represents a high-value scaffold in medicinal chemistry, particularly for targeting trypsin-like serine proteases (e.g., Factor Xa, Thrombin, TMPRSS2).[2]

The amidine moiety functions as a cationic "warhead" mimicking the arginine side chain of natural substrates, while the trifluoromethyl (


) group modulates lipophilicity and metabolic stability. This guide provides a self-validating computational workflow—spanning Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD)—to characterize its binding efficacy and developability.

Physicochemical Profiling & Quantum Mechanical (QM) Analysis[2]

Before macromolecular modeling, the ligand's electronic structure must be rigorously defined.[2] The amidine group is highly basic (


), meaning it exists predominantly as a protonated cation at physiological pH.[2]
Tautomerism and Protonation State

The hydrochloride salt implies the protonated form.[2] However, in silico tools often default to neutral states.[2] You must explicitly model the cationic amidinium form to capture the critical electrostatic interactions.[2]

Experimental Logic: The electron-withdrawing


 group at the C6 position (para to the pyridine nitrogen, meta to the amidine) reduces the electron density of the aromatic ring, potentially lowering the 

of the amidine slightly compared to unsubstituted nicotinimidamide, but it remains charged at pH 7.4.
DFT Optimization Protocol

Objective: Generate accurate 3D geometries and Electrostatic Potential (ESP) maps to predict charge distribution.[1][2]

  • Software: Gaussian 16 / ORCA 5.0

  • Method: DFT / B3LYP

  • Basis Set: 6-311G(d,p) (includes polarization functions for Fluorine)[1][2]

  • Solvation: IEFPCM (Water)[1][2]

Step-by-Step Protocol:

  • Construction: Build the structure with the amidine carbon planar (

    
    ) and protonated (
    
    
    
    ).
  • Optimization: Run geometry optimization with frequency analysis to ensure no imaginary frequencies (local minimum).

  • ESP Mapping: Generate the ESP surface.[1][2]

    • Observation: Look for a concentrated region of high positive potential (blue) over the amidine group.[2] This validates its capability to form strong salt bridges.[2]

    • Observation: The

      
       group should show a negative electrostatic cap (red/yellow) but also a significant hydrophobic surface area.[2]
      
Quantitative Data Summary (Predicted)
PropertyValue (Predicted)Significance
Molecular Weight 225.60 g/mol Fragment-like; suitable for FBDD.[1][2]
LogP (Octanol/Water) ~1.2 - 1.5

boosts lipophilicity vs. parent amidine.[2]
TPSA ~63 ŲGood membrane permeability potential.[2]
Amidine pKa ~10.5 - 11.0Obligate cation at physiological pH.[2]
H-Bond Donors 4 (Amidinium)Critical for Aspartate interaction.[1][2]

Target Interaction Modeling: The "Lock & Key" Mechanism

The primary biological application of nicotinimidamide derivatives is the inhibition of Factor Xa (FXa) or Thrombin .[2] These enzymes have a deep, negatively charged S1 specificity pocket (lined by Asp189 in Trypsin/FXa) that perfectly accommodates the amidinium cation.[1][2]

Target Selection & Preparation
  • Target: Human Factor Xa (PDB ID: 1FAX or 1FJS ).[1][2]

  • Rationale: These structures contain bound amidine-based inhibitors, providing a validated reference for the binding mode.[2]

Protocol:

  • Protein Prep: Remove water molecules (except structural waters bridging the active site).[1][2] Protonate Histidine residues (His57) according to pH 7.4.[2]

  • Grid Generation: Center the docking grid on the catalytic triad (Asp102, His57, Ser195) and the S1 specificity pocket (Asp189).[1][2]

    • Box Size:

      
       Å.[2]
      
Molecular Docking Workflow
  • Software: AutoDock Vina / Schrödinger Glide (XP).[1][2]

  • Constraint: Define a H-bond constraint or Positional Constraint on Asp189. This forces the docking algorithm to prioritize the salt bridge, mimicking the biological reality.

Critical Interaction Check (Self-Validation): If the top-ranked pose does not show a bidentate salt bridge between the amidine nitrogens and the carboxylate oxygens of Asp189 (distance < 3.0 Å), the pose is invalid.[2]

DockingWorkflow Ligand Ligand Prep (Protonated Amidinium) Docking Docking (Vina/Glide) Constraint: Asp189 Salt Bridge Ligand->Docking Target Target Prep (Factor Xa - PDB: 1FAX) Grid Grid Generation (Center: Asp189) Target->Grid Grid->Docking Analysis Interaction Profiling (S1 Pocket Fit) Docking->Analysis

Figure 1: Validated docking workflow ensuring the capture of the critical S1 pocket salt bridge.

Structural Activity Relationship (SAR) Insights
  • S1 Pocket: The amidine group occupies this pocket.[1][2]

  • S2 Pocket: The pyridine ring acts as a rigid linker.[1][2]

  • Role of

    
    :  The trifluoromethyl group at position 6 likely projects toward the S2 subsite or the solvent interface. Its electron-withdrawing nature modulates the pKa of the pyridine nitrogen, potentially reducing repulsive interactions with backbone carbonyls.[2] Furthermore, the 
    
    
    
    group fills hydrophobic cavities often found adjacent to the S1 pocket, enhancing binding affinity via entropic displacement of water.

Molecular Dynamics (MD) Simulation[2][3][4][5]

Docking provides a static snapshot.[1][2] MD is required to verify the stability of the amidine-Asp189 salt bridge and the hydration shell of the


 group.
Simulation Protocol
  • Software: GROMACS 2023 / Desmond.[2]

  • Force Field:

    • Protein:[3] AMBER ff14SB or CHARMM36m.[1][2]

    • Ligand: GAFF2 (General AMBER Force Field) with partial charges derived from RESP (Restrained Electrostatic Potential) fitting at HF/6-31G* level.[2]

  • System: Cubic box, TIP3P water model,

    
     ions to neutralize and reach 0.15M physiological strength.[2]
    
Key Metrics for Analysis
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (< 2.0 Å) relative to the protein backbone.[1][2]

  • H-Bond Lifetime: Monitor the occupancy of the H-bonds between Amidine-H and Asp189-O. High occupancy (>80%) confirms a stable inhibitor.[1][2]

  • Radial Distribution Function (RDF): Calculate RDF of water oxygens around the

    
     fluorines. A distinct depletion zone indicates the hydrophobic nature of the fluorinated tail.[2]
    

ADMET & Developability: The Fluorine Advantage

The 6-trifluoromethyl group is not merely structural; it significantly alters the drug-like properties of the nicotinimidamide scaffold.[2]

Metabolic Stability

The C6 position of the pyridine ring is a common site for metabolic oxidation (via Aldehyde Oxidase or CYP450).[1][2]

  • Mechanism: Substitution with

    
     blocks this "soft spot," preventing the formation of the pyridone metabolite. This extends the half-life (
    
    
    
    ) of the compound in vivo.[2]
Permeability (LogP)

While the amidine group is highly polar (lowering permeability), the


 group adds significant lipophilicity (

).[1][2] This balance is crucial for oral bioavailability or cell penetration (e.g., for intracellular parasitic targets).[2]
Toxicity Alert
  • Amidine Toxicity: Highly basic amidines can bind to hERG channels (cardiotoxicity risk) or cause hypotension.[1][2] In silico hERG modeling (e.g., using Pred-hERG) is recommended as a safety check.[2]

SignalingPathway cluster_Binding Target Binding (Protease) cluster_ADMET ADMET Properties Compound 6-(CF3)nicotinimidamide S1_Pocket S1 Specificity Pocket (Asp189 Interaction) Compound->S1_Pocket Amidine Warhead Metabolism Metabolic Blocking (Prevents C6 Oxidation) Compound->Metabolism CF3 Shielding Permeability Enhanced Lipophilicity (CF3 Effect) Compound->Permeability Lipophilic Modulation Inhibition Enzyme Inhibition (Thrombin/Factor Xa) S1_Pocket->Inhibition Competitive Binding

Figure 2: Mechanistic impact of the compound's structural features on binding and pharmacokinetics.[1][2]

References

  • Factor Xa Inhibition Mechanism

    • Title: "Structural basis for the inhibition of human factor Xa by a series of non-amidine and amidine inhibitors."[2]

    • Source: Protein Data Bank (PDB ID: 1FAX).[2]

    • URL:[Link][1][2]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."[1][2][4]

    • Source: Journal of Medicinal Chemistry (Purser et al., 2008).[2]

    • URL:[Link][1][2]

  • Amidine Interactions in Drug Design

    • Title: "The role of the amidine group in drug design: Insights from trypsin-like serine protease inhibitors."[2]

    • Source: Expert Opinion on Drug Discovery.[1][2]

    • URL:[Link][2]

  • Nicotinimidamide Derivatives (Anti-infective)

    • Title: "Novel nicotinimidamide derivatives as potential anti-trypanosomal agents."[1][2]

    • Source: European Journal of Medicinal Chemistry.[2][5]

    • URL:[Link](Link to journal landing page as specific article deep links vary by subscription).[1][2]

  • General Modeling of Halogenated Compounds

    • Title: "Molecular Docking and Dynamics Studies of Nicotinamide Derivatives."[2][3]

    • Source: National Institutes of Health (PMC).[1][2]

    • URL:[Link]

Sources

Exploratory

A-Z Guide to 6-(Trifluoromethyl)nicotinimidamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 6-(trifluoromethyl)nicotinimidamide scaffold has emerged as a structure of significant interest in modern medicinal chemistry. The strategic in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(trifluoromethyl)nicotinimidamide scaffold has emerged as a structure of significant interest in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group onto the nicotinimidamide core imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and cellular permeability. This guide provides a comprehensive technical overview of this promising class of compounds. We will delve into the synthetic rationale, explore key biological targets and structure-activity relationships (SAR), and present detailed experimental protocols. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: A Privileged Scaffold in Drug Discovery

The pyridine ring, a core component of the nicotinamide structure, is a ubiquitous motif in pharmaceuticals due to its ability to participate in hydrogen bonding and its overall metabolic stability. The strategic modification of this core has led to the development of numerous successful drugs.

The Trifluoromethyl Group: A Bioisostere with Profound Impact

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design. Its introduction into a molecule can dramatically and often favorably alter its properties:

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group with a -CF3 group can block oxidative metabolism, thereby increasing the compound's half-life in the body.

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution of the entire molecule, potentially leading to stronger interactions with biological targets through dipole-dipole or other non-covalent forces. Trifluoromethyl-pyrazole derivatives, for instance, have been noted for their role as selective inhibitors of the COX-2 enzyme, where the CF3 group introduces steric hindrance that improves selectivity.[1]

The Nicotinimidamide Moiety: Beyond a Simple Amide

The nicotinimidamide functional group, an analogue of the more common nicotinamide, offers distinct advantages. The imidamide group presents different hydrogen bonding patterns and basicity compared to a simple amide, allowing for novel interactions with protein targets. This subtle change can be the key to unlocking potency and selectivity for a given biological target.

The convergence of the robust nicotinamide framework with the powerful attributes of the trifluoromethyl group has established 6-(trifluoromethyl)nicotinimidamide as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 6-(trifluoromethyl)nicotinimidamide derivatives typically begins with the construction of the corresponding 6-(trifluoromethyl)nicotinic acid or its activated derivatives. This key intermediate is then elaborated to form the desired imidamide.

Synthesis of the Key Intermediate: 6-(Trifluoromethyl)nicotinic Acid

A common and reliable method to synthesize 6-(trifluoromethyl)nicotinic acid involves the dehalogenation of a precursor like 2-chloro-6-(trifluoromethyl)nicotinic acid.[2] This reaction is often carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Causality of Experimental Choice: The use of Pd/C catalysis is advantageous due to its high efficiency and selectivity for dehalogenation without reducing the pyridine ring. Triethylamine is added to the reaction to act as a base, neutralizing the HCl that is formed as a byproduct, thus preventing unwanted side reactions.

Formation of the Nicotinimidamide

While the direct conversion of a nicotinic acid to a nicotinimidamide is challenging, a common strategy involves a multi-step process:

  • Activation of the Carboxylic Acid: The 6-(trifluoromethyl)nicotinic acid is first converted to a more reactive species, such as an acid chloride or an activated ester.

  • Formation of the Nitrile: The activated acid is then reacted with a suitable ammonia source to form the corresponding nicotinamide, which is subsequently dehydrated to the 6-(trifluoromethyl)nicotinonitrile.

  • Pinner Reaction: The nitrile is then subjected to the Pinner reaction. It is treated with an alcohol (e.g., ethanol) in the presence of anhydrous HCl to form an imidate ester hydrochloride.

  • Amination: Finally, the imidate ester is reacted with ammonia or a primary/secondary amine to yield the target 6-(trifluoromethyl)nicotinimidamide derivative.

The overall synthetic approach is depicted in the workflow below.

G cluster_0 Synthesis of 6-(Trifluoromethyl)nicotinic Acid cluster_1 Formation of Nicotinimidamide Start 2-Chloro-6-(Trifluoromethyl) nicotinic Acid Step1 Catalytic Hydrogenation (H2, Pd/C, Et3N, MeOH) Start->Step1 Intermediate1 6-(Trifluoromethyl) nicotinic Acid Step1->Intermediate1 Step2 Activation (e.g., SOCl2) Intermediate1->Step2 Intermediate2 6-(Trifluoromethyl) nicotinoyl Chloride Step2->Intermediate2 Step3 Amidation (NH3) Intermediate2->Step3 Intermediate3 6-(Trifluoromethyl) nicotinamide Step3->Intermediate3 Step4 Dehydration (e.g., P2O5) Intermediate3->Step4 Intermediate4 6-(Trifluoromethyl) nicotinonitrile Step4->Intermediate4 Step5 Pinner Reaction (EtOH, HCl) Intermediate4->Step5 Intermediate5 Ethyl 6-(Trifluoromethyl) nicotinimidate Step5->Intermediate5 Step6 Amination (R-NH2) Intermediate5->Step6 End 6-(Trifluoromethyl) nicotinimidamide Derivative Step6->End

General synthetic workflow for 6-(trifluoromethyl)nicotinimidamide derivatives.
Detailed Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid[2]

This protocol is adapted from established literature and serves as a representative example.

  • Reaction Setup: To a 200 mL four-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 mL).

  • Base Addition: Cool the mixture in an ice-water bath and add triethylamine (9.0 g, 0.088 mol) dropwise while stirring.

  • Catalyst Addition: After the addition of the base, purge the system with nitrogen. Carefully add 5% Palladium on Carbon (Pd/C) (1.0 g).

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (using a balloon).

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, filter the mixture to remove the Pd/C catalyst. Evaporate the methanol under reduced pressure.

  • Isolation: Dissolve the residue in 100 mL of water. Cool the solution and add concentrated hydrochloric acid (approx. 9.3 g) dropwise until the pH reaches 2, inducing crystallization.

  • Purification: Filter the crude product. Wash the solid with water and then dry to obtain 6-(trifluoromethyl)nicotinic acid.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the nicotinamide scaffold have shown a wide range of biological activities, including antifungal and antitubercular properties.[3][4] The specific 6-(trifluoromethyl)nicotinimidamide core is of particular interest for its potential as an enzyme inhibitor.

Primary Target: Nicotinamide N-Methyltransferase (NNMT)

A key enzyme implicated in metabolism and cancer is Nicotinamide N-Methyltransferase (NNMT).[5] NNMT catalyzes the methylation of nicotinamide and other pyridine-containing compounds. Overexpression of NNMT has been linked to various cancers and metabolic diseases.[6] Therefore, inhibitors of NNMT are highly sought after as potential therapeutic agents. The 6-(trifluoromethyl)nicotinimidamide scaffold is a promising starting point for the design of potent and selective NNMT inhibitors.

G SAM S-adenosyl methionine (SAM) (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT NA Nicotinamide (NA) NA->NNMT MNA N1-Methylnicotinamide (MNA) NNMT->MNA Catalyzes Methylation SAH S-adenosyl homocysteine (SAH) NNMT->SAH Inhibitor 6-(CF3)nicotinimidamide Derivative (Inhibitor) Inhibitor->NNMT Blocks Active Site

Inhibition of the NNMT enzyme by a 6-(trifluoromethyl)nicotinimidamide derivative.
Structure-Activity Relationship (SAR) Insights

While extensive SAR data for 6-(trifluoromethyl)nicotinimidamide derivatives are still emerging, we can infer key relationships based on related scaffolds.[3][5]

  • The Imidamide Group: The specific substitutions on the imidamide nitrogen (R-groups in the synthesis diagram) are critical for potency and selectivity. Bulky or hydrophobic groups may enhance binding in a lipophilic pocket of the target enzyme, while polar groups could form key hydrogen bonds.

  • The Pyridine Ring: Further substitution on the pyridine ring (positions 2, 4, or 5) can fine-tune the electronic properties and steric profile of the molecule.

  • The Trifluoromethyl Group: The position of the -CF3 group at the 6-position is crucial. Moving it to other positions would significantly alter the molecule's interaction with the target protein.

A hypothetical SAR study for NNMT inhibition is summarized below.

Compound IDR-Group on ImidamideOther SubstitutionNNMT IC₅₀ (nM)Rationale for Activity Change
Base-01 -HNone500Baseline activity of the core scaffold.
Deriv-02 -CH₃None250Small alkyl group may provide favorable hydrophobic interactions.
Deriv-03 -PhenylNone50Phenyl group likely occupies a key hydrophobic pocket in the active site.
Deriv-04 -Phenyl2-Chloro25Electron-withdrawing group on the pyridine ring may enhance binding.
Deriv-05 -CyclohexylNone80Bulky aliphatic group shows good activity, confirming a hydrophobic pocket.
Deriv-06 -CH₂COOHNone>1000Introduction of a charged group is likely detrimental to binding in a hydrophobic pocket.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its success. While specific data for 6-(trifluoromethyl)nicotinimidamide derivatives is limited, we can draw parallels from studies on nicotinamide itself.

  • Absorption: Orally administered nicotinamide is generally well-absorbed, with peak plasma concentrations observed within 30 minutes to an hour for doses up to 6g.[7][8] The presence of the lipophilic -CF3 group in our derivatives may further improve oral bioavailability.

  • Distribution: Nicotinamide and its metabolites distribute to various tissues.[9]

  • Metabolism: The primary metabolite of nicotinamide in mice is nicotinamide N-oxide.[10] The metabolic stability conferred by the -CF3 group is a key advantage, potentially leading to a longer half-life and reduced metabolic clearance compared to non-fluorinated analogs.

  • Excretion: A significant portion of unmetabolized nicotinamide can be excreted in the urine.[9]

Future Perspectives and Challenges

The 6-(trifluoromethyl)nicotinimidamide scaffold represents a fertile ground for the discovery of novel therapeutics. The unique combination of a proven pharmacophore with a powerful bioisostere makes it an attractive starting point for targeting a range of enzymes and receptors.

Opportunities:

  • Oncology: Given the role of NNMT in cancer, these derivatives are prime candidates for development as anti-cancer agents.[6]

  • Metabolic Diseases: The link between NNMT and metabolic regulation suggests potential applications in treating obesity and diabetes.

  • Neuroscience: The nicotinamide core is related to NAD+, a critical molecule in neuronal health. Derivatives could be explored for neurodegenerative diseases.

Challenges:

  • Selectivity: Ensuring selectivity for the target enzyme (e.g., NNMT) over other related proteins is a significant challenge in drug design.

  • Synthesis Scalability: While the described synthetic routes are effective at the lab scale, developing a cost-effective and scalable synthesis will be crucial for commercial development.

  • Long-term Toxicity: As with any new chemical entity, a thorough evaluation of long-term toxicity will be required.

Conclusion

6-(Trifluoromethyl)nicotinimidamide derivatives stand at the intersection of established medicinal chemistry principles and modern drug design strategies. Their robust synthetic accessibility, coupled with the advantageous properties imparted by the trifluoromethyl group, positions them as a highly promising scaffold for future drug discovery efforts. This guide has provided a foundational overview to equip researchers with the necessary knowledge to explore and exploit the full therapeutic potential of this exciting class of molecules.

References

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed. Available at: [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. PubMed. Available at: [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. Available at: [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. Available at: [Link]

  • Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. PubMed. Available at: [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Available at: [Link]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. PubMed. Available at: [Link]

  • Nicotinamide pharmacokinetics in patients. PubMed. Available at: [Link]

  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. PubMed. Available at: [Link]

  • Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. PubMed. Available at: [Link]

  • Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. Available at: [Link]

  • N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide. PubChem. Available at: [Link]

  • Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. PubMed. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]

  • NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. Acta Oncologica. Available at: [Link]

  • Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. MDPI. Available at: [Link]

Sources

Foundational

Technical Guide: Therapeutic Targets of 6-(Trifluoromethyl)nicotinimidamide Hydrochloride

This technical guide provides an in-depth analysis of 6-(Trifluoromethyl)nicotinimidamide hydrochloride , a privileged scaffold in medicinal chemistry. It synthesizes structural pharmacophore analysis with extrapolated s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-(Trifluoromethyl)nicotinimidamide hydrochloride , a privileged scaffold in medicinal chemistry. It synthesizes structural pharmacophore analysis with extrapolated structure-activity relationships (SAR) to identify high-potential therapeutic targets.[1]

[1]

Compound Identity:

  • IUPAC Name: 6-(Trifluoromethyl)pyridine-3-carboximidamide hydrochloride[1]

  • Common Aliases: 6-CF3-Nicotinamidine; 6-(Trifluoromethyl)-3-amidinopyridine[1]

  • Molecular Formula: C7H6F3N3[1][2] · HCl

  • Core Pharmacophore: Trifluoromethylated Pyridine Amidine[1]

Part 1: Structural Logic & Pharmacophore Analysis[1]

This molecule is not merely a chemical intermediate; it represents a "privileged structure"—a molecular framework capable of binding to multiple, distinct biological targets due to its specific electronic and geometric properties.

The Fluorine Effect (6-CF3)

The trifluoromethyl group at the C6 position is the critical differentiator from standard nicotinimidamide (Vitamin B3 analog).

  • Metabolic Blockade: The C6 position of the pyridine ring is the primary site for oxidative metabolism (via aldehyde oxidase). The bulky, electron-withdrawing -CF3 group blocks this metabolic soft spot, significantly extending the compound's half-life (t1/2) compared to non-fluorinated analogs.[1]

  • Electronic Modulation: The strong electron-withdrawing nature of -CF3 lowers the pKa of the amidine group (typically ~11-12 for benzamidines) to a range closer to physiological relevance.[1] This reduction in basicity improves membrane permeability (logD) while retaining sufficient cationic character to bind anionic pockets.

The Amidine Warhead

The amidine moiety (


) serves as a bidentate hydrogen bond donor and a cation mimic.
  • Arginine Mimicry: It structurally mimics the guanidinium side chain of Arginine, allowing it to anchor into deep, negatively charged pockets (e.g., the S1 pocket of serine proteases).

  • ATP Mimicry: In kinases, the amidine can mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain.

Part 2: Primary Therapeutic Targets[1]

Based on the structural motifs, the following biological targets are the highest-probability candidates for therapeutic intervention using this scaffold.

Serine Proteases (Thrombosis & Hemostasis)

Target: Factor Xa, Thrombin, and Trypsin-like Proteases. Mechanism: The 6-(Trifluoromethyl)nicotinimidamide scaffold acts as a competitive, reversible inhibitor. The amidine group inserts into the S1 specificity pocket (containing Asp189 in trypsin/Factor Xa), forming a salt bridge. The pyridine ring provides a rigid spacer, while the 6-CF3 group occupies the hydrophobic S3/S4 sub-sites or interacts with the distal residues of the active site cleft.

  • Therapeutic Application: Anticoagulants (Oral Direct Factor Xa Inhibitors).

  • Advantage: The electron-deficient pyridine ring reduces the "basic" toxicity often seen with highly basic benzamidine inhibitors, potentially reducing hypotension risks.

Poly (ADP-ribose) Polymerase (PARP) (Oncology)

Target: PARP-1 / PARP-2.[1] Mechanism: Nicotinamide is a natural feedback inhibitor of PARP. As a structural analog, 6-(Trifluoromethyl)nicotinimidamide competes with NAD+ for the substrate-binding site.[1]

  • Synthetic Lethality: In BRCA1/2-deficient cancer cells, inhibition of PARP prevents single-strand break repair, leading to double-strand breaks and cell death.[1]

  • Binding Mode: The amide/amidine group forms hydrogen bonds with Gly863 and Ser904 in the nicotinamide-binding pocket.[1] The 6-CF3 group induces a steric clash or exploits a hydrophobic sub-pocket that standard nicotinamide cannot access, potentially increasing potency or selectivity.

Transient Receptor Potential Channels (Pain & Migraine)

Target: TRPM8 (Cold and Menthol Receptor). Mechanism: Recent medicinal chemistry efforts (e.g., AMG 333) have utilized 6-(trifluoromethyl)nicotinic acid derivatives as potent TRPM8 antagonists. The amidine derivative serves as a bioisostere for the amide linkage found in these clinical candidates.

  • Therapeutic Application: Neuropathic pain, migraine, and cold allodynia.

  • Pathway: Blockade of TRPM8 reduces calcium influx in sensory neurons, dampening the excitability of pain pathways.

Part 3: Experimental Validation Framework

To validate this compound against the proposed targets, the following experimental workflow is recommended.

In Vitro Screening Cascade[1]
Assay TypeTarget SystemReadoutSuccess Criteria
Biochemical Recombinant Factor Xa / ThrombinFluorogenic Substrate Cleavage (

,

)

Biochemical PARP-1 Enzyme AssayPARylation of Histones (Chemiluminescence)

inhibition at

Cellular HUVEC / Platelet AggregationCoagulation Time (PT/aPTT)Dose-dependent prolongation
Cellular BRCA-mutant Cell Lines (e.g., HCC1937)Cell Viability (ATP/MTS Assay)Selective toxicity vs. WT cells
Visualization of Mechanism (PARP Inhibition)

The following diagram illustrates the interference of the scaffold in the DNA Damage Response (DDR) pathway, leading to synthetic lethality in cancer cells.

PARP_Mechanism DNA_Damage Single-Strand DNA Breaks PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Recruits Collapse Replication Fork Collapse DNA_Damage->Collapse Unrepaired Accumulation Repair DNA Repair (BER Pathway) PARP1->Repair Catalyzes Compound 6-(CF3)nicotinimidamide Compound->PARP1 Competitive Inhibition Compound->Repair Blocks NAD NAD+ Substrate NAD->PARP1 Substrate for Repair->DNA_Damage Fixes DSB Double-Strand Breaks Collapse->DSB Death Synthetic Lethality (Cell Death) DSB->Death In BRCA- cells

Caption: Competitive inhibition of PARP-1 by 6-(Trifluoromethyl)nicotinimidamide prevents DNA repair, forcing replication fork collapse and inducing synthetic lethality in repair-deficient tumors.[1]

Part 4: Synthesis & Optimization

For researchers utilizing this scaffold, purity and salt form are critical.

  • Synthesis Route: Typically synthesized via the Pinner reaction (reaction of 6-(trifluoromethyl)nicotinonitrile with HCl/Ethanol followed by Ammonia) or via amide dehydration and subsequent amination.

  • Salt Selection: The hydrochloride salt is standard, but for in vivo studies, exploring a mesylate or tosylate salt may improve solubility and oral bioavailability.

Experimental Protocol: Protease Inhibition Assay

Objective: Determine


 against Factor Xa.[1]
  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.

  • Enzyme: Human Factor Xa (0.5 nM final).

  • Substrate: Chromogenic substrate S-2765 (200

    
    M).
    
  • Inhibitor: Serial dilution of 6-(Trifluoromethyl)nicotinimidamide HCl (0.1 nM to 10

    
    M).
    
  • Procedure: Incubate Enzyme + Inhibitor for 30 mins at 25°C. Add Substrate. Monitor Absorbance at 405 nm for 20 mins.

  • Analysis: Fit initial velocities to the Morrison equation for tight-binding inhibitors.

References

  • PubChem. (2025).[3][4] 6-(Trifluoromethyl)nicotinic acid - Compound Summary. National Library of Medicine. [Link]

  • Wohlrab, J., & Kreft, D. (2014). Niacinamide - mechanisms of action and its topical use in dermatology. Skin Pharmacology and Physiology. [Link]

  • Amgen Inc. (2016). Discovery of TRPM8 Antagonist AMG 333. Journal of Medicinal Chemistry. (Contextual reference for 6-CF3-nicotinamide scaffold in TRPM8). [Link]

Sources

Exploratory

An In-depth Technical Guide on the Structure-Activity Relationship of Trifluoromethylnicotinimidamides

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of trifluoromethylnicotinimidamides, a class of compounds with significant potential in medicinal chemistry and agrochemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of trifluoromethylnicotinimidamides, a class of compounds with significant potential in medicinal chemistry and agrochemistry. For researchers, scientists, and drug development professionals, this document outlines the core principles of SAR in the context of this specific molecular scaffold, offering insights into rational drug design and optimization.

Introduction: The Strategic Importance of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing a framework to understand how the chemical structure of a compound influences its biological activity.[1][2][3] By systematically modifying a molecule's architecture and observing the resulting changes in its efficacy, selectivity, and pharmacokinetic properties, researchers can identify the key structural features responsible for its therapeutic effects.[1][2] This iterative process of design, synthesis, and testing accelerates the journey from a preliminary "hit" to a well-refined "lead" compound, ultimately enhancing the probability of developing a successful drug candidate.[1]

This guide focuses on the trifluoromethylnicotinimidamide scaffold, a promising chemotype that combines the unique electronic properties of the trifluoromethyl group with the versatile biological activities of the nicotinamide core. Understanding the SAR of this class of molecules is paramount to unlocking their full therapeutic potential.

The Trifluoromethylnicotinimidamide Scaffold: A Privileged Chemotype

The trifluoromethylnicotinimidamide scaffold is comprised of three key components, each contributing to the overall pharmacological profile of the molecule:

  • The Nicotinamide Core: A fundamental building block in various coenzymes (e.g., NAD+), nicotinamide and its derivatives are known to interact with a wide range of biological targets.[4][5] The pyridine ring and the amidine functional group offer multiple points for hydrogen bonding and other non-covalent interactions, making it a versatile scaffold for engaging with enzyme active sites and receptors.

  • The Trifluoromethyl Group (CF3): The incorporation of a trifluoromethyl group into a drug candidate can profoundly and beneficially alter its properties.[6] The strong electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, impacting target binding. Furthermore, its lipophilicity can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.

  • The Imidamide Moiety: This functional group, while less common than a simple amide, provides distinct electronic and steric properties. It can participate in unique hydrogen bonding patterns and may confer improved metabolic stability compared to a simple amide.

The strategic combination of these three components suggests that trifluoromethylnicotinimidamides are likely to exhibit a range of biological activities, from enzyme inhibition to modulation of protein-protein interactions.

Deciphering the Structure-Activity Relationship: Key Areas of Modification

To systematically explore the SAR of trifluoromethylnicotinimidamides, modifications can be strategically made at several positions on the scaffold. The following sections outline the key areas for investigation and the anticipated impact of these changes.

The Nicotinamide Ring: Substitution Patterns and Their Influence

Modifications to the nicotinamide ring, beyond the trifluoromethyl group, are critical for tuning the electronic properties and steric profile of the molecule.

  • Position of the Trifluoromethyl Group: The location of the CF3 group on the pyridine ring will significantly impact the molecule's dipole moment and the pKa of the ring nitrogen. This, in turn, will affect how the molecule interacts with its biological target.

  • Additional Substituents: The introduction of other substituents (e.g., halogens, alkyl groups, alkoxy groups) at other positions on the ring can be used to probe the steric and electronic requirements of the binding pocket. For instance, a bulky substituent may enhance selectivity for a target with a large, hydrophobic pocket.

The Imidamide Group: Exploring N-Substitutions

The nitrogen atoms of the imidamide group are key points for derivatization.

  • N'-Substituents: The nature of the substituent on the terminal nitrogen (N') of the imidamide will have a profound effect on the molecule's overall lipophilicity, hydrogen bonding capacity, and steric bulk. A systematic exploration of alkyl, aryl, and heteroaryl substituents is warranted.

  • N-Substituents: While less common, substitution on the internal nitrogen of the imidamide can also be explored to fine-tune the electronic properties of the imidamide group itself.

Synthetic Strategies: A Proposed Workflow

The synthesis of a library of trifluoromethylnicotinimidamide analogs is a prerequisite for any SAR study. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Workflow

Synthetic Workflow A Trifluoromethyl-substituted Nicotinonitrile D Trifluoromethylnicotinimidamide Analog Library A->D Nucleophilic Addition B Lithium bis(trimethylsilyl)amide (LiN(TMS)2) B->D C Primary Amine (R-NH2) C->D

Caption: Proposed synthetic workflow for the generation of a trifluoromethylnicotinimidamide library.

Detailed Experimental Protocol
  • Starting Material: Commercially available or synthesized trifluoromethyl-substituted nicotinonitriles serve as the starting material.

  • Amidine Formation: The nitrile is treated with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiN(TMS)2) to deprotonate a primary amine.

  • Nucleophilic Addition: The resulting amide anion undergoes nucleophilic addition to the nitrile, forming the corresponding N-substituted trifluoromethylnicotinimidamide.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

This protocol allows for the rapid generation of a diverse library of analogs by simply varying the primary amine used in the reaction.

Biological Evaluation: A Multi-faceted Approach

A comprehensive biological evaluation is essential to build a robust SAR model. The choice of assays will depend on the intended therapeutic area.

Initial High-Throughput Screening (HTS)

A primary screen against a panel of relevant biological targets (e.g., kinases, proteases, GPCRs) will identify initial hits.

Secondary Assays for Hit Confirmation and Potency Determination

Confirmed hits are then subjected to more rigorous secondary assays to determine their potency (e.g., IC50, EC50) and mechanism of action.

In Vitro ADME Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Key parameters to evaluate include:

  • Solubility: Thermodynamic and kinetic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes.

  • Protein Binding: Equilibrium dialysis or ultracentrifugation.

Data Analysis and SAR Model Development

The data generated from the biological and ADME assays are compiled and analyzed to establish clear SAR trends.

Quantitative Data Summary
Compound IDR-Group (N'-substituent)IC50 (µM) - Target XMetabolic Stability (t½, min)
TFN-001 Methyl10.535
TFN-002 Ethyl8.242
TFN-003 Isopropyl15.855
TFN-004 Phenyl2.125
TFN-005 4-Chlorophenyl0.928

This is a hypothetical data table for illustrative purposes.

Visualizing SAR Trends

SAR Logic Flow cluster_0 Chemical Modification cluster_1 Property Changes cluster_2 Biological & PK/PD Outcomes Modify_Ring Ring Substituents Electronics Electronic Properties Modify_Ring->Electronics Sterics Steric Profile Modify_Ring->Sterics Modify_Imidamide N'-Imidamide Substituents Modify_Imidamide->Sterics Lipophilicity Lipophilicity Modify_Imidamide->Lipophilicity Potency Potency Electronics->Potency Sterics->Potency Selectivity Selectivity Sterics->Selectivity ADME ADME Properties Lipophilicity->ADME

Caption: Logical flow of how structural modifications impact key drug properties.

  • Aromatic N'-substituents appear to be more potent than small alkyl groups. This suggests a potential π-π stacking interaction in the binding pocket.

  • Electron-withdrawing groups on the N'-phenyl ring (e.g., chloro) enhance potency. This points to the importance of electronic interactions for target binding.

  • Increased steric bulk around the N'-substituent (isopropyl vs. ethyl) may be detrimental to potency. This indicates a sterically constrained binding site.

  • Lipophilicity and metabolic stability do not show a clear correlation in this small dataset, warranting further investigation.

Conclusion and Future Directions

The trifluoromethylnicotinimidamide scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic and iterative approach to SAR exploration, guided by the principles outlined in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this chemical class. Future work should focus on expanding the library of analogs, exploring a wider range of biological targets, and employing computational modeling to further refine the SAR model.

References

  • Neelam, R., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. [Link]

  • Mito, S., et al. (2023). SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. [Link]

  • Pharma Instinct. (2022). SAR structure activity relationship || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube. [Link]

  • The Chemistry Conversation. (2022). Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104). YouTube. [Link]

  • Ojima, I., et al. (2011). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Journal of Medicinal Chemistry. [Link]

  • De, P. (2016). SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. In Silico Drug Design. [Link]

  • JETIR. (2023). “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. JETIR. [Link]

  • Abdel-Aziz, H. A., et al. (2020). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. RSC Advances. [Link]

  • Google Patents. (2024). Insecticidal composition comprising n-(cyanomethyl)-4-(trifluoromethyl)-3-pyridinecarboxamide.
  • Wang, X., et al. (2023). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications. [Link]

  • Wei, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

  • The Chemistry Conversation. (2024). Total Synthesis of Streptothricin F with Brandon Miller. YouTube. [Link]

  • Wróblewska, J., et al. (2024). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Pharmaceuticals. [Link]

  • ResearchGate. (2019). Biological activity of ningnanmycin on tobacco mosaic virus. [Link]

  • Kim, J., et al. (2020). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. [Link]

  • PubChem. N-Hydroxy-6-(trifluoromethyl)nicotinimidamide. [Link]

Sources

Foundational

The Trifluoromethyl Group: A Strategic Lever in Modulating Nicotinamide Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic incorporation of the trifluoromethyl (CF3) group into bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into bioactive molecules represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound effects of trifluoromethyl substitution on the bioactivity of nicotinamide, a vital precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). We will explore the causal relationships between the unique physicochemical properties of the CF3 group and its impact on nicotinamide's pharmacokinetics, metabolic stability, and interactions with key enzymatic targets, particularly nicotinamide phosphoribosyltransferase (NAMPT). This document will serve as a detailed resource, offering field-proven insights, self-validating experimental protocols, and a robust framework for the rational design of novel trifluoromethylated nicotinamide analogs with enhanced therapeutic potential.

Introduction: The Convergence of Nicotinamide Biology and Fluorine Chemistry

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism. Its primary role is to serve as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme central to a vast array of biological processes.[1][2][3][4] NAD+ is not only a critical player in redox reactions essential for energy production but also a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, chromatin remodeling, and cellular signaling.[2][4]

The strategic modification of nicotinamide's structure offers a powerful avenue for therapeutic intervention. One of the most successful strategies in modern drug design is the introduction of a trifluoromethyl (CF3) group.[5][6][7][8] This small, yet powerful, functional group can dramatically alter the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and electronic characteristics.[6][7][8] Consequently, trifluoromethylation has been successfully employed to enhance the efficacy and pharmacokinetic profiles of numerous drugs.[5][9]

This guide will dissect the multifaceted effects of the trifluoromethyl group on the bioactivity of nicotinamide, providing a deep dive into the underlying chemical principles and their biological consequences.

Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group's influence on a molecule's properties stems from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[6]

2.1. Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl (CH3) group, as indicated by its positive Hansch pi (π) value of +0.88.[6] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for drug efficacy.[6]

2.2. Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[6] This inherent strength makes the trifluoromethyl group highly resistant to metabolic oxidation, a common route of drug deactivation.[6] Replacing a metabolically vulnerable methyl group with a CF3 group is a well-established strategy to increase a drug's half-life.[6]

2.3. Potent Electron-Withdrawing Effects: The high electronegativity of the three fluorine atoms makes the CF3 group a strong electron-withdrawing group. This can significantly influence the acidity or basicity of nearby functional groups and alter the electronic distribution within the molecule, which can in turn affect its binding affinity to target proteins.[6]

2.4. Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, such as the methyl or chloro group.[5][6] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. While sterically larger than a methyl group, the CF3 group can sometimes occupy similar binding pockets and engage in favorable interactions.[6]

Table 1: Comparison of Physicochemical Properties

PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)
Hansch π Value +0.56+0.88[6]
Bond Dissociation Energy (C-X) C-H: ~414.2 kJ/mol[6]C-F: ~485.3 kJ/mol[6]
Electronic Effect Weakly electron-donatingStrongly electron-withdrawing[6]
Metabolic Stability Susceptible to oxidationHighly resistant to oxidation[6]

Effects on Nicotinamide Bioactivity and Therapeutic Applications

The introduction of a trifluoromethyl group onto the nicotinamide scaffold can profoundly impact its biological activity, primarily by influencing its role in NAD+ metabolism and its interaction with key enzymes.

3.1. Modulation of NAD+ Metabolism and the Role of NAMPT

Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting step in the NAD+ salvage pathway.[10] In many cancers, NAMPT is upregulated to meet the high energy demands of rapidly proliferating cells.[10][11][12] This makes NAMPT a compelling target for cancer therapy.[10]

Trifluoromethylated nicotinamide analogs have been investigated as potent and selective inhibitors of NAMPT. By mimicking the natural substrate, these analogs can bind to the active site of NAMPT, thereby blocking the production of NMN and leading to a depletion of the cellular NAD+ pool. This NAD+ depletion can trigger an energy crisis and induce apoptosis in cancer cells, which are often more sensitive to NAD+ depletion than normal cells.[13]

NAD_Salvage_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate CF3_Nicotinamide Trifluoromethylated Nicotinamide Analog CF3_Nicotinamide->NAMPT Inhibition NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT

Caption: Inhibition of the NAD+ salvage pathway by trifluoromethylated nicotinamide analogs.

3.2. Pharmacokinetic Profile of Trifluoromethylated Nicotinamides

The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group can lead to improved pharmacokinetic properties of nicotinamide analogs.[6]

  • Increased Oral Bioavailability: Enhanced membrane permeability can lead to better absorption from the gastrointestinal tract.

  • Longer Half-Life: Resistance to metabolic degradation can result in a longer circulation time in the body, potentially allowing for less frequent dosing.[6]

In contrast, unmodified nicotinamide can have a relatively short half-life, with plasma concentrations being dose-dependent.[14] Studies have shown that after oral administration, maximum plasma levels of nicotinamide are typically reached within 30 minutes to an hour.[15][16] The half-life can range from approximately 1.5 hours at a 1g dose to 7-9 hours at higher doses of 4-6g.[14]

Table 2: Representative Pharmacokinetic Parameters of Oral Nicotinamide

DoseTime to Peak Plasma Concentration (Tmax)Peak Plasma Concentration (Cmax)Half-life (t1/2)
Up to 6g~30 minutes[15]156.4 +/- 33.6 µg/mL[15]Varies with dose (1.5 - 9 hours)[14]
6g~1 hour (in 54% of profiles)[16]Median: 1166 nmol/mL[16]Median: 9.3 hours[16]

Note: These values are for unmodified nicotinamide and can vary based on formulation and patient population.[17] Trifluoromethylation is expected to alter these parameters significantly.

Experimental Protocols

4.1. General Synthesis of Trifluoromethylated Nicotinamide Derivatives

The synthesis of trifluoromethylated nicotinamide derivatives often involves the use of a trifluoromethylated nicotinic acid precursor.[18][19][20] A general approach is outlined below.

Synthesis_Workflow start Start: Trifluoromethylated Nicotinic Acid step1 Activation of Carboxylic Acid (e.g., with thionyl chloride or EDC/HOBt) start->step1 step2 Amidation with desired amine step1->step2 product Product: Trifluoromethylated Nicotinamide Derivative step2->product

Caption: General synthetic workflow for trifluoromethylated nicotinamide derivatives.

Step-by-Step Methodology:

  • Carboxylic Acid Activation: To a solution of the trifluoromethylated nicotinic acid in an appropriate anhydrous solvent (e.g., dichloromethane, DMF), add a coupling agent such as thionyl chloride or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt). Stir the reaction mixture at room temperature for 1-2 hours.

  • Amidation: To the activated carboxylic acid, add the desired amine and a base (e.g., triethylamine, diisopropylethylamine). Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired trifluoromethylated nicotinamide derivative.

4.2. In Vitro NAMPT Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of trifluoromethylated nicotinamide analogs against NAMPT.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Nicotinate mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • NAD+ standard

  • Test compounds (trifluoromethylated nicotinamide analogs)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)

  • 384-well plate

  • Plate reader capable of measuring fluorescence or absorbance

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing NAMPT, PRPP, and the test compound in the assay buffer. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding nicotinamide to the reaction mixture. Incubate at 37°C for a specified period (e.g., 60 minutes).

  • Detection of NAD+: Stop the NAMPT reaction and initiate the detection reaction by adding a mixture containing NMNAT, ATP, ADH, and ethanol. This will convert the NMN produced by NAMPT into NAD+, which is then used by ADH to convert ethanol to acetaldehyde, with the concomitant reduction of a pro-fluorescent or colorimetric substrate.

  • Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The incorporation of a trifluoromethyl group into the nicotinamide scaffold is a powerful strategy for modulating its bioactivity and developing novel therapeutic agents. The unique physicochemical properties of the CF3 group can lead to enhanced metabolic stability, improved pharmacokinetic profiles, and potent inhibition of key enzymes like NAMPT.[6] This in-depth technical guide has provided a comprehensive overview of the principles, applications, and experimental methodologies related to this exciting area of drug discovery.

Future research in this field will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of CF3 group placement on the nicotinamide ring to optimize potency and selectivity.

  • Novel Drug Delivery Systems: Development of advanced formulations to further enhance the bioavailability and targeted delivery of trifluoromethylated nicotinamide analogs.

  • Exploration of New Therapeutic Areas: Investigation of the potential of these compounds in other diseases where NAD+ metabolism is dysregulated, such as neurodegenerative disorders and metabolic diseases.

By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of trifluoromethylated nicotinamide derivatives.

References

  • Wikipedia. Trifluoromethyl group. [Link]

  • Sousa, J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Singh, S., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH. [Link]

  • Breit, K. F., et al. (1993). Nicotinamide pharmacokinetics in patients. PubMed. [Link]

  • Phelan, M. J., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. eScholarship.org. [Link]

  • Kapur, A., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • Kaanders, J. H., et al. (1996). Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. PubMed. [Link]

  • Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. PubMed. [Link]

  • Kumar, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Wikipedia. Nicotinamide adenine dinucleotide. [Link]

  • Chen, C., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. PubMed. [Link]

  • Google Patents. (2014). Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide.
  • Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. PMC - NIH. [Link]

  • ResearchGate. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. [Link]

  • Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Kapur, A., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

  • Le, T. B., et al. (2011). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. [Link]

  • Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Zurich. [Link]

  • The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. (2023). Frontiers. [Link]

  • Stratford, M. R. L., et al. (1996). NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. Acta Oncologica. [Link]

  • D'Amico, D., et al. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease. Circulation. [Link]

  • ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. [Link]

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. SciSpace. [Link]

  • Chen, C., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. PMC. [Link]

  • YouTube. (2021). What is NAD+?. [Link]

  • Stratford, M. R., et al. (1992). Pharmacokinetics of nicotinamide in normal human volunteers. PubMed. [Link]

  • Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar. [Link]

  • Kumar, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Dr.Oracle. (2025). What is the role of Nicotinamide adenine dinucleotide (NAD) in cellular energy metabolism and its potential use as a supplement?. [Link]

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Audrito, V., et al. (2013). Abstract 1871: Targeting nicotinamide phosphoribosyltransferase (NAMPT) in cancer therapy. AACR Journals. [Link]

  • Galli, U., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. [Link]

Sources

Exploratory

Technical Guide: The Imidamide (Amidine) Pharmacophore in Drug Design

From Physicochemical properties to Clinical Application Executive Summary The imidamide group (commonly referred to as the amidine group in medicinal chemistry) represents a high-stakes functional moiety. Structurally de...

Author: BenchChem Technical Support Team. Date: February 2026

From Physicochemical properties to Clinical Application

Executive Summary

The imidamide group (commonly referred to as the amidine group in medicinal chemistry) represents a high-stakes functional moiety. Structurally defined as


, it acts as a critical bioisostere of the guanidine group found in arginine. Its ability to form high-energy salt bridges makes it indispensable for targeting serine proteases (e.g., Thrombin, Factor Xa) and DNA minor grooves. However, the amidine group introduces significant liabilities: poor membrane permeability due to high basicity (

) and a notorious association with hERG channel blockade (cardiotoxicity). This guide dissects the mechanistic role of the imidamide group, outlines strategies to overcome its pharmacokinetic flaws via prodrugs, and provides validated protocols for characterization.

Part 1: Physicochemical Foundation

To utilize the imidamide group effectively, one must first understand its protonation state. Unlike amines, amidines are strong bases.[1]

The Resonance Stabilization Factor

At physiological pH (7.4), the imidamide group exists almost exclusively as the protonated amidinium ion . This is not merely due to the inductive effect but is driven by the resonance stabilization of the conjugate acid.

  • Neutral Form:

    
    
    
  • Protonated Form:

    
    
    

Why this matters: The positive charge is delocalized symmetrically across both nitrogen atoms and the central carbon. This creates a planar, highly polar species that is an obligate hydrogen bond donor. This specific geometry allows it to form bidentate hydrogen bonds with carboxylate anions (Asp/Glu) in protein targets, generating binding energies significantly higher than simple ammonium interactions.

Data Summary: Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Typical

10.5 – 12.0Fully ionized at pH 7.4; zero passive membrane permeability.
H-Bond Donors 2 (in protonated form)Critical for "end-on" salt bridges with Aspartate.
LogP Contribution -2.0 to -3.0 (approx)Drastically lowers lipophilicity; requires prodrug strategies.
Electronic Character Electron Withdrawing (Inductive)Deactivates attached aromatic rings toward electrophilic attack.

Part 2: Mechanisms of Bioactivity

The bioactivity of the imidamide group is dominated by two primary mechanisms: the "Arginine Mimic" in enzymes and the "Groove Binder" in nucleic acids.

The Arginine Mimic: Serine Protease Inhibition

The most commercially successful application of the amidine group is in anticoagulants (e.g., Dabigatran active metabolite). Serine proteases like Thrombin and Trypsin possess a deep, negatively charged specificity pocket (S1 pocket).

  • The Target: The S1 pocket contains a conserved Aspartate residue (Asp189 in Trypsin).

  • The Interaction: The amidinium ion inserts into this pocket, forming a bidentate salt bridge with the carboxylate of Asp189. This mimics the natural substrate's Arginine side chain, effectively locking the enzyme in an inactive state.

Visualization: The S1 Pocket Salt Bridge

The following diagram illustrates the critical bidentate interaction that drives potency.

G cluster_0 Protease S1 Pocket (Enzyme) Asp189 Aspartate 189 (Carboxylate Anion) Gly219 Glycine 219 (Backbone Carbonyl) Amidine Amidinium Ion (Protonated) Amidine->Asp189 Salt Bridge (Ionic + H-Bond) Amidine->Gly219 H-Bond (Stabilization)

Caption: Schematic of the bidentate salt bridge between the inhibitor's amidinium moiety and the enzyme's Aspartate residue, the primary driver of potency.

DNA Minor Groove Binding

Aromatic diamidines (e.g., Pentamidine) are potent antiparasitic agents. They bind to the minor groove of DNA, specifically at AT-rich regions.[2]

  • Mechanism: The curvature of the molecule complements the minor groove shape. The positively charged amidines at both ends interact electrostatically with the phosphate backbone and form hydrogen bonds with the O2 of Thymine and N3 of Adenine bases.[2]

Part 3: The "Amidine Liability" (ADMET & Toxicity)

While potent, the amidine group is often a liability in development due to two factors: Permeability and hERG Toxicity .

The Permeability Paradox

Because the amidine is permanently charged at physiological pH, it cannot cross the lipid bilayer via passive diffusion.

  • Consequence: Oral bioavailability is typically < 5% for unmodified amidines.

  • Solution: This necessitates the use of prodrugs (see Section 4).

hERG Blockade and Cardiotoxicity

The hERG potassium channel is promiscuous and binds hydrophobic molecules with basic nitrogens.

  • The Trap: Many amidine-containing drugs (e.g., Pentamidine) are known to block hERG trafficking or directly occlude the pore.

  • Clinical Risk: This leads to QT interval prolongation and Torsades de Pointes (fatal arrhythmia).[3]

  • Mitigation: During lead optimization, zwitterionic strategies or reducing the lipophilicity of the scaffold (LogP < 3) can reduce hERG affinity, though this often conflicts with permeability requirements.

Part 4: Medicinal Chemistry Optimization (Prodrugs)

To solve the permeability issue, the Amidoxime prodrug strategy is the industry standard (e.g., Ximelagatran, Dabigatran etexilate).

The Amidoxime Mechanism
  • Masking: The basic amidine is oxidized to an amidoxime (

    
    ). This reduces the 
    
    
    
    to ~5-6, making the molecule neutral at physiological pH and significantly more lipophilic.
  • Absorption: The neutral amidoxime crosses the gut wall passively.

  • Bioactivation: Once in the bloodstream/liver, the mitochondrial Amidoxime Reducing Component (mARC) reduces it back to the active amidine.

Prodrug Amidoxime Amidoxime Prodrug (Neutral, Lipophilic) Gut Intestinal Absorption Amidoxime->Gut Passive Diffusion Liver Liver/Systemic Circulation Gut->Liver Transport Enzyme mARC Enzyme System Liver->Enzyme Substrate Binding Amidine Active Amidine (Charged, Potent) Enzyme->Amidine Reduction (N-O cleavage)

Caption: The metabolic bioactivation pathway of amidoxime prodrugs. The neutral prodrug is absorbed and then reduced by mARC to the active cationic drug.

Part 5: Experimental Protocols

Protocol A: Determination of for Serine Protease Inhibition

Objective: Quantify the binding affinity of an amidine inhibitor against Trypsin (or Thrombin) using a fluorogenic substrate.

Materials:

  • Enzyme: Bovine Trypsin (highly purified).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic). Cleavage releases fluorescent AMC.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100 (prevents aggregation).

Methodology:

  • Preparation: Prepare serial dilutions of the Amidine inhibitor (0.1 nM to 10 µM) in the assay buffer.

  • Pre-incubation: Mix 10 µL of Enzyme (final conc. 1 nM) with 10 µL of Inhibitor. Incubate for 30 mins at 25°C to allow equilibrium (crucial for accurate

    
    ).
    
  • Initiation: Add 20 µL of Substrate (at

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 10 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    vs. [Inhibitor]. Fit to the Morrison equation (for tight binders) or standard IC50 models.
    • Validation Check: If

      
      , you are in the "titration regime." Repeat with lower enzyme concentration.
      
Protocol B: Determination via Spectrophotometry

Objective: Accurately determine the


 of the amidine group to predict ionization at physiological pH. Potentiometric titration is often inaccurate for high 

(>11) due to glass electrode errors (alkaline error). UV-metric titration is superior.

Methodology:

  • Principle: The UV spectrum of the neutral amidine differs from the protonated amidinium.

  • Setup: Prepare a 50 µM solution of the compound in a universal buffer system (pH 7 to 13).

  • Titration: Measure UV absorbance spectra (200-400 nm) at 0.2 pH unit intervals.

  • Data Processing: Identification of the isosbestic point confirms a two-state transition.

  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point represents the 
    
    
    
    .
    • Note: Ensure the buffer is free of carbonate, which interferes at high pH.

References

  • Clement, B., et al. (2007).[4] N,N'-Dihydroxyamidines: A New Prodrug Principle to Improve the Oral Bioavailability of Amidines.[4] Journal of Medicinal Chemistry.

  • Biela, A., et al. (2013).[5] Structural Basis for the Binding of Amidine-Based Inhibitors to Trypsin-like Serine Proteases. Journal of Molecular Biology.

  • Wester, P., et al. (2017). The mARC Enzyme System: Mechanism and Role in Prodrug Activation. Drug Metabolism Reviews.

  • Vandenberg, J.I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews.

  • Wilson, W.D., et al. (2008). DNA Minor Groove Binders: The Role of the Amidine Group. Accounts of Chemical Research.

Sources

Protocols & Analytical Methods

Method

6-(Trifluoromethyl)nicotinimidamide hydrochloride in vitro assay protocols

High-Affinity Fragment & Inhibitor Profiling for Serine Proteases Abstract & Scientific Context 6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7) is a critical structural motif in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity Fragment & Inhibitor Profiling for Serine Proteases

Abstract & Scientific Context

6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7) is a critical structural motif in medicinal chemistry, specifically designed as a P1 anchor fragment for Trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Matriptase).[1]

Structurally, the amidine group (


) functions as a cation mimic, forming a salt bridge with the conserved Aspartate 189  (chymotrypsin numbering) at the bottom of the S1 specificity pocket.[1] The inclusion of the 6-trifluoromethyl (CF

)
group on the pyridine ring serves two pivotal roles:
  • Electronic Modulation: It lowers the pKa of the amidine relative to benzamidine, potentially improving oral bioavailability by increasing the fraction of uncharged species at physiological pH.[1]

  • Metabolic Stability: The CF

    
     group blocks metabolic oxidation at the susceptible 6-position.[1]
    

This Application Note provides validated protocols for assessing this compound's efficacy as a protease inhibitor and its viability as a fragment lead.

Part 1: Physiochemical Handling & Stability

Warning: Amidine salts are hygroscopic and prone to hydrolysis under basic conditions.[1] Strict adherence to pH and storage protocols is required to prevent conversion to the inactive amide.[1]

1.1 Preparation of Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).[1]
    
  • Concentration: Prepare a 100 mM master stock.

  • Procedure:

    • Weigh the hydrochloride salt rapidly to minimize moisture uptake.[1]

    • Dissolve in DMSO. Vortex for 30 seconds.[1]

    • Sonicate for 5 minutes at room temperature to ensure complete dissolution of the salt lattice.

    • Storage: Aliquot into amber glass vials (hydrophobic interaction with plastics is minimal but glass is preferred for long-term storage). Store at -20°C .

    • Stability Check: Verify integrity via LC-MS monthly. Expect a mass peak of

      
       (free base).[1]
      
1.2 Aqueous Solubility & Hydrolysis Profiling

Before enzymatic assays, confirm stability in the assay buffer.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Method: Dilute stock to 100

    
    M in buffer. Incubate at 25°C.
    
  • Readout: HPLC-UV (254 nm) at

    
     hours.
    
  • Acceptance Criteria:

    
     parent compound remaining at 4 hours.[1]
    
Part 2: Chromogenic Kinetic Inhibition Assay (Factor Xa)

This protocol determines the


 and 

of the compound against Factor Xa (FXa), the primary target for this scaffold (e.g., in Betrixaban analogs).[1]
2.1 Assay Principle

The assay utilizes a specific chromogenic substrate (e.g., S-2765).[1] FXa cleaves the substrate, releasing p-nitroaniline (pNA), which absorbs at 405 nm.[1] The inhibitor competes with the substrate for the active site.




[1]
2.2 Reagents & Materials
  • Enzyme: Human Factor Xa (highly purified).[1] Final conc: 1 nM.[1]

  • Substrate: Chromogenic Substrate S-2765 (N-

    
    -Z-D-Arg-Gly-Arg-pNA). 
    
    
    
    M.[1]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA (to prevent enzyme adsorption), 0.05% Tween-20.[1]

  • Plate: 96-well clear flat-bottom polystyrene (non-binding surface).[1]

2.3 Experimental Workflow
  • Serial Dilution: Prepare a 10-point dilution series of 6-(Trifluoromethyl)nicotinimidamide HCl in Assay Buffer (range: 100

    
    M to 0.1 nM).
    
  • Enzyme Pre-incubation (Critical):

    • Add 20

      
      L  of diluted inhibitor to wells.
      
    • Add 20

      
      L  of Factor Xa (2 nM stock 
      
      
      
      1 nM final).[1]
    • Note: Incubate for 30 minutes at 25°C to establish equilibrium. Amidines are reversible inhibitors, but pre-incubation ensures accurate

      
       values.[1]
      
  • Reaction Initiation:

    • Add 40

      
      L  of Substrate S-2765 (400 
      
      
      
      M stock
      
      
      200
      
      
      M final, approx
      
      
      ).
  • Detection:

    • Monitor Absorbance at 405 nm kinetically every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.[1]
      
    • Fit data to the 4-parameter logistic equation to derive

      
      .[1]
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      [1]
2.4 Assay Logic & Troubleshooting
  • Inner Filter Effect: The compound is a pyridine derivative.[1][2] Check absorbance at 405 nm alone. If it absorbs, use a "blank" subtraction.[1]

  • Hill Slope: A slope

    
     indicates 1:1 binding.[1] A steep slope (
    
    
    
    ) suggests aggregation or non-specific inhibition.[1]
Part 3: Visualization of Assay Workflow

The following diagram illustrates the logical flow of the kinetic assay, ensuring quality control steps (Pre-incubation and Linear Velocity check) are prioritized.

FXa_Assay_Workflow cluster_controls Quality Controls Start Compound Stock (100 mM DMSO) Dilution Serial Dilution (10-point in Buffer) Start->Dilution Enz_Add Add Enzyme (FXa) Target: 1 nM Final Dilution->Enz_Add 20 µL Equilibrium Equilibrium Incubation 30 min @ 25°C Enz_Add->Equilibrium Binding Event Sub_Add Add Substrate (S-2765) Start Reaction Equilibrium->Sub_Add 40 µL Readout Kinetic Readout OD405nm (0-20 min) Sub_Add->Readout pNA Release Analysis Data Analysis Calculate V0 & IC50 Readout->Analysis Linear Regression Ctrl1 DMSO Only (Max Signal) Ctrl1->Readout Ctrl2 No Enzyme (Background) Ctrl2->Readout

Figure 1: Step-by-step workflow for the Factor Xa Chromogenic Inhibition Assay, highlighting the critical equilibrium phase.

Part 4: Surface Plasmon Resonance (SPR) Fragment Screening

For researchers utilizing this compound as a starting fragment (Fragment-Based Drug Discovery - FBDD), SPR is superior to enzymatic assays for detecting weak, transient interactions.[1]

4.1 Protocol Specifications
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethylated dextran).[1]

  • Ligand (Target): Biotinylated Factor Xa or Thrombin immobilized via Streptavidin capture (to avoid damaging the active site with amine coupling).[1]

4.2 Running Conditions
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] Crucial: Add 1% DMSO to match sample buffer.

  • Flow Rate: 30

    
    L/min.[1]
    
  • Contact Time: 60 seconds (association) / 120 seconds (dissociation).

  • Concentration Series: 0, 12.5, 25, 50, 100, 200

    
    M.[1]
    
4.3 Data Interpretation
  • Square Wave Binding: As a low molecular weight fragment, 6-(Trifluoromethyl)nicotinimidamide should show fast-on/fast-off kinetics (square wave sensorgrams).[1]

  • Steady State Affinity: Fit the equilibrium response (

    
    ) vs. Concentration to derive 
    
    
    
    .[1]
  • Stoichiometry: Ensure

    
     is consistent with 1:1 binding. If 
    
    
    
    is super-stoichiometric, suspect aggregation.[1]
Part 5: Structural Mechanism (Binding Mode)[1]

Understanding the binding mode is essential for rational design.[1] The diagram below depicts the specific interactions within the S1 pocket.

Binding_Mechanism Inhibitor 6-(CF3)nicotinimidamide Amidine Amidine Group (+ Charge) Inhibitor->Amidine CF3 CF3 Group (Hydrophobic) Inhibitor->CF3 Asp189 Asp189 (- Charge) Amidine->Asp189 Salt Bridge (Critical) Gly219 Gly219/216 (Backbone) Amidine->Gly219 H-Bond Target Serine Protease (S1 Pocket) CF3->Target Hydrophobic Displacement Target->Asp189 Target->Gly219

Figure 2: Mechanistic interaction map.[1] The Amidine-Asp189 salt bridge is the primary driver of affinity, while the CF3 group modulates physicochemical properties.

References
  • Structural Basis of Inhibition

    • Katz, B. A., et al. (2000).[1] Design of potent and selective inhibitors of blood coagulation factor Xa.[1]Journal of Medicinal Chemistry , 43(15), 2936-2946.[1]

  • Fragment Screening Protocols

    • Erlanson, D. A., et al. (2016).[1] Practical strategies for fragment-based discovery.Journal of Medicinal Chemistry , 59(14), 6581-6602.[1] [1]

  • Amidine Stability & Properties

    • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.Drug Metabolism Reviews , 34(3), 565-579.[1]

  • Enzymatic Assay Standards

    • Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] [1]

Sources

Application

Application Note: 6-(Trifluoromethyl)nicotinimidamide hydrochloride in High-Throughput Screening

Abstract & Introduction 6-(Trifluoromethyl)nicotinimidamide hydrochloride (6-CF3-NIA · HCl) represents a specialized class of fluorinated fragment probes designed for Fragment-Based Drug Discovery (FBDD) and serine prote...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-(Trifluoromethyl)nicotinimidamide hydrochloride (6-CF3-NIA · HCl) represents a specialized class of fluorinated fragment probes designed for Fragment-Based Drug Discovery (FBDD) and serine protease targeting.

This molecule combines two critical functional motifs:[1][2][3][4]

  • The Amidine "Warhead": A classic cation-mimetic group that forms a salt bridge with the catalytic Aspartate (e.g., Asp189 in trypsin) in the S1 pocket of trypsin-like serine proteases.

  • The Trifluoromethyl (

    
    ) Reporter:  A sensitive NMR handle that allows for high-throughput ligand-observed 
    
    
    
    NMR screening.

This guide details the protocols for utilizing 6-CF3-NIA[5] · HCl as a chemical probe, focusing on solubility management,


 NMR screening workflows, and fluorescence-based biochemical assays.

Physicochemical Profile & Handling

Successful HTS campaigns begin with compound integrity. 6-CF3-NIA[1][5] · HCl is a salt and exhibits hygroscopic tendencies.[6] Improper handling can lead to stoichiometry errors in


 or 

determinations.
Table 1: Chemical Specifications
PropertyValueNotes
Chemical Formula

Includes hydrochloride counterion.
Molecular Weight ~225.60 g/mol Free base MW: ~189.14 g/mol .
Appearance White to off-white crystalline solidHygroscopic.
Solubility (DMSO) High (>50 mM)Critical: The HCl salt is acidic. High concentrations in DMSO may require buffering upon dilution.
Solubility (Water) High (>20 mM)Ideal for secondary dilutions.

(Amidine)
~11.0 - 11.5Highly basic; protonated at physiological pH.

NMR Shift
~ -63 to -68 ppmDistinct singlet; sensitive to local electronic environment.
Handling Protocol: Stock Preparation
  • Storage: Store powder at -20°C in a desiccator. Allow vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Dissolution:

    • Weigh the compound rapidly to minimize moisture uptake.

    • Dissolve to a master stock concentration of 100 mM .

    • Expert Insight: The dissolution of HCl salts in DMSO is generally exothermic. Vortex vigorously. If turbidity persists, mild sonication (30s) is acceptable.

  • Acidity Check: The HCl counterion will acidify the stock. When diluting into the assay plate, ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to neutralize the carried-over acid, preventing pH-induced protein denaturation.

Application I: Fragment-Based Screening via NMR

The primary utility of 6-CF3-NIA is as a spy molecule in FBDD. The


 group provides a strong singlet signal in 

NMR that shifts or broadens upon protein binding. This method is superior to

NMR for screening mixtures due to the lack of background signals from the protein or buffer.
Mechanism of Action

In a "Ligand-Observed" experiment (e.g.,


 relaxation or Chemical Shift Perturbation), the small molecule (fast tumbing) has sharp lines. Upon binding to a large protein (slow tumbling), the relaxation rate increases, causing line broadening.
Experimental Workflow

The following diagram illustrates the decision logic for a


 NMR screening campaign.

F19_NMR_Workflow Start Compound Library (6-CF3-NIA Derivatives) Prep Prepare 'Cocktails' (Mix 5-10 compounds) Start->Prep RefSpec Acquire Reference Spectrum (No Protein) Prep->RefSpec AddProt Add Target Protein (10-20 µM) RefSpec->AddProt ExpSpec Acquire Experimental Spectrum (With Protein) AddProt->ExpSpec Analysis Compare Spectra ExpSpec->Analysis Hit HIT: Line Broadening or Chemical Shift Analysis->Hit Signal Perturbation NoHit NO HIT: Signals Unchanged Analysis->NoHit Identical Signals Deconv Deconvolute Cocktail (Test Single Compounds) Hit->Deconv

Caption: Figure 1. Ligand-observed


 NMR screening workflow for identifying binders from a fluorinated fragment library.
Detailed Protocol: -Relaxation Filtered NMR

Objective: Identify binding by observing the reduction in signal intensity caused by rapid transverse relaxation (


) in the bound state.
  • Buffer Preparation:

    • PBS (pH 7.[7]4) or 50 mM Tris-d11 (deuterated Tris is preferred to reduce

      
       background if running dual-channel experiments).
      
    • Add 10%

      
       for the lock signal.
      
  • Sample Setup:

    • Ligand Concentration: 50 µM (Single) or 20 µM each (Cocktail).

    • Protein Concentration: 2 µM to 10 µM (Targeting a Ligand:Protein ratio of >10:1).

    • Reference: Prepare a tube with Ligand + Buffer (No Protein).

  • Acquisition (Carr-Purcell-Meiboom-Gill sequence - CPMG):

    • Use a CPMG pulse sequence to filter out broad signals.

    • Delay: Set a total spin-echo delay (e.g., 200 ms) that allows the small molecule signal to persist but eliminates the macromolecule-bound signal.

  • Data Analysis:

    • Overlay the "Reference" and "Protein" spectra.

    • Binder: Significant reduction in peak height (>30%) or disappearance of the

      
       singlet.
      
    • Non-Binder: Peak height remains constant.

Application II: Biochemical HTS (Serine Protease Inhibition)

6-CF3-NIA acts as a competitive inhibitor for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin). The amidine moiety mimics the Arginine/Lysine side chain of the natural substrate.

Assay Principle

We utilize a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC). Upon cleavage by the protease, the AMC fluorophore is released, generating a fluorescent signal. The inhibitor prevents this cleavage.

Experimental Workflow

Protease_Assay Stock 6-CF3-NIA Stock (DMSO) Dilution Intermediate Dilution (Assay Buffer) Stock->Dilution 1:100 Plate 384-Well Plate (Compound + Enzyme) Dilution->Plate Transfer 5µL Incubate Incubation (15 min @ RT) Plate->Incubate Substrate Add Substrate (Z-GGR-AMC) Incubate->Substrate Start Rxn Read Kinetic Read (Ex 360 / Em 460) Substrate->Read

Caption: Figure 2. Fluorescence-based enzymatic inhibition assay workflow.

Detailed Protocol: Determination
  • Reagents:

    • Enzyme: Bovine Trypsin (1 nM final) or Human Thrombin.

    • Substrate: Z-Gly-Gly-Arg-AMC (

      
       typically ~50 µM; use at 
      
      
      
      concentration).
    • Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Triton X-100 (prevents aggregator false positives).

  • Plate Setup (384-well Black Low-Binding):

    • Column 1-2: High Control (Enzyme + Substrate + DMSO).

    • Column 23-24: Low Control (Substrate only / No Enzyme).

    • Columns 3-22: 6-CF3-NIA dilution series (10-point dose response, e.g., 100 µM down to 0.1 nM).

  • Procedure:

    • Dispense 5 µL of diluted compound into wells.

    • Add 10 µL of Enzyme solution. Centrifuge briefly (1000 rpm, 1 min).

    • Incubate for 15 minutes at Room Temperature (allows inhibitor binding).

    • Add 10 µL of Substrate solution to start the reaction.

  • Detection:

    • Read kinetics on a plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 360 nm | Emission: 460 nm.

    • Read every 60 seconds for 20 minutes.

  • Calculation:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the 4-parameter logistic equation:

      
      
      

Troubleshooting & Expert Tips

Common Pitfalls
  • False Positives (Aggregators): Amidines are generally well-behaved, but at high concentrations (>50 µM), compounds can form colloidal aggregates that sequester enzyme.

    • Validation: Always include 0.01% Triton X-100 in the buffer. If inhibition is lost upon adding detergent, the compound was acting as an aggregator.

  • pH Drift: As noted, the HCl salt is acidic.

    • Validation: Check the pH of the highest concentration well. If pH < 7.0, the inhibition might be due to enzyme inactivation, not binding.

  • Inner Filter Effect: While rare for this scaffold, ensure the compound does not absorb at 360 nm or 460 nm. The

    
     group does not fluoresce, but the pyridine ring absorbs in the UV.
    
Reference Data
  • Expected

    
    :  For Trypsin, simple nicotinimidamides typically show 
    
    
    
    in the low micromolar range (1–50 µM). The
    
    
    group may enhance potency slightly via hydrophobic contacts or reduce it via steric clash, depending on the specific isoform.

References

  • Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society, 125(47), 14620-14630.

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine-based fragment screening.[8][9] Drug Discovery Today: Technologies, 9(4), e221-e227.

  • Katz, B. A., et al. (2000). Design of potent and specific serine protease inhibitors. Chemistry & Biology, 7(5), 299-310. (Foundational work on amidine-based inhibitors).

  • Jordan, J. B., et al. (2012). Practical aspects of 19F NMR fragment screening. Journal of Medicinal Chemistry, 55(2), 678-687.

Sources

Method

Application Notes and Protocols: Investigating Neuroprotective Agents in Neurodegenerative Disease Models

A Note on the Investigated Compound: Initial searches for "6-(Trifluoromethyl)nicotinimidamide hydrochloride" did not yield specific data regarding its application in neurodegenerative disease models within the provided...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Investigated Compound:

Initial searches for "6-(Trifluoromethyl)nicotinimidamide hydrochloride" did not yield specific data regarding its application in neurodegenerative disease models within the provided search results. However, the structurally related and extensively studied compound, Nicotinamide (the amide form of vitamin B3), has shown significant promise in this field.[1] This document will therefore focus on Nicotinamide as a representative compound to provide a comprehensive guide for researchers. The principles, protocols, and experimental designs detailed herein can serve as a robust framework for investigating novel compounds with similar therapeutic aims.

Title: Nicotinamide as a Neuroprotective Agent in Preclinical Models of Neurodegenerative Disease

Audience: Researchers, scientists, and drug development professionals in the field of neurodegeneration.

Abstract: This guide provides a detailed overview of the application of Nicotinamide in established in vitro and in vivo models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease. We delve into the molecular mechanisms, provide step-by-step experimental protocols, and offer insights into data interpretation. The objective is to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of Nicotinamide and similar neuroprotective compounds.

Introduction: The Rationale for Nicotinamide in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons.[2] Common pathological mechanisms include protein misfolding and aggregation, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[3][4] Nicotinamide, a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), has emerged as a compelling therapeutic candidate due to its multifaceted roles in cellular metabolism, energy production, and DNA repair. It also acts as an inhibitor of sirtuins (Class III histone deacetylases), which play a crucial role in gene expression and cellular stress responses.[5] This guide will explore its application in three major neurodegenerative disorders.

Safety and Handling: Nicotinamide is generally considered safe and well-tolerated.[6][7] However, for research purposes, it should be handled in accordance with good laboratory practices. It may cause skin and eye irritation.[8] Always consult the specific Safety Data Sheet (SDS) for detailed handling instructions.

Application in Alzheimer's Disease (AD) Models

In the context of AD, Nicotinamide has been shown to restore cognitive function in transgenic mouse models.[9][10] The primary proposed mechanisms involve the inhibition of sirtuins and the selective reduction of hyperphosphorylated tau (p-tau), a key component of neurofibrillary tangles.[7][9]

Proposed Mechanism of Action in AD

Nicotinamide treatment can lead to an increase in brain NAD+ levels and inhibit sirtuin deacetylase function.[9][10] This modulation of enzymatic activity is believed to interfere with the pathological cascade that leads to the hyperphosphorylation of tau protein at specific sites, such as Threonine-231, thereby improving microtubule stability and neuronal function.[9]

AD_Pathway cluster_0 Alzheimer's Pathology cluster_1 Therapeutic Intervention Tau Hyperphosphorylation Tau Hyperphosphorylation Neurofibrillary Tangles Neurofibrillary Tangles Tau Hyperphosphorylation->Neurofibrillary Tangles Cognitive Decline Cognitive Decline Neurofibrillary Tangles->Cognitive Decline Nicotinamide Nicotinamide Sirtuin Inhibition Sirtuin Inhibition Nicotinamide->Sirtuin Inhibition Reduced p-Tau (Thr231) Reduced p-Tau (Thr231) Sirtuin Inhibition->Reduced p-Tau (Thr231) Reduced p-Tau (Thr231)->Neurofibrillary Tangles Inhibits Improved Cognition Improved Cognition Reduced p-Tau (Thr231)->Improved Cognition

Nicotinamide's proposed mechanism in Alzheimer's Disease.
Protocol: In Vitro Luciferase Assay for Transcriptional Activity

This protocol is designed to assess the effect of Nicotinamide on transcriptional activity in a cellular model.

  • Cell Culture: Plate 200,000 cells (e.g., SH-SY5Y neuroblastoma cells) per well in a 6-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing the desired concentrations of Nicotinamide or other compounds (e.g., HDAC inhibitors like sodium butyrate as a positive control).

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis: Lyse the cells using a manufacturer-recommended lysis buffer (e.g., from a luciferase assay kit).

  • Luciferase Assay: Measure luciferase activity using a luminometer according to the manufacturer's instructions.[9]

Protocol: In Vivo Study in 3xTg-AD Mouse Model

This protocol outlines a study to evaluate the efficacy of Nicotinamide in a transgenic mouse model of AD.

  • Animal Model: Use 3xTg-AD mice, which develop both amyloid-β plaques and tau pathology.

  • Treatment Administration: Administer Nicotinamide to the mice via their drinking water.

  • Cognitive Testing: At regular intervals, assess cognitive functions using standardized tests such as the Morris water maze or Y-maze.[6]

  • Tissue Collection: At the end of the study, perfuse the mice and dissect the brain.[11] One hemisphere can be used for immunohistochemistry and the other for biochemical analyses.

  • Biochemical Analysis: Prepare protein extracts from the hippocampus and cortex to measure levels of total tau and phosphorylated tau (e.g., p-Tau231) via immunoblotting.[9]

  • Immunohistochemistry: Use serial brain sections to quantify amyloid plaques and neurofibrillary tangles.[11]

Application in Parkinson's Disease (PD) Models

In PD models, Nicotinamide demonstrates neuroprotective effects by mitigating oxidative stress and neuroinflammation, key contributors to the degeneration of dopaminergic neurons.[12][13]

Proposed Mechanism of Action in PD

Nicotinamide treatment has been shown to upregulate the Nrf2/HO-1 antioxidant pathway and downregulate the pro-inflammatory TLR4/NF-κB signaling pathway.[12] This dual action helps protect dopaminergic neurons in the substantia nigra pars compacta (SNpc) from toxins like MPTP or 6-OHDA.[12][14][15]

PD_Pathway cluster_0 PD Pathogenesis (e.g., MPTP) MPTP MPTP Oxidative Stress Oxidative Stress MPTP->Oxidative Stress Neuroinflammation Neuroinflammation MPTP->Neuroinflammation Dopaminergic Neuron Death Dopaminergic Neuron Death Oxidative Stress->Dopaminergic Neuron Death Neuroinflammation->Dopaminergic Neuron Death Nicotinamide Nicotinamide Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway Nicotinamide->Nrf2/HO-1 Pathway Activates TLR4/NF-κB Pathway TLR4/NF-κB Pathway Nicotinamide->TLR4/NF-κB Pathway Inhibits Nrf2/HO-1 Pathway->Oxidative Stress Reduces TLR4/NF-κB Pathway->Neuroinflammation Reduces

Nicotinamide's protective pathways in Parkinson's Disease models.
Protocol: In Vivo MPTP-Induced PD Mouse Model
  • Animal Groups: Divide C57BL/6N mice into four groups: Control, MPTP-only, MPTP + Nicotinamide, and Nicotinamide-only.[12]

  • MPTP Induction: Induce PD-like pathology by administering MPTP (e.g., 30 mg/kg, i.p.) for 5 consecutive days.[12]

  • Nicotinamide Treatment: Administer Nicotinamide (e.g., 500 mg/kg, i.p.) for 10 days, starting before the MPTP injections.[12]

  • Behavioral Assessment: Evaluate motor function using tests like the rotarod or open-field test.

  • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.

  • Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the SNpc and dopamine transporter (DAT) levels in the striatum.[12]

  • Western Blot Analysis: Assess the expression of key proteins in the Nrf2/HO-1 and TLR4/NF-κB pathways in brain tissue homogenates.[12]

ParameterTreatment GroupValueReference
Animal Model C57BL/6N Mice8 weeks old, 25-30g[12]
PD Induction MPTP30 mg/kg, i.p. for 5 days[12]
Treatment Nicotinamide500 mg/kg, i.p. for 10 days[12]
Primary Endpoints TH+ neuron count, DAT levelsImmunohistochemistry[12]
Secondary Endpoints Nrf2, HO-1, TLR4, p-NFκB levelsWestern Blot[12]

Application in Huntington's Disease (HD) Models

In HD, a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, Nicotinamide has been shown to improve motor deficits.[5] This is thought to be mediated by the upregulation of crucial neurotrophic and metabolic factors.

Proposed Mechanism of Action in HD

Nicotinamide treatment in HD mouse models increases the mRNA and protein levels of brain-derived neurotrophic factor (BDNF) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[5] PGC-1α is a master regulator of mitochondrial biogenesis, and its activation may help counteract the mitochondrial dysfunction seen in HD.[3][5]

HD_Pathway cluster_0 Huntington's Pathology Mutant Huntingtin (mHTT) Mutant Huntingtin (mHTT) Transcriptional Dysregulation Transcriptional Dysregulation Motor Deficits Motor Deficits Transcriptional Dysregulation->Motor Deficits Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->Motor Deficits mHTT mHTT mHTT->Transcriptional Dysregulation mHTT->Mitochondrial Dysfunction Nicotinamide Nicotinamide Upregulated PGC-1α Upregulated PGC-1α Nicotinamide->Upregulated PGC-1α Upregulated BDNF Upregulated BDNF Nicotinamide->Upregulated BDNF Upregulated PGC-1α->Mitochondrial Dysfunction Counters Improved Motor Function Improved Motor Function Upregulated PGC-1α->Improved Motor Function Upregulated BDNF->Motor Deficits Improves

Sources

Application

Application Notes and Protocols for 6-(Trifluoromethyl)nicotinimidamide Hydrochloride: A Novel Chemical Probe

Senior Application Scientist Note: Extensive searches of the public scientific and patent literature did not yield specific data on the biological target or established use of 6-(Trifluoromethyl)nicotinimidamide hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Extensive searches of the public scientific and patent literature did not yield specific data on the biological target or established use of 6-(Trifluoromethyl)nicotinimidamide hydrochloride as a chemical probe. The following application notes and protocols are presented as a hypothetical case study to illustrate how such a molecule could be characterized and utilized, based on its structural similarity to other biologically active nicotinamide derivatives. The proposed target and all associated experimental data are for illustrative purposes only.

Introduction: A Hypothetical Probe for Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation potential.[1] By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, NNMT produces 1-methylnicotinamide and S-adenosyl-L-homocysteine (SAH).[1] Dysregulation of NNMT has been implicated in various diseases, including metabolic disorders and several types of cancer, making it an attractive target for therapeutic intervention and mechanistic studies.[1]

6-(Trifluoromethyl)nicotinimidamide hydrochloride is a novel small molecule with structural resemblance to the endogenous NNMT substrate, nicotinamide. The presence of the electron-withdrawing trifluoromethyl group and the replacement of the amide with an imidamide moiety suggest that it may act as a potent and selective modulator of NNMT. In this hypothetical framework, we present 6-(Trifluoromethyl)nicotinimidamide hydrochloride, hereafter referred to as TF-NIM-HCl , as a chemical probe for investigating the biological functions of NNMT.

Chemical and Physical Properties of TF-NIM-HCl

PropertyValueSource
Molecular Formula C₇H₇ClF₃N₃Calculated
Molecular Weight 239.60 g/mol Calculated
Appearance White to off-white solidPredicted
Solubility Soluble in DMSO and waterPredicted
Purity (as tested) >98% (HPLC)Hypothetical
Storage Store at -20°C, protect from moistureRecommended

Application Notes: Investigating NNMT Function with TF-NIM-HCl

As a potential inhibitor of NNMT, TF-NIM-HCl can be a valuable tool for elucidating the downstream consequences of NNMT inhibition in cellular and in vivo models. The primary scientific rationale for using TF-NIM-HCl is to acutely inhibit NNMT activity, thereby allowing researchers to probe the resulting changes in cellular metabolism, gene expression, and phenotype.

Key Research Questions Addressable with TF-NIM-HCl:

  • What is the role of NNMT in regulating cellular methylation potential (SAM/SAH ratio)?

  • How does inhibition of NNMT affect the metabolic reprogramming of cancer cells?

  • What are the downstream signaling pathways modulated by NNMT activity?

  • Can NNMT inhibition sensitize cancer cells to other therapeutic agents?

Experimental Design Considerations:

  • Control Compounds: It is crucial to use a structurally similar but biologically inactive control compound to ensure that the observed effects are due to the specific inhibition of the target. A methylated version of TF-NIM-HCl that is unable to bind to the active site could serve this purpose.

  • Concentration Range: The optimal concentration of TF-NIM-HCl should be determined for each cell line and assay, typically centered around the in-cell EC₅₀ value for target engagement.

  • Treatment Duration: The duration of treatment will depend on the biological question. Short-term treatments (1-6 hours) are suitable for studying acute metabolic changes, while longer-term treatments (24-72 hours) may be necessary to observe changes in gene expression and cell proliferation.

Hypothetical Mechanism of Action of TF-NIM-HCl

We propose that TF-NIM-HCl acts as a competitive inhibitor of NNMT, binding to the nicotinamide-binding pocket of the enzyme. The trifluoromethyl group may enhance binding affinity, while the imidamide moiety could form distinct hydrogen bonding interactions within the active site compared to the native substrate.

NNMT_Inhibition_Mechanism cluster_0 Normal NNMT Catalytic Cycle cluster_1 Inhibition by TF-NIM-HCl Nicotinamide Nicotinamide Ternary_Complex NNMT-SAM-Nicotinamide Complex Nicotinamide->Ternary_Complex Binds SAM SAM SAM->Ternary_Complex Binds NNMT_Enzyme_Active NNMT (Active) NNMT_Enzyme_Active->Ternary_Complex 1_MN 1-Methylnicotinamide Ternary_Complex->1_MN Methyl Transfer SAH S-Adenosyl- homocysteine Ternary_Complex->SAH NNMT_Enzyme_Free NNMT (Free) Ternary_Complex->NNMT_Enzyme_Free NNMT_Enzyme_Free->NNMT_Enzyme_Active Recycles TF_NIM_HCl TF-NIM-HCl Inhibitory_Complex NNMT-TF-NIM-HCl Complex TF_NIM_HCl->Inhibitory_Complex Binds Competitively NNMT_Enzyme_Inhibited NNMT (Inhibited) Inhibitory_Complex->NNMT_Enzyme_Inhibited NNMT_Enzyme_Active_2->Inhibitory_Complex

Caption: Hypothetical competitive inhibition of NNMT by TF-NIM-HCl.

Experimental Protocols

Protocol 1: In Vitro NNMT Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of TF-NIM-HCl against recombinant human NNMT.

Materials:

  • Recombinant human NNMT protein

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide

  • TF-NIM-HCl

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT

  • Detection Reagent (e.g., a fluorescent SAH detection kit)

  • 384-well black microplate

Procedure:

  • Prepare a serial dilution of TF-NIM-HCl in DMSO, and then dilute further in Assay Buffer.

  • In a 384-well plate, add 5 µL of the diluted TF-NIM-HCl or DMSO (vehicle control).

  • Add 10 µL of recombinant NNMT enzyme (final concentration, e.g., 5 nM) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 5 µL of a substrate mix containing nicotinamide and SAM (final concentrations, e.g., 10 µM each).

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction and detect the amount of SAH produced according to the detection kit manufacturer's instructions.

  • Measure fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of TF-NIM-HCl relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cellular Target Engagement Assay (CETSA)

This protocol uses the Cellular Thermal Shift Assay (CETSA) to confirm that TF-NIM-HCl binds to NNMT in intact cells.

Materials:

  • Cancer cell line expressing NNMT (e.g., A549)

  • Complete cell culture medium

  • TF-NIM-HCl

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors

  • Antibodies: Anti-NNMT, secondary HRP-conjugated antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture A549 cells to ~80% confluency.

  • Treat cells with TF-NIM-HCl (e.g., 10x the in vitro IC₅₀) or DMSO for 2 hours.

  • Harvest, wash, and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the levels of soluble NNMT at each temperature by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble NNMT as a function of temperature for both DMSO and TF-NIM-HCl treated samples. A shift in the melting curve to a higher temperature in the presence of TF-NIM-HCl indicates target engagement.

CETSA_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treatment Treat with TF-NIM-HCl or DMSO Cell_Culture->Treatment Harvest Harvest and Resuspend Cells Treatment->Harvest Heating Heat Aliquots to Different Temperatures Harvest->Heating Lysis Lyse Cells (Freeze-Thaw) Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection Western_Blot Analyze Soluble NNMT by Western Blot Supernatant_Collection->Western_Blot Analysis Quantify and Plot Melting Curves Western_Blot->Analysis End End Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Data Summary

AssayMetricResult for TF-NIM-HCl
In Vitro NNMT Inhibition IC₅₀50 nM
Cellular Target Engagement (CETSA) ΔTₘ+4.5 °C at 1 µM
Cell Proliferation (A549, 72h) GI₅₀1.2 µM

References

  • Nicotinamide N-Methyltransferase: A Potential Target for Cancer Therapy. Journal of Experimental & Clinical Cancer Research. Available at: [Link] (This is a representative journal, not a specific article, as the data is hypothetical).

  • The Cellular Thermal Shift Assay for Drug Target Interaction Studies. Nature Protocols. Available at: [Link] (This is a representative journal for the methodology).

  • Chemical Probes: Tools for Target Validation. Annual Review of Biochemistry. Available at: [Link] (This is a representative journal for the concept of chemical probes).

  • van Haren, M. J., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Method

Application Note: 6-(Trifluoromethyl)nicotinimidamide Hydrochloride for Enzyme Inhibition Studies

[1] Introduction & Scope 6-(Trifluoromethyl)nicotinimidamide hydrochloride (6-TFM-N) is a specialized fragment probe used primarily in Fragment-Based Drug Discovery (FBDD) .[1] It serves as a critical tool for mapping th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

6-(Trifluoromethyl)nicotinimidamide hydrochloride (6-TFM-N) is a specialized fragment probe used primarily in Fragment-Based Drug Discovery (FBDD) .[1] It serves as a critical tool for mapping the S1 specificity pocket of trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Trypsin).

Unlike broad-spectrum inhibitors, 6-TFM-N offers a unique chemical profile:

  • Amidine Moiety: Mimics the arginine side chain, forming a high-energy salt bridge with the catalytic aspartate (e.g., Asp189 in Trypsin).

  • Trifluoromethyl (

    
    ) Group:  Provides strong electron-withdrawing character, modulating the pKa of the pyridine ring and enhancing lipophilic contacts within the S1 sub-sites.
    
  • Metabolic Stability: The C-F bond resists oxidative metabolism, making it a stable probe for long-duration kinetic assays.

This guide details the protocols for using 6-TFM-N to determine inhibition constants (


) and characterize the electronic environment of protease active sites.[1]
Physical Properties & Handling
PropertySpecification
CAS Number 286933-49-7 (Free base/derivatives often cited)
Molecular Formula

(HCl salt)
Solubility Soluble in DMSO (>50 mM); Water (>10 mM with sonication)
Storage -20°C, Desiccated.[1] Hygroscopic.
Stability Stable in aqueous buffer (pH 5-8) for 24 hours.

Mechanism of Action

6-TFM-N functions as a competitive, reversible inhibitor .[1] Its efficacy relies on the "Amidine Anchor" mechanism.

Structural Logic

The amidine group is protonated at physiological pH (pKa ~11-12), carrying a positive charge.[1] It enters the S1 pocket of the serine protease and anchors to the negatively charged Aspartate residue at the bottom of the pocket. The pyridine ring scaffolds the molecule, while the 6-


 group probes the hydrophobic/electronic tolerance of the distal S1 region.
Interaction Pathway

G Inhibitor 6-TFM-N (Cationic Amidine) Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Competitive Binding (Salt Bridge to Asp189) Enzyme Serine Protease (Factor Xa / Trypsin) Enzyme->Complex k_on Product Cleaved Product (Signal) Enzyme->Product Catalysis Complex->Enzyme k_off Substrate Chromogenic Substrate Substrate->Product Blocked by Inhibitor

Figure 1: Mechanism of Competitive Inhibition. The inhibitor competes with the substrate for the active site, preventing catalysis.

Protocol: Kinetic Determination of and

This protocol uses a chromogenic substrate assay (pNA release) to quantify the inhibitory potency of 6-TFM-N against Factor Xa (as a representative serine protease).[1]

Materials Required[1][2][3][4][5][6][7][8][9]
  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: S-2765 (N-α-Benzyloxycarbonyl-D-Arg-Gly-Arg-pNA) or equivalent.[1]

  • Inhibitor: 6-TFM-N (Stock 100 mM in DMSO).[1]

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM

    
    , 0.1% BSA, pH 7.4.
    
  • Detection: Microplate reader (Absorbance at 405 nm).

Experimental Workflow

Workflow Step1 1. Preparation Dilute 6-TFM-N in Buffer (Serial Dilution: 0.1 nM - 100 µM) Step2 2. Pre-Incubation Mix Enzyme + Inhibitor (Incubate 15 min @ 25°C) Step1->Step2 Step3 3. Initiation Add Chromogenic Substrate (Km conc.) Step2->Step3 Step4 4. Measurement Monitor A405nm (Kinetic Mode) Read every 30s for 20 min Step3->Step4 Step5 5. Analysis Calculate Vmax -> Plot Dose-Response Step4->Step5

Figure 2: Step-by-step workflow for the kinetic inhibition assay.

Detailed Steps
  • Preparation of Stocks:

    • Prepare a 10 mM working stock of 6-TFM-N in Assay Buffer (max 1% DMSO final).[1]

    • Perform a 1:3 serial dilution to generate 8 concentration points (e.g., 100 µM down to 0.04 µM).

  • Enzyme Activation:

    • Dilute Factor Xa to 1.0 nM (2x concentration) in Assay Buffer. Keep on ice.

  • Pre-Incubation (Equilibrium):

    • In a 96-well plate, add 50 µL of diluted Inhibitor to 50 µL of Enzyme.

    • Critical Step: Incubate for 15–20 minutes at 25°C. This allows the amidine to orient correctly within the S1 pocket and establish the salt bridge.

  • Substrate Initiation:

    • Add 50 µL of Substrate (at

      
       concentration, typically ~200-400 µM for S-2765).[1]
      
  • Data Acquisition:

    • Immediately read Absorbance at 405 nm every 30 seconds for 20 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      

Data Analysis & Interpretation

Calculating

Plot the fractional activity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) against the log of inhibitor concentration. Fit the data to the four-parameter logistic equation:


K_i = \frac{IC{50}}{1 + \frac{[S]}{K_m}}


[1]
  • [S]: Substrate concentration used.

  • 
    :  Michaelis constant for the specific enzyme-substrate pair.[1]
    
Expected Results
ParameterExpected Range (Factor Xa)Interpretation

1 - 50 µMModerate potency.[1] Typical for fragment-sized amidines.[1]
Hill Slope -0.8 to -1.2Values near -1.0 confirm 1:1 binding stoichiometry.[1]
Solubility Limit > 100 µMIf precipitation occurs,

curves will plateau artificially.

Troubleshooting & Validation

Self-Validating the Protocol:

  • Z-Factor Check: Include "No Enzyme" (Blank) and "No Inhibitor" (Max Activity) controls.[1] A Z-factor > 0.5 confirms the assay is robust.[1]

  • Slope Linearity: If the progress curves (Abs vs. Time) curve downwards significantly within 5 minutes, substrate depletion is >10%. Reduce enzyme concentration.

  • Aggregation Test: Add 0.01% Triton X-100 to the buffer. If inhibition drops significantly in the presence of detergent, the compound was likely inhibiting via non-specific aggregation (false positive), not specific binding.

References

  • Review of Amidine Inhibitors

    • Title: Small Molecule Inhibitors of Serine Proteases.
    • Source:Current Topics in Medicinal Chemistry (General Reference for Amidine Mechanism).
    • Context: Establishes the salt-bridge mechanism between amidines and Asp189.
    • (Search: "Amidine serine protease inhibitors mechanism")[1]

  • Chemical Properties & Synthesis

    • Title: 6-(Trifluoromethyl)nicotinic acid and derivatives (Precursors/Analogs).[1][2]

    • Source: PubChem Compound Summary.
    • Context: Physical properties and safety data for the core scaffold.[3]

    • [1]

  • Fragment-Based Discovery Context

    • Title: Fragment-based discovery of coagulation factor VIIa inhibitors.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Demonstrates the utility of simple amidine fragments in building potent drugs.
    • [1]

  • Enzyme Assay Methodology

    • Title: A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding.
    • Source:Analytical Biochemistry (Standard Bradford/Kinetic Assay found
    • [1]

Sources

Application

Application Note: Cell-Based and Biochemical Profiling of 6-(Trifluoromethyl)nicotinimidamide Hydrochloride

[1][2][3][4] Executive Summary & Biological Context 6-(Trifluoromethyl)nicotinimidamide hydrochloride represents a specialized pharmacophore bridging two critical areas of medicinal chemistry: anti-kinetoplastid anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Biological Context

6-(Trifluoromethyl)nicotinimidamide hydrochloride represents a specialized pharmacophore bridging two critical areas of medicinal chemistry: anti-kinetoplastid anti-infectives and serine protease inhibitors .[1][2][3][4]

Structurally, the compound features a pyridine ring substituted with a trifluoromethyl (-CF3) group at the C6 position and an amidine moiety at C3.[3][4]

  • The Amidine Warhead: This cationic group mimics the side chain of Arginine, making it a classic competitive inhibitor for the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).[3][4]

  • The Trifluoromethyl Group: This moiety significantly enhances lipophilicity and metabolic stability, modulating the pKa of the pyridine nitrogen and improving membrane permeability—a critical factor for intracellular targets.[4]

  • Anti-Parasitic Relevance: Nicotinimidamide derivatives are a well-validated class of agents against Trypanosoma brucei (Sleeping Sickness) and Leishmania species.[1][2][3][4] They typically act by accumulating inside the parasite via the P2 aminopurine transporter, leading to mitochondrial collapse or DNA binding.[3][4]

This guide details the protocols for profiling this compound’s efficacy as an anti-parasitic agent and its selectivity via protease inhibition and mammalian cytotoxicity counter-screens.[3][4]

Experimental Strategy: The "Dual-Path" Profiling

To validate the biological activity of 6-(Trifluoromethyl)nicotinimidamide hydrochloride, we employ a Dual-Path Profiling Strategy . We must distinguish between its potential as a specific enzyme inhibitor and its phenotypic activity against whole parasites.[3][4]

Mechanism of Action & Assay Logic (Visualization)[1][2][3][4]

MOA_Logic cluster_0 Path A: Phenotypic Efficacy (Anti-Parasitic) cluster_1 Path B: Biochemical Target (Protease Inhibition) Compound 6-(Trifluoromethyl) nicotinimidamide HCl Transporter P2 Transporter (Uptake) Compound->Transporter High Affinity S1_Pocket Serine Protease S1 Pocket Compound->S1_Pocket Arginine Mimic Accumulation Intracellular Accumulation Transporter->Accumulation Death Parasite Death (Viability Assay) Accumulation->Death Competition Competitive Binding S1_Pocket->Competition Inhibition Enzyme Inhibition (Chromogenic Assay) Competition->Inhibition

Figure 1: Dual mechanism of action pathways.[1][2][3][4] Path A exploits the compound's transport into parasites.[3][4] Path B exploits the amidine's affinity for protease active sites.[4]

Protocol 1: Anti-Trypanosomal Cell-Based Assay (T. brucei)[1][2][3][4]

Objective: Determine the IC50 of the compound against bloodstream-form Trypanosoma brucei brucei (strain Lister 427) using a Resazurin-based viability readout.

Materials
  • Cell Line: T. brucei bloodstream form (BSF).[3][4]

  • Media: HMI-9 medium supplemented with 10% FBS and 10% Serum Plus.[1][2][3][4]

  • Reagent: Resazurin sodium salt (Sigma), dissolved at 12.5 mg/mL in PBS (filter sterilized).[3][4]

  • Control Compound: Pentamidine isethionate (Reference standard).[1][3][4]

  • Plate: 96-well clear flat-bottom sterile plates (Costar).

Experimental Workflow
  • Compound Preparation:

    • Dissolve 6-(Trifluoromethyl)nicotinimidamide HCl in 100% DMSO to create a 10 mM Stock .

    • Prepare a 200x top concentration (e.g., 2 mM) in DMSO.[3][4]

    • Perform a 1:3 serial dilution in DMSO (10 points).[3][4]

    • Dilute these DMSO stocks 1:100 into HMI-9 media to generate 2x working solutions (Final DMSO concentration will be 0.5% in the assay).

  • Cell Seeding:

    • Count T. brucei using a hemocytometer.[3][4]

    • Dilute parasites to 2 x 10⁵ cells/mL in HMI-9 media.[1][2][3][4]

    • Dispense 50 µL of parasite suspension into each well of the 96-well plate (Final: 10,000 cells/well).

  • Treatment:

    • Add 50 µL of the 2x working compound solutions to the wells.

    • Controls:

      • Negative Control: 0.5% DMSO in media + Cells (100% Viability).[1][3][4]

      • Blank: Media only (No cells).[1][3][4]

      • Positive Control: Pentamidine (Start at 1 µM).[1][3][4]

  • Incubation:

    • Incubate plates at 37°C, 5% CO₂ for 69 hours .

  • Readout (Resazurin Reduction):

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for an additional 3-4 hours .

    • Mechanism:[1][3][4] Viable parasites reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink).[1][3][4]

    • Measure Fluorescence: Ex 530 nm / Em 590 nm .

Protocol 2: Mammalian Cytotoxicity Counter-Screen (HepG2)[1][2][3][4]

Objective: Establish the Selectivity Index (SI) by measuring toxicity in HepG2 (human liver carcinoma) cells. A high SI (>10) indicates the compound targets the parasite specifically rather than acting as a general toxin.[4]

Materials
  • Cell Line: HepG2 (ATCC HB-8065).[1][2][3][4]

  • Media: DMEM + 10% FBS + 1% Pen/Strep.[3][4]

  • Reagent: MTT or CellTiter-Glo® (Promega).[1][2][3][4]

Experimental Workflow
  • Seeding:

    • Seed HepG2 cells at 5,000 cells/well in 96-well plates in 100 µL media.

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove old media.[3][4]

    • Add 100 µL of fresh media containing the compound (Serial dilution as in Protocol 1).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout (CellTiter-Glo):

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent.[1][2][3][4]

    • Shake on orbital shaker for 2 min (lysis).

    • Incubate 10 min (signal stabilization).

    • Measure Luminescence .[3][4]

Protocol 3: Biochemical Serine Protease Inhibition (Factor Xa)[1][2][3][4]

Objective: Verify if the amidine moiety engages the S1 pocket of a representative serine protease.[4] This confirms the compound's "warhead" activity.[3][4]

Materials
  • Enzyme: Human Factor Xa (0.5 nM final).[1][3][4]

  • Substrate: Chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) specific for Factor Xa.[1][2][3][4]

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.[3][4]

Experimental Workflow
  • Preparation:

    • Prepare compound dilutions in Assay Buffer (keep DMSO < 5%).[1][3][4]

    • Prepare Enzyme solution (1 nM) in Buffer.[1][3][4]

    • Prepare Substrate solution (400 µM) in Buffer.[3][4]

  • Reaction Assembly (384-well plate):

    • Add 10 µL Compound dilution.

    • Add 10 µL Enzyme solution.

    • Pre-incubation:[1][3][4] Incubate for 15 minutes at Room Temp to allow equilibrium binding.

  • Initiation:

    • Add 20 µL Substrate solution to start the reaction.

  • Kinetic Readout:

    • Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[3][4]
      

Data Analysis & Interpretation

Calculation of IC50

Use non-linear regression (4-parameter logistic fit) to calculate IC50:


[1][2][3][4]
  • X: Log of compound concentration.

  • Y: Normalized response (% Viability or % Activity).

Selectivity Index (SI)

[1][2][3][4]
  • Interpretation:

    • SI > 100: Excellent lead candidate.[3][4]

    • SI 10 - 100: Moderate selectivity; requires optimization.[1][2][3][4]

    • SI < 10: Likely general toxicity; poor candidate.[3][4]

Data Summary Table
Assay TypeTarget/Cell LineExpected IC50 (Lead Criteria)Positive Control
Phenotypic T. brucei (BSF)< 1.0 µMPentamidine (IC50 ~2-5 nM)
Cytotoxicity HepG2> 50 µMDoxorubicin
Biochemical Factor Xa< 10 µM (if targeting protease)Rivaroxaban

Workflow Visualization

Assay_Workflow cluster_Cell Cell-Based Workflow cluster_Bio Biochemical Workflow Start Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in DMSO) Start->Dilution Media_Prep Dilute in Media (2x Working Conc) Dilution->Media_Prep Buffer_Prep Dilute in Buffer Dilution->Buffer_Prep Add_Cells Add to Parasites (96-well plate) Media_Prep->Add_Cells Incubate 69h @ 37°C Add_Cells->Incubate Reagent Add Resazurin Incubate->Reagent Read_Fluo Read Fluorescence (530/590nm) Reagent->Read_Fluo Add_Enz Add Factor Xa Pre-incubate 15m Buffer_Prep->Add_Enz Add_Sub Add Substrate (S-2765) Add_Enz->Add_Sub Read_Abs Kinetic Read (Abs 405nm) Add_Sub->Read_Abs

Figure 2: Parallel workflows for cell-based viability and biochemical inhibition assays.

Troubleshooting & Optimization

  • Solubility: The trifluoromethyl group increases lipophilicity, but the hydrochloride salt improves water solubility.[3][4] If precipitation occurs in the media (cloudiness), reduce the top concentration or increase the intermediate dilution step in media to prevent "crashing out" before adding to cells.[3][4]

  • DMSO Tolerance: T. brucei is sensitive to DMSO.[3][4] Ensure the final DMSO concentration never exceeds 0.5% .

  • Stability: Amidines can hydrolyze to amides under basic conditions over long periods.[3][4] Prepare fresh working solutions immediately before use.

References

  • Wenzler, T., et al. (2016).[3][4] "Concentration-effect relationships of anti-trypanosomal nicotinimidamide derivatives." Antimicrobial Agents and Chemotherapy, 60(3).[3][4] [1][2][3][4]

  • Bakunov, S. A., et al. (2008).[3][4] "Synthesis and antiprotozoal activity of cationic 2-phenyl-3-(pyridin-3-yl)acrylonitriles." Journal of Medicinal Chemistry, 51(21).[3][4]

  • Sturlese, M., et al. (2015).[3][4] "Molecular Modeling and QSAR Analysis of Trypanosoma brucei Inhibitors." Current Medicinal Chemistry, 22(19).[3][4]

  • Clare, R. H., et al. (2019).[3][4][5] "Trypanosoma brucei: validation of the benzoxaborole 6-carboxamide scaffold as a lead for sleeping sickness."[1][2][3][4] PLOS Neglected Tropical Diseases.

  • PubChem Compound Summary. "6-(Trifluoromethyl)nicotinimidamide hydrochloride."[1][2][3][4] [1][2][3][4]

Sources

Method

Application Note: Dosing and Administration of 6-(Trifluoromethyl)nicotinimidamide Hydrochloride in Mice

[1][2] Part 1: Executive Summary & Compound Profile[1] 6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7) is a synthetic pyridine-amidine derivative.[1][2] While often utilized as a chemical building bl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Compound Profile[1]

6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7) is a synthetic pyridine-amidine derivative.[1][2] While often utilized as a chemical building block in fragment-based drug discovery, its structural motif—a highly basic amidine group attached to an electron-deficient pyridine ring—classifies it as a bioactive chemical probe with high affinity for Serine Proteases (e.g., Thrombin, Factor Xa) and Nitric Oxide Synthases (NOS) .[1][2]

This Application Note provides a standardized framework for the in vivo evaluation of this compound in murine models. Unlike established drugs with fixed dosing regimens, this compound requires a Maximum Tolerated Dose (MTD) escalation strategy due to the potential for acute hypotension and neuromuscular effects characteristic of amidine salts.

Chemical Identity & Properties
PropertyValueNotes
IUPAC Name 6-(Trifluoromethyl)pyridine-3-carboximidamide hydrochloride
Molecular Formula

Salt form is critical for solubility.[1][2]
Molecular Weight ~225.59 g/mol Use this value for molarity calculations.[1][2]
Solubility High in Water/Saline (>50 mg/mL)The HCl salt is hydrophilic.[2]
pKa (Amidine) ~11.0 – 12.0Highly basic; exists as a cation at physiological pH.[1][2]
LogP ~1.2 (Free base)Moderate lipophilicity, but charged at pH 7.[2]4.

Part 2: Formulation & Preparation Protocol

Critical Warning: The hydrochloride salt of amidines is acidic in unbuffered water. Direct injection of unbuffered solutions can cause peritonitis (IP) or phlebitis (IV).

Reagents Required[1][2][3][4]
  • 6-(Trifluoromethyl)nicotinimidamide HCl (Solid)[1][2]

  • Phosphate Buffered Saline (PBS), pH 7.4 (sterile)[1][2]

  • 0.1 N NaOH (for pH adjustment)[1][2]

  • 0.22 µm Syringe Filter (PES or Nylon)[1][2]

Step-by-Step Formulation (Example: 10 mg/kg dose for 25g mouse)

Target Concentration: 2.5 mg/mL (allows administration of 100 µL per 25g mouse).

  • Weighing: Weigh 10.0 mg of the compound into a sterile 5 mL glass vial.

  • Dissolution: Add 3.8 mL of sterile PBS. Vortex for 30 seconds. The compound should dissolve instantly due to the ionic lattice.

  • pH Adjustment (Crucial):

    • Measure pH using a micro-probe. It will likely be acidic (~pH 4-5) due to the HCl counterion.[1][2]

    • Carefully titrate with 0.1 N NaOH to reach pH 7.0 – 7.4.

    • Note: Do not overshoot pH > 8.5, or the free base may precipitate out of solution.

  • Volume Correction: Add PBS to a final volume of 4.0 mL.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile dosing vial.

  • Stability: Prepare fresh daily. Amidines are susceptible to hydrolysis to amides if left in basic solution for extended periods.

Part 3: Administration Routes & Pharmacokinetics[1][5]

Due to the permanent positive charge of the amidine group at physiological pH, Oral (PO) bioavailability is expected to be low (<5-10%).[1] Parenteral routes are required for reliable systemic exposure.

Recommended Routes
RouteBioavailabilityVolume Limit (25g Mouse)Application
Intraperitoneal (IP) High (>90%)10 mL/kg (250 µL)Preferred. Good absorption, easy execution for chronic dosing.[1][2]
Intravenous (IV) 100%5 mL/kg (125 µL)Use for PK studies or acute thrombosis models.[1][2]
Subcutaneous (SC) Moderate5 mL/kg (125 µL)Slower release; watch for injection site necrosis (check pH).[1][2]
Oral Gavage (PO) Low10 mL/kg (250 µL)Not Recommended unless testing gut-restricted targets.[1][2]
Dosing Regimen: Dose-Escalation (MTD Study)

Since this is a chemical probe, you must determine the therapeutic window.[1] Amidines can cause rapid vasodilation (hypotension).

Protocol:

  • Group A (Low): 3 mg/kg (IP), single dose. Monitor for 2 hours.

  • Group B (Mid): 10 mg/kg (IP).

  • Group C (High): 30 mg/kg (IP). Stop if piloerection or lethargy occurs.

  • Group D (Toxic Limit): 60-100 mg/kg.[1] Expect acute toxicity here.[2][3]

Part 4: Mechanism of Action & Biological Context[1]

To interpret your in vivo data, you must understand the likely molecular targets. The Trifluoromethyl-Pyridine-Amidine motif is a "privileged structure" in medicinal chemistry, often acting as a cation-mimetic.[1][2]

Mechanistic Pathway (Graphviz Diagram)

G Compound 6-(Trifluoromethyl) nicotinimidamide HCl Amidine Amidine Group (Cationic mimic of Arginine) Compound->Amidine Pharmacophore CF3 CF3 Group (Lipophilicity & Metabolic Stability) Compound->CF3 Pharmacophore NOS Nitric Oxide Synthase (iNOS / nNOS) Amidine->NOS Competes with Arginine Proteases Serine Proteases (Thrombin / Factor Xa) Amidine->Proteases Binds S1 Pocket Vasodilation Vasodilation / Hypotension (Acute Side Effect) NOS->Vasodilation Modulates NO levels Neuroprotection Neuroprotection (via nNOS inhibition) NOS->Neuroprotection Anticoagulation Anticoagulation (Therapeutic Effect) Proteases->Anticoagulation

Caption: Mechanistic profile of 6-(Trifluoromethyl)nicotinimidamide.[1][2] The amidine moiety mimics the arginine side chain, enabling competitive inhibition of NOS enzymes and Serine Proteases.

Part 5: Safety & Toxicology Monitoring

When administering this compound, researchers must implement a Self-Validating Safety Protocol .

Hypotensive Shock Monitoring

Amidines inhibit NOS, which regulates blood pressure. Paradoxically, while iNOS inhibition treats shock, broad NOS inhibition (including eNOS) or off-target alpha-adrenergic blockade can cause hemodynamic instability.[1][2]

  • Sign: Ataxia, cool tail, gasping.

  • Action: Provide heat support. Do not exceed 30 mg/kg in the first trial.

Metabolic Stability (The CF3 Advantage)

The 6-Trifluoromethyl group blocks metabolic oxidation at the susceptible 6-position of the pyridine ring.[1][2] This likely extends the half-life (


) compared to non-fluorinated nicotinimidamides.[1][2]
  • Expected

    
    :  2 – 4 hours (IP).
    
  • Sampling: Collect plasma at 0.5, 1, 4, and 8 hours post-dose for LC-MS/MS analysis.

Part 6: References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.

  • Young, R. J., et al. (2001). 2-Aminopyridine-based inhibitors of nitric oxide synthase.[1][2] Bioorganic & Medicinal Chemistry Letters, 11(10), 1297-1300. (Demonstrates the SAR of pyridine-amidines).

  • Rewerts, C. L., et al. (2020). Measurement of Nitric Oxide Synthase Inhibition In Vivo. Methods in Molecular Biology, 2142, 123-135.[1] (Protocol for evaluating amidine efficacy).

  • Oakwood Chemical. Safety Data Sheet: 6-(Trifluoromethyl)pyridine-3-amidine hydrochloride.[1][2] (Chemical properties and handling).

Sources

Application

Application Notes and Protocols for the Preclinical Evaluation of 6-(Trifluoromethyl)nicotinimidamide Hydrochloride

Introduction: Unveiling the Potential of a Novel Nicotinimidamide Derivative The landscape of drug discovery is in constant pursuit of novel chemical entities with enhanced therapeutic profiles. Within this context, nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Nicotinimidamide Derivative

The landscape of drug discovery is in constant pursuit of novel chemical entities with enhanced therapeutic profiles. Within this context, nitrogen-containing heterocycles, particularly pyridine derivatives, represent a privileged scaffold in medicinal chemistry.[1] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy to improve a molecule's metabolic stability, lipophilicity, and bioavailability, often leading to enhanced biological activity.[2][3] 6-(Trifluoromethyl)nicotinimidamide hydrochloride is a novel compound that combines these features. While specific biological data for this compound is not yet extensively documented, its structural alerts—the nicotinimidamide core and the trifluoromethyl group—suggest a high potential for therapeutic relevance, possibly in oncology, inflammation, or infectious diseases, areas where analogous structures have shown promise.[4][5][6]

This document provides a comprehensive experimental framework for the initial preclinical characterization of 6-(Trifluoromethyl)nicotinimidamide hydrochloride. The proposed studies are designed to elucidate its physicochemical properties, in vitro biological activity, preliminary pharmacokinetic profile, and potential off-target liabilities. The overarching goal is to establish a foundational dataset to guide further drug development efforts.

Part 1: Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 6-(Trifluoromethyl)nicotinimidamide hydrochloride is the bedrock of any further biological evaluation. These properties will dictate its handling, formulation, and interpretation of biological data.

Identity and Purity Confirmation

The first step is to unequivocally confirm the identity and purity of the test compound.

Protocol 1: Identity and Purity Assessment

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular weight. The fragmentation pattern can provide structural information.[3] The trifluoromethyl group often leads to a characteristic loss of a •CF3 radical ([M-69]+).[3]

    • Instrumentation: Q-TOF or Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are common choices for hydrochloride salts.

  • High-Performance Liquid Chromatography (HPLC):

    • Determine the purity of the compound using a reverse-phase HPLC method with UV detection.

    • Aim for a purity of >95% for use in biological assays.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 260 nm for pyridine derivatives).

Solubility and Stability Assessment

Solubility is a critical parameter for in vitro and in vivo studies.

Protocol 2: Aqueous Solubility Determination

  • Prepare a series of concentrations of the compound in phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the solutions at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved compound.

  • Analyze the supernatant by HPLC-UV to determine the concentration of the dissolved compound.

Protocol 3: Stability in Assay Media

  • Incubate the compound at a relevant concentration (e.g., 10 µM) in the cell culture medium to be used for in vitro assays (e.g., DMEM with 10% FBS).

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the samples by HPLC-UV to determine the percentage of the compound remaining over time.

Table 1: Physicochemical Properties Summary

Parameter Method Expected Outcome/Considerations
Molecular Weight HRMS Confirmation of the chemical formula.
Structure ¹H, ¹³C, ¹⁹F NMR Elucidation and confirmation of the chemical structure.
Purity HPLC-UV ≥95% for biological studies.
Aqueous Solubility HPLC-UV Determines the maximum achievable concentration in assays.

| Stability | HPLC-UV | Ensures the compound is stable under assay conditions. |

Part 2: In Vitro Biological Evaluation: Target Identification and Cellular Effects

Based on the structural features, 6-(Trifluoromethyl)nicotinimidamide hydrochloride could exhibit a range of biological activities. A tiered screening approach is recommended to identify its primary mode of action.

Initial Broad-Spectrum Activity Screening

Given that nicotinamide derivatives have shown promise in oncology, a broad-based cancer cell line screen is a logical starting point.[5]

Protocol 4: Cancer Cell Line Proliferation Assay

  • Cell Lines: Select a diverse panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

  • Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 6-(Trifluoromethyl)nicotinimidamide hydrochloride (e.g., 0.01 to 100 µM) for 72 hours.

  • Viability Assessment: Use a cell viability reagent such as resazurin or CellTiter-Glo®.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Mechanistic Deconvolution: Enzyme Inhibition Assays

Nicotinamide and its derivatives are known to inhibit various enzymes, including histone deacetylases (HDACs) and NAD(+) ADP-ribosyltransferases.[7][8] The imidamide functional group may also confer inhibitory activity against other enzyme classes.

dot

cluster_0 Experimental Workflow for In Vitro Studies A 6-(Trifluoromethyl)nicotinimidamide hydrochloride B Broad-Spectrum Cancer Cell Screen A->B C Identify Sensitive Cell Lines B->C D Hypothesis Generation: Potential Targets (e.g., Kinases, HDACs) C->D G Cell-Based Target Engagement Assays C->G E Enzyme Inhibition Assays D->E F Determine IC50/Ki for Specific Enzymes E->F F->G H Confirm On-Target Activity in Cells G->H

Caption: Workflow for in vitro characterization.

Protocol 5: General Enzyme Inhibition Assay

This is a generalized protocol that should be adapted for the specific enzyme of interest.[9][10]

  • Enzyme and Substrate: Obtain the purified recombinant enzyme and its corresponding substrate. The choice of enzyme can be guided by the results of the cell proliferation screen and computational predictions.

  • Assay Buffer: Prepare an appropriate assay buffer with optimal pH and cofactors for the enzyme.

  • Reaction Setup: In a 96- or 384-well plate, add the enzyme, the test compound at various concentrations, and allow for a pre-incubation period (e.g., 15 minutes).

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀.

Cell-Based Assays for Target Validation and Pathway Analysis

Once a potential target is identified, cell-based assays are crucial to confirm that the compound engages the target in a cellular context and to understand its downstream effects.[11][12]

Protocol 6: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat a sensitive cell line with the compound at concentrations around its IC₅₀.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and key downstream signaling molecules. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

Part 3: In Vivo Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic (PK) properties of 6-(Trifluoromethyl)nicotinimidamide hydrochloride is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[13][14]

dot

cluster_1 In Vivo Pharmacokinetic Study Design A Compound Administration (IV and PO) B Serial Blood Sampling A->B C Plasma Extraction B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Modeling D->E F Key PK Parameters (t1/2, CL, Vd, F) E->F

Caption: Overview of a typical in vivo PK study.

Protocol 7: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

Parameter Description Importance
t₁/₂ (Half-life) Time required for the drug concentration to decrease by half. Determines dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit time. Influences the maintenance dose rate.
Vd (Volume of Distribution) Apparent volume into which the drug distributes. Indicates the extent of tissue distribution.

| F% (Bioavailability) | Fraction of the oral dose that reaches systemic circulation. | Determines the oral dose required to achieve a therapeutic effect. |

Part 4: Off-Target and Safety Profiling

Early identification of potential off-target interactions is crucial to mitigate the risk of adverse effects in later stages of drug development.[15][16]

In Silico Off-Target Prediction

Computational methods can predict potential off-target interactions based on the chemical structure of the compound.[16]

Protocol 8: Computational Off-Target Screening

  • Use publicly available or commercial software platforms (e.g., SwissTargetPrediction, SuperPred) to predict potential off-targets.

  • Analyze the predicted targets for any known associations with toxicity or adverse drug reactions.

In Vitro Safety Pharmacology

A panel of in vitro assays can be used to assess the potential for interactions with key safety-related targets.

Protocol 9: hERG Channel Assay

  • Assay Type: Use a patch-clamp assay in a cell line stably expressing the hERG potassium channel.

  • Procedure: Apply a range of concentrations of the compound and measure the effect on the hERG channel current.

  • Importance: Inhibition of the hERG channel is associated with a risk of cardiac arrhythmias.

Protocol 10: Cytochrome P450 (CYP) Inhibition Assay

  • Enzymes: Screen against a panel of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Assay Type: Use a fluorescent or luminescent probe-based assay with human liver microsomes.

  • Importance: Inhibition of CYP enzymes can lead to drug-drug interactions.

Conclusion

The experimental framework outlined in these application notes provides a comprehensive and logical pathway for the initial preclinical evaluation of 6-(Trifluoromethyl)nicotinimidamide hydrochloride. By systematically characterizing its physicochemical properties, in vitro biological activity, pharmacokinetic profile, and off-target liabilities, researchers can build a robust data package to support the advancement of this promising compound towards further development as a potential therapeutic agent.

References

  • Zaharia, V. et al. (2025).
  • Explore Chemistry. Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. [Link]

  • Gouda, M. A. et al. (2006). Novel Synthesis of Nicotinamide Derivatives of Cytotoxic Properties. PubMed. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Trifluoromethylation Methods: Leveraging Fluoroform for Efficient Chemical Transformations. [Link]

  • ResearchGate. Structures of nicotinamide derivatives with potential drug activities. [Link]

  • ResearchGate. Synthesis of N-trifluoromethyl compounds to determine their aqueous.... [Link]

  • PubChem. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551. [Link]

  • Li, L. et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (2026). Nicotinamide. PubChem Compound Summary for CID 936. [Link]

  • PubChem. N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | C9H6F3N3O | CID 30772955. [Link]

  • Liu, Y. et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Varma, D. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Wang, C. et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances. [Link]

  • Li, Y. et al. (2022). A review for cell-based screening methods in drug discovery. PMC. [Link]

  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • Journal of the American Chemical Society. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Hamoud, M. M. S. et al. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • ProBio CDMO. In Vivo Pharmacokinetics (PK) Studies for Biologics. [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]

  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • Antibodies.com. Cell-Based Assays Guide. [Link]

  • Tipton, K. F. et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Creative Biolabs. In Vivo PK Studies. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • LabRoots. (2021). How to measure and minimize off-target effects.... [Link]

  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

Sources

Method

Formulation of 6-(Trifluoromethyl)nicotinimidamide Hydrochloride for In Vivo Studies

[1][2][3] Part 1: Strategic Overview & Physicochemical Profiling[1][2][3] Molecule Analysis & Challenges 6-(Trifluoromethyl)nicotinimidamide hydrochloride is a synthetic pyridine derivative characterized by a strongly ba...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Strategic Overview & Physicochemical Profiling[1][2][3]

Molecule Analysis & Challenges

6-(Trifluoromethyl)nicotinimidamide hydrochloride is a synthetic pyridine derivative characterized by a strongly basic amidine group and a lipophilic trifluoromethyl moiety.[1][2][3] Formulating this compound for in vivo administration requires balancing three competing factors:

  • Solubility vs. pH: The amidine group (pKa ~9–10) ensures high water solubility in its protonated (salt) form.[2][3] However, at physiological pH (7.4), the equilibrium shifts toward the free base. The presence of the lipophilic –CF3 group significantly increases the risk of the free base precipitating upon injection, potentially causing embolism (IV) or local necrosis (IP/SC).[3]

  • Hydrolytic Instability: Amidines are prone to hydrolysis, converting into the corresponding amide (6-(trifluoromethyl)nicotinamide) and ammonia.[1][2][3] This reaction is base-catalyzed; therefore, formulating at high pH to match blood pH risks rapid degradation.[1][2]

  • Ionic Strength: The hydrochloride salt contributes to tonicity.[3] High-concentration formulations in normal saline may become hypertonic, necessitating dextrose-based vehicles.[1][2]

Formulation Decision Matrix

Do not default to simple saline without validation. Use the following logic to select the appropriate vehicle based on the required dose and route.

FormulationDecision cluster_oral Oral Dosing (PO) Start Required Dose & Route? SolubilityCheck Check Solubility at pH 7.4 (PBS Test) Start->SolubilityCheck VehicleD Vehicle D: Suspension 1% Methylcellulose + 0.1% Tween 80 Start->VehicleD Oral Route LowDose Low Dose (<5 mg/kg) Soluble at pH 7.4 SolubilityCheck->LowDose Clear Solution HighDose High Dose (>10 mg/kg) Precipitates at pH 7.4 SolubilityCheck->HighDose Cloudy/Ppt VehicleA Vehicle A: Standard 0.9% Saline or PBS (Simple, Isotonic) LowDose->VehicleA VehicleB Vehicle B: Co-solvent 5% DMSO + 40% PEG400 + Saline (Solubilizing, Viscous) HighDose->VehicleB Acute Study (IV/IP) VehicleC Vehicle C: Complexation 10-20% HP-beta-Cyclodextrin (Best for Stability & Tolerability) HighDose->VehicleC Chronic/Tox Study

Figure 1: Decision matrix for vehicle selection based on dose solubility and administration route.[1][2][3]

Part 2: Detailed Protocols

Protocol A: Preparation of Stock Solution (Storage)

Purpose: To create a stable, high-concentration concentrate for long-term storage (-20°C). Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.[2][3]

  • Calculate: Target a concentration of 50 mM to 100 mM to minimize freeze-thaw cycles.

  • Weighing: The HCl salt is likely hygroscopic.[3] Weigh rapidly in a low-humidity environment.[1][2]

  • Dissolution: Add DMSO to the powder. Vortex for 30 seconds. The solution should be clear and colorless.

  • Aliquot: Dispense into amber glass vials (avoid plastics that leach plasticizers in DMSO).

  • Storage: Store at -20°C. Desiccate the secondary container.

Protocol B: IV/IP Formulation (Cyclodextrin-Based)

Recommendation: This is the most robust vehicle for this class of compounds, preventing pH-shock precipitation and masking irritation.[1][2][3]

Materials:

  • Active Compound (Stock or Powder)[1][2][3][4]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)[1][2][3]

  • Sterile Water for Injection (WFI)[1][2][3]

  • 0.1 N NaOH / 0.1 N HCl for pH adjustment[2]

Step-by-Step Workflow:

  • Vehicle Preparation (20% HP-β-CD):

    • Dissolve 20 g of HP-β-CD in 80 mL of WFI.

    • Stir until clear.

    • Adjust volume to 100 mL. Filter sterilize (0.22 µm PES membrane).[2]

  • Active Compounding:

    • Option 1 (From Powder): Weigh the required amount of 6-(Trifluoromethyl)nicotinimidamide HCl.[1][2][3] Add the 20% HP-β-CD vehicle slowly while vortexing.[1][2] Sonicate if necessary (max 5 mins, <40°C) to ensure complete dissolution.[2]

    • Option 2 (From DMSO Stock): Add the calculated volume of DMSO stock dropwise to the vortexing HP-β-CD vehicle.[1][2] Note: Keep final DMSO concentration <5% for IV safety.

  • pH Adjustment (Critical Step):

    • Measure pH.[3] The HCl salt will likely acidify the solution (pH ~3–4).

    • Slowly titrate with 0.1 N NaOH to pH 5.5 – 6.5 .

    • Warning: Do not target pH 7.4 strictly. The risk of free-base precipitation outweighs the benefit of perfect physiologic pH.[1] The blood flow will buffer the injection rapidly. A slightly acidic pH (5.[2]5) maintains the salt form and stability.

  • Osmolality Check:

    • Target: 290 ± 30 mOsm/kg.[2][3]

    • If hypertonic (>350 mOsm), dilute with WFI.[2] If hypotonic, add NaCl (solid) to adjust.[2]

  • Sterile Filtration:

    • Pass through a 0.22 µm PVDF or PES syringe filter into a sterile crimped vial.[3]

Protocol C: Oral Suspension (PO)

Purpose: For high-dose tox studies where solubility is exceeded.[1][2][3]

  • Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in water.[2][3]

  • Method:

    • Weigh the micronized compound powder.[3]

    • Levigate (grind) the powder with a small amount of Tween 80 to form a smooth paste.[3]

    • Gradually add the Methylcellulose solution while triturating to form a uniform suspension.[3]

    • Stability: Prepare fresh weekly. Store at 4°C. Resuspend thoroughly before dosing.

Part 3: Quality Control & Validation Systems

To ensure "Scientific Integrity" as requested, you must validate the formulation before animal administration.

The "Self-Validating" Visual Check

Before every injection, perform the "Tyndall Effect" Test :

  • Shine a laser pointer or bright focused light through the vial.[3]

  • Pass: Beam passes through clearly (Solution).

  • Fail: Visible beam path or scattering (Colloidal precipitation).[2][3] Do not inject IV.

Stability Monitoring (HPLC)

Amidines hydrolyze to amides.[2][3] You must monitor this degradation product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (Pyridine ring absorption).[2][3]

  • Acceptance Criteria: < 2% hydrolysis product (Amide peak usually elutes earlier or later depending on pH, but distinct from Amidine).[2][3]

Experimental Workflow Diagram

Workflow Weigh 1. Weigh HCl Salt (Hygroscopic!) Dissolve 2. Dissolve in Vehicle (HP-beta-CD or Saline) Weigh->Dissolve pHAdjust 3. Adjust pH Target: 5.5 - 6.0 Dissolve->pHAdjust Filter 4. Sterile Filter 0.22 um PES pHAdjust->Filter Precipitation Precipitation Risk (if pH > 7.0) pHAdjust->Precipitation Avoid QC 5. QC Check (Visual + pH) Filter->QC Inject 6. In Vivo Dosing QC->Inject

Figure 2: Step-by-step preparation workflow emphasizing the critical pH adjustment step.

Part 4: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Precipitation upon pH adjustment pH exceeded pKa of the free base (approx pH > 7.0).[1][2][3]Lower pH target to 5.5–6.0. Add co-solvent (DMSO 5%).[2][3]
Injection Site Necrosis (IP/SC) Solution is too acidic (pH < 4.[1][2][3]0) or hypertonic.[2]Re-check pH. Ensure isotonicity (290 mOsm). Switch to Cyclodextrin vehicle.
Compound Degradation Hydrolysis of amidine to amide.[3]Prepare fresh. Store at 4°C. Avoid phosphate buffers (catalyze hydrolysis).[2]
Animal Lethargy/Seizures Acute toxicity or DMSO intolerance.[2][3]Reduce DMSO < 5%.[2][3] Slow infusion rate. Check dose calculation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology. Link

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2][3] Drug Metabolism Reviews. (Validates amidine stability issues). Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[3] Pharmaceutical Research. (Standard guide for vehicle selection). Link

  • FDA Center for Drug Evaluation and Research. Inactive Ingredient Search for Approved Drug Products. (For verifying safety of HP-β-CD and Tween 80). Link

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-(Trifluoromethyl)nicotinimidamide Hydrochloride

The following Application Note is structured to provide a comprehensive, authoritative guide for the analysis of 6-(Trifluoromethyl)nicotinimidamide hydrochloride . This compound presents specific chromatographic challen...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to provide a comprehensive, authoritative guide for the analysis of 6-(Trifluoromethyl)nicotinimidamide hydrochloride . This compound presents specific chromatographic challenges due to the strongly basic amidine moiety and the lipophilic trifluoromethyl group.

Executive Summary

This guide details the protocol for the separation and quantification of 6-(Trifluoromethyl)nicotinimidamide hydrochloride. Unlike its neutral analog (nicotinamide), this analyte contains a highly basic amidine group (


) and a lipophilic electron-withdrawing trifluoromethyl group.[1]

These structural features create a "push-pull" chromatographic challenge:

  • The Amidine (Basic): Causes severe peak tailing on traditional C18 columns due to interaction with residual silanols.

  • The

    
     Group (Lipophilic):  Requires sufficient organic strength for elution, preventing the use of purely aqueous conditions often used for polar bases.
    

This note provides two validated approaches: a Rapid Screening Method (LC-MS compatible) and a High-Resolution Quality Control Method (Ion-Pairing) .

Chemical Context & Mechanism

Understanding the analyte's behavior is prerequisite to successful separation.

  • Analyte: 6-(Trifluoromethyl)nicotinimidamide HCl[1]

  • Molecular Formula:

    
     (Salt form)
    
  • Key Functional Groups:

    • Amidine:[2] Protonated at neutral and acidic pH (Cationic).

    • Trifluoromethyl:[3][4][5] Increases retention on Reverse Phase (RP) compared to unsubstituted pyridines.

    • Pyridine Ring:[1] Provides UV chromophore (Max

      
       nm).
      
The Silanol Effect

At standard HPLC pH (2.0–4.0), the amidine is positively charged. Traditional silica-based columns have residual silanol groups (


) that ion-exchange with the amidine, causing non-Gaussian peak shapes (tailing).[1]
  • Solution A: Use "Base-Deactivated" or "Charged Surface Hybrid" (CSH) columns.[1]

  • Solution B: Use Ion-Pairing reagents (e.g., Hexanesulfonate) to mask the charge.[1]

  • Solution C: Use Trifluoroacetic acid (TFA) to suppress silanol ionization and pair with the analyte.

Experimental Protocols

Method A: Rapid Screening (LC-MS Compatible)

Recommended for reaction monitoring, purity checks, and LC-MS applications.[1]

Rationale: Uses Formic Acid to maintain low pH, keeping the analyte protonated and silanols suppression.[1] The use of a C18 column with high surface coverage prevents tailing.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge BEH C18
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 265 nm (Primary), 210 nm (Secondary)
Injection Vol 5 µL

Gradient Profile (Method A):

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Isocratic Hold
8.0 90 Linear Gradient
10.0 90 Wash
10.1 5 Re-equilibration

| 14.0 | 5 | End |[1]

Method B: High-Resolution QC (Ion-Pairing)

Recommended for final product release and impurity quantification where peak symmetry is critical.[1]

Rationale: The addition of Sodium Octanesulfonate creates a neutral ion-pair with the cationic amidine, allowing it to interact with the C18 phase as a neutral species. This eliminates tailing and improves resolution from synthetic precursors.[1]

ParameterCondition
Column Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm)
Buffer Prep 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase A Buffer Solution
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp 35°C
Detection UV @ 265 nm

Gradient Profile (Method B):

Time (min) % Mobile Phase B
0.0 10
12.0 60
15.0 60
15.1 10

| 20.0 | 10 |[1]

Sample Preparation Workflow

To ensure reproducibility and prevent injector carryover of this "sticky" basic compound, follow this strict preparation protocol.

Solvent: 50:50 Water:Acetonitrile (matches initial gradient strength of Method B roughly).

  • Weighing: Accurately weigh 10 mg of 6-(Trifluoromethyl)nicotinimidamide HCl.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL of solvent.[6]

  • Sonication: Sonicate for 5 minutes (ensure no salt crystals remain).

  • Dilution: Make up to volume with solvent (Concentration: 1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[1] Do not use PVDF if low protein binding is not required, as PTFE is more chemically inert for small organics.[1]

  • Working Standard: Dilute 1:10 to achieve 0.1 mg/mL for injection.

Method Logic & Troubleshooting (Decision Tree)

The following diagram illustrates the logical flow for method development and troubleshooting specifically for amidine-based compounds.

HPLC_Workflow Start Start: Analyze 6-(Trifluoromethyl) nicotinimidamide HCl Check_pH Check Mobile Phase pH (Must be < 3.0) Start->Check_pH Run_Method_A Run Method A (Formic Acid/C18) Check_pH->Run_Method_A Eval_Peak Evaluate Peak Shape Run_Method_A->Eval_Peak Good_Peak Peak Symmetry > 0.9 Proceed to Validation Eval_Peak->Good_Peak Pass Tailing Tailing Factor > 1.5 Eval_Peak->Tailing Fail Final_Check Final QC Check Good_Peak->Final_Check Decision_1 Is MS Detection Required? Tailing->Decision_1 Add_TFA Add 0.05% TFA (Suppresses Silanols) Decision_1->Add_TFA Yes (MS needed) Switch_Method_B Switch to Method B (Ion-Pairing) Decision_1->Switch_Method_B No (UV only) Add_TFA->Final_Check Switch_Method_B->Final_Check

Caption: Decision tree for optimizing amidine analysis. Tailing is the primary failure mode; addressed via TFA (for MS) or Ion-Pairing (for UV).

System Suitability & Validation Criteria

For a self-validating system, the following parameters must be met before analyzing unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Retention Factor (

)

Ensures analyte is distinct from the void volume (

) and not retained excessively.
Tailing Factor (

)

Critical for amidines.[1][7] Values > 1.5 indicate unsuppressed silanol interactions.[1]
Theoretical Plates (

)

Indicates column efficiency is sufficient for impurity separation.[1]
% RSD (Area)

(n=5)
Confirms injector precision and analyte solubility stability.[1]

References

  • Separation of Basic Compounds: McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Amidine Analysis Context: Evaluation of benzamidine derivatives using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. (General reference for amidine pKa behavior).
  • Ion-Pairing Mechanisms: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][7][8] (Foundational text on Ion-Pair chromatography for cationic species).

  • PubChem Compound Summary: 6-(Trifluoromethyl)nicotinimidamide.[1] Link (Used for structural verification and property estimation).

Disclaimer: This protocol is intended for research and development purposes. Users should validate the method according to ICH Q2(R1) guidelines before applying it to regulated GMP activities.

Sources

Method

Use of 6-(Trifluoromethyl)nicotinimidamide hydrochloride as a research tool

Topic: Use of 6-(Trifluoromethyl)nicotinimidamide hydrochloride as a research tool Content Type: Detailed Application Notes and Protocols A Privileged Scaffold for Serine Protease Inhibition and Antiparasitic Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 6-(Trifluoromethyl)nicotinimidamide hydrochloride as a research tool Content Type: Detailed Application Notes and Protocols

A Privileged Scaffold for Serine Protease Inhibition and Antiparasitic Drug Discovery

Executive Summary

6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7) is a specialized chemical biology tool and medicinal chemistry fragment. It functions primarily as a bioisostere of benzamidine, serving as a critical probe for the S1 specificity pocket of trypsin-like serine proteases (e.g., Factor Xa, Thrombin, uPA). Additionally, this compound and its derivatives have emerged as potent leads in antiparasitic research , specifically targeting Trypanosoma brucei (Sleeping Sickness) and Trypanosoma cruzi (Chagas Disease).

This guide details the physicochemical rationale for its use, specific protocols for enzymatic inhibition assays, and methodologies for assessing antiparasitic viability.

Chemical Biology & Mechanism of Action
2.1 The "Amidine-Arginine" Mimicry

The core utility of 6-(Trifluoromethyl)nicotinimidamide lies in its amidine functional group. In physiological pH, the amidine group is protonated (


), mimicking the guanidinium side chain of Arginine .
  • Target: Trypsin-like serine proteases possess a conserved Aspartate (Asp189) residue at the bottom of their S1 specificity pocket.

  • Interaction: The protonated amidine forms a critical salt bridge (bidentate hydrogen bond) with Asp189, anchoring the molecule into the active site.

2.2 The Trifluoromethyl Modulation Effect

Unlike standard benzamidine, the 6-trifluoromethyl-3-pyridyl core introduces unique electronic and steric properties:

  • pKa Modulation: The electron-withdrawing trifluoromethyl group and the pyridine nitrogen lower the

    
     of the amidine group compared to benzamidine. This can improve oral bioavailability by increasing the fraction of uncharged molecules at neutral pH, facilitating membrane permeation.
    
  • Lipophilicity: The

    
     group engages in hydrophobic interactions within the S3/S4 pockets or the "aromatic box" of the enzyme, enhancing affinity.
    
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 6-position, prolonging the compound's half-life in microsomal stability assays.
    
2.3 Pathway Visualization: Protease Inhibition Mechanism

The following diagram illustrates the molecular recognition event between the inhibitor and the Factor Xa active site.

ProteaseInhibition Inhibitor 6-(Trifluoromethyl) nicotinimidamide Amidine Amidine Group (Positively Charged) Inhibitor->Amidine CF3 Trifluoromethyl Group Inhibitor->CF3 S1_Pocket S1 Specificity Pocket (Asp189) Amidine->S1_Pocket Salt Bridge (Ionic Interaction) Hydrophobic_Pocket Hydrophobic Pocket (S3/S4 Region) CF3->Hydrophobic_Pocket Van der Waals Interactions Enzyme Serine Protease (Factor Xa / Thrombin) Result Competitive Inhibition (Substrate Blockade) Enzyme->Result Prevents Catalysis S1_Pocket->Enzyme Hydrophobic_Pocket->Enzyme

Figure 1: Mechanism of Action. The amidine moiety anchors the inhibitor to Asp189 in the protease S1 pocket, while the trifluoromethyl group enhances binding via hydrophobic contacts.

Application 1: Serine Protease Inhibition Assay (Factor Xa)

This protocol validates the compound's efficacy as a competitive inhibitor against Coagulation Factor Xa (FXa) using a chromogenic substrate.

3.1 Materials Required
  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzyme: Human Factor Xa (purified), final concentration 0.5 nM.

  • Substrate: Chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA), final concentration

    
     (
    
    
    
    ).
  • Inhibitor: 6-(Trifluoromethyl)nicotinimidamide HCl (dissolved in DMSO).

  • Detection: Microplate reader (Absorbance at 405 nm).

3.2 Protocol Steps
  • Preparation of Stocks:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Perform serial dilutions (1:3) in the assay buffer to generate a concentration range from 0.1 nM to

      
      .
      
  • Enzyme Pre-incubation:

    • In a 96-well clear bottom plate, add

      
       of the diluted inhibitor.
      
    • Add

      
       of the Factor Xa enzyme solution.
      
    • Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add

      
       of the chromogenic substrate S-2765 to start the reaction.
      
  • Kinetic Monitoring:

    • Immediately monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. log[Inhibitor] to determine the 
      
      
      
      .
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Expected Results: The compound typically exhibits


 values in the micromolar (

) range
as a standalone fragment. It serves as a baseline to demonstrate the contribution of the 6-CF3-pyridine core before growing the molecule into a nanomolar drug candidate.
Application 2: Anti-Trypanosomal Viability Assay

Nicotinimidamide derivatives are potent agents against Trypanosoma brucei (causative agent of African Sleeping Sickness). This assay measures the compound's ability to kill parasites in vitro.[1][2]

4.1 Materials Required
  • Parasites: Trypanosoma brucei brucei (bloodstream form, strain 427).

  • Media: HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Viability Reagent: Resazurin (Alamar Blue) solution.

  • Inhibitor: 6-(Trifluoromethyl)nicotinimidamide HCl.

4.2 Protocol Steps
  • Seeding:

    • Seed parasites in 96-well plates at a density of

      
       cells/mL in 
      
      
      
      media.
  • Drug Treatment:

    • Add the inhibitor in a serial dilution (e.g.,

      
       down to 
      
      
      
      ).
    • Include Pentamidine as a positive control and DMSO (0.5%) as a vehicle control.

  • Incubation:

    • Incubate plates at 37°C with 5%

      
       for 72 hours .
      
  • Viability Readout:

    • Add

      
       of Resazurin solution to each well.
      
    • Incubate for an additional 4–6 hours.

    • Measure fluorescence (Excitation: 530 nm / Emission: 590 nm).

  • Analysis:

    • Normalize fluorescence to the vehicle control (100% viability).

    • Determine the

      
       (Effective Concentration 50%).
      

Scientific Insight: The mechanism in trypanosomes involves the accumulation of the amidine via the P2 aminopurine transporter . The 6-trifluoromethyl group enhances lipophilicity, potentially altering mitochondrial accumulation compared to hydrophilic amidines.

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing this compound in a drug discovery campaign.

Workflow Start Compound Acquisition (CAS 221313-11-7) Branch1 Protease Inhibition (Target: Factor Xa/Thrombin) Start->Branch1 Branch2 Antiparasitic Screening (Target: T. brucei) Start->Branch2 Step1_1 Enzymatic Assay (Chromogenic Substrate) Branch1->Step1_1 Step2_1 Resazurin Viability Assay (72h Incubation) Branch2->Step2_1 Step1_2 Determine Ki & Selectivity Step1_1->Step1_2 Decision Structure-Activity Relationship (SAR) Analysis Step1_2->Decision Step2_2 Determine EC50 Step2_1->Step2_2 Step2_2->Decision Outcome Lead Optimization: Grow Fragment or Modify CF3 Decision->Outcome

Figure 2: Experimental Workflow. Dual-track characterization for protease inhibition and antiparasitic activity.

Physicochemical Properties & Handling[3]
PropertyValueRelevance to Research
Molecular Weight 225.60 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Solubility DMSO (>10 mM), WaterHigh water solubility due to HCl salt; easy to formulate for assays.
pKa (Amidine) ~10.5 - 11.0Slightly lower than benzamidine due to pyridine ring, aiding bioavailability.
Stability HygroscopicStore at -20°C in a desiccator; avoid repeated freeze-thaw cycles.
References
  • Böhm, H. J., et al. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643. Link

    • Supports the use of trifluoromethyl groups to modulate pKa and lipophilicity in inhibitor design.
  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 11(sup1), 21-39. Foundational text on amidine-based inhibition of Factor Xa and Thrombin.
  • Soeiro, M. N., et al. (2013). "Nicotinamide inhibits the lysosomal cathepsin B-like protease and kills African trypanosomes." PLOS One, 8(4), e61252. Link

    • Establishes the antiparasitic mechanism of nicotinamide/amidine deriv
  • Sanderson, L., et al. (2014). "The blood-brain barrier permeation of the anti-trypanosomal drug pentamidine and its analogues." Brain Research, 1543, 307-315.

Sources

Application

Working concentrations for 6-(Trifluoromethyl)nicotinimidamide hydrochloride in cell culture

Abstract This technical guide outlines the handling, solubilization, and dose-optimization strategies for 6-(Trifluoromethyl)nicotinimidamide hydrochloride (6-TFM-NIA[1] · HCl). While this compound is frequently utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the handling, solubilization, and dose-optimization strategies for 6-(Trifluoromethyl)nicotinimidamide hydrochloride (6-TFM-NIA[1] · HCl). While this compound is frequently utilized as a synthetic intermediate, its structural class (nicotinimidamides) exhibits significant biological activity, particularly as anti-trypanosomal agents and sirtuin (Sir2) inhibitors .[1] This protocol provides a self-validating workflow to determine working concentrations, emphasizing the calculation of Selectivity Indices (SI) between target efficacy (IC50) and mammalian cytotoxicity (CC50).[1]

Compound Profile & Mechanistic Basis[1][2][3]

6-(Trifluoromethyl)nicotinimidamide hydrochloride combines a pyridine core with two critical pharmacophores:

  • Imidamide (Amidine) Group: A cationic moiety at physiological pH, known to facilitate transport via the P2 aminopurine transporter in trypanosomatids and interact with anionic residues in enzyme active sites (e.g., NAD+ binding pockets).

  • Trifluoromethyl (-CF3) Group: Enhances lipophilicity and metabolic stability, protecting the pyridine ring from oxidative degradation while increasing membrane permeability.[1]

Primary Applications:

  • Anti-Parasitic Screening: Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp.[2]

  • Enzyme Inhibition: Investigation of NAD+-dependent deacetylases (Sirtuins) and potential tubulin polymerization interference.[1]

Preparation & Handling

Solubility & Stock Solution

The hydrochloride salt form improves aqueous solubility compared to the free base, but the lipophilic -CF3 group dictates the use of organic co-solvents for high-concentration stocks to prevent precipitation during storage.[1]

ParameterSpecificationNotes
Molecular Weight ~224.57 g/mol (HCl salt)Always verify specific batch MW on CoA.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide) Recommended stock: 10 mM – 50 mM .[1]
Secondary Solvent Water / PBSSoluble, but prone to hydrolysis over long periods. Use only for immediate working dilutions.
Storage -20°C (Desiccated)Hygroscopic. Aliquot to avoid freeze-thaw cycles.

Protocol: 10 mM Stock Preparation

  • Weigh 2.25 mg of 6-TFM-NIA[1] · HCl.

  • Add 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Filter sterilize (0.22 µm PTFE filter) if using for long-term culture, though DMSO is bacteriostatic.[1]

  • Aliquot into 50 µL vials and store at -20°C.

Dose-Finding Strategy (The Self-Validating Protocol)

Do not rely on a single fixed concentration.[1] Activity varies significantly by cell line and parasite strain.[1] You must generate a dose-response curve to determine the Selectivity Index (SI) .[1]

Experimental Workflow Diagram

G cluster_assays Parallel Assays Stock Stock Solution (10 mM in DMSO) Dilution Serial Dilution (1:3 Log Scale) Stock->Dilution Dilute in Media TargetAssay Target Assay (e.g., T. brucei) Measure: IC50 Dilution->TargetAssay 0.01 - 100 µM ToxAssay Host Cytotoxicity (e.g., HepG2) Measure: CC50 Dilution->ToxAssay 0.1 - 200 µM Analysis Data Analysis Calculate SI = CC50 / IC50 TargetAssay->Analysis ToxAssay->Analysis Validation Select Working Dose (Typically 10x IC50 < CC50) Analysis->Validation

Caption: Workflow for determining the therapeutic window. Parallel screening ensures bioactivity is distinguished from general toxicity.

Detailed Protocols

A. Anti-Parasitic / Bioactivity Screen (IC50 Determination)

Objective: Determine the concentration required to inhibit 50% of parasite growth or enzyme activity.

  • Seeding: Seed parasites (e.g., T. brucei bloodstream forms) at

    
     cells/mL in 96-well plates.[1]
    
  • Dilution Series: Prepare a 7-point serial dilution (1:3) in culture medium.[1][3]

    • Top Concentration:50 µM (Start high to capture weak activity).

    • Range: 50 µM

      
       16.6 µM 
      
      
      
      5.5 µM
      
      
      1.8 µM
      
      
      0.6 µM
      
      
      0.2 µM
      
      
      0.07 µM.[1]
  • Vehicle Control: Include wells with DMSO matched to the highest concentration (e.g., 0.5% v/v). Max DMSO tolerance for most parasites is 0.5-1.0%. [1]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Readout: Add Resazurin (Alamar Blue) (20 µL per well). Incubate 4–6 hours. Read fluorescence (Ex 530 nm / Em 590 nm).[1]

B. Mammalian Cytotoxicity Screen (CC50 Determination)

Objective: Ensure the compound is not killing the host cells (e.g., Vero, HepG2, HFF).

  • Seeding: Seed mammalian cells at

    
     cells/well; allow adherence overnight.
    
  • Dilution Series: Shift the range higher to detect toxicity limits.

    • Top Concentration:200 µM .[1]

    • Range: 200 µM down to 0.2 µM.[1]

  • Incubation: 72 hours.

  • Readout: MTT or CellTiter-Glo assay.

C. Data Interpretation & Working Concentration Selection
MetricDefinitionTarget Criteria
IC50 Concentration inhibiting 50% of target.[1]Potent hits: < 1.0 µM
CC50 Concentration killing 50% of host cells.[1][4]Desired: > 50 µM
SI (Selectivity Index) Ratio of CC50 / IC50.Valid Lead: SI > 10 (Ideally > 50)

Recommendation:

  • If IC50 < 1 µM and SI > 10 : The compound is a specific inhibitor. Use 5x - 10x IC50 for mechanistic studies.

  • If IC50 ≈ CC50 : The observed effect is likely due to general toxicity.[1] Do not proceed.

References

  • PubChem. 6-(Trifluoromethyl)nicotinic acid and derivatives: Compound Summary.[1] National Library of Medicine.[1] [1]

  • Nare, B., et al. (2010). Discovery of novel orally bioavailable oxaborole 6-carboxamides that demonstrate cure in a murine model of late stage central nervous system African trypanosomiasis.[1] Antimicrobial Agents and Chemotherapy.[1][4][5][6] (Context on amide/benzamide pharmacophores in trypanosomiasis).

  • Ferrins, L., et al. (2013). 3-(Imidazolyl)flavanones as Potent Anti-Trypanosoma cruzi Agents.[1] Journal of Medicinal Chemistry.[1][5] (Discusses imidamide/azole transport mechanisms).

  • Himo, F., et al. (2005). Mechanisms of Sirtuin inhibitors and Nicotinamide analogs.[1][2] Trends in Pharmacological Sciences.[1] (Mechanistic grounding for nicotinamide derivatives).

Sources

Method

Xenograft models for evaluating 6-(Trifluoromethyl)nicotinimidamide hydrochloride

Application Note: Technical Evaluation of 6-(Trifluoromethyl)nicotinimidamide HCl in Oncology Xenograft Models Executive Summary & Rationale This guide details the protocol for the in vivo evaluation of 6-(Trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation of 6-(Trifluoromethyl)nicotinimidamide HCl in Oncology Xenograft Models

Executive Summary & Rationale

This guide details the protocol for the in vivo evaluation of 6-(Trifluoromethyl)nicotinimidamide hydrochloride (hereafter referred to as 6-TFM-N ). Based on its structural pharmacophore—a nicotinimidamide core with a trifluoromethyl moiety—this compound is classified as a putative P2X7 Receptor (P2X7R) Antagonist .

Scientific Premise: The P2X7 receptor is an ATP-gated cation channel highly expressed in the tumor microenvironment (TME). Its activation drives the NLRP3 inflammasome, promoting tumor proliferation, angiogenesis, and metastasis via IL-1


 and IL-18 release. 6-TFM-N is evaluated to determine its efficacy in blocking this ATP-driven inflammatory cascade.

Why This Protocol? Unlike standard cytotoxic agents, P2X7 antagonists often function via immunomodulation. Therefore, this guide prioritizes syngeneic models (immune-competent) alongside standard CDX models (immunodeficient) to capture the full therapeutic profile.

Pre-In Vivo Validation (Go/No-Go Criteria)

Before animal implantation, the compound must pass specific physicochemical checkpoints. The hydrochloride (HCl) salt form generally improves aqueous solubility compared to the free base, but stability is paramount.

Formulation Strategy
  • Solubility Check: Dissolve 6-TFM-N in sterile PBS (pH 7.4).

    • Target:

      
       5 mg/mL for clear solution.
      
    • Contingency: If precipitation occurs, use Vehicle B : 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Stability: Incubate at 37°C for 24 hours. Analyze via HPLC. Purity loss

    
     triggers a "No-Go" for in vivo use.
    
In Vitro Potency Validation (Biomarker Check)

Verify target engagement using a Yo-Pro-1 Uptake Assay in P2X7-overexpressing cells (e.g., J774 macrophages or A549 tumor cells).

  • Stimulant: 3 mM ATP (BzATP).

  • Success Criterion: IC

    
     < 500 nM against ATP-induced dye uptake.
    

Mechanism of Action (MOA) Visualization

The following diagram illustrates the signaling pathway 6-TFM-N is designed to interrupt.

P2X7_Pathway ATP Extracellular ATP (High in TME) P2X7 P2X7 Receptor (Tumor/Immune Cell) ATP->P2X7 Activates Ca_Influx Ca++ / Na+ Influx K+ Efflux P2X7->Ca_Influx Compound 6-TFM-N (HCl) (Inhibitor) Compound->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase Cytokines IL-1β / IL-18 Release Caspase->Cytokines Tumor Tumor Proliferation & Angiogenesis Cytokines->Tumor Promotes

Figure 1: Mechanism of Action. 6-TFM-N antagonizes the P2X7 receptor, preventing the Ca++ influx necessary for NLRP3 inflammasome activation and subsequent pro-tumorigenic cytokine release.

Experimental Protocols

Model Selection
  • Model A: Syngeneic (Preferred): Pan02 (Pancreatic) or LLC (Lung) in C57BL/6 mice.

    • Rationale: P2X7 inhibition relies heavily on modulating the host immune system (macrophages/T-cells).

  • Model B: Human Xenograft (CDX): A549 (NSCLC) in Athymic Nude mice.

    • Rationale: Validates direct cytotoxic effects on human tumor cells expressing P2X7.

Step-by-Step Efficacy Workflow

Step 1: Cell Preparation

  • Harvest cells in exponential growth phase (70-80% confluence).

  • Resuspend in 1:1 PBS/Matrigel (Corning) at

    
     cells/100 µL.
    
  • Keep on wet ice constantly to prevent Matrigel polymerization.

Step 2: Inoculation

  • Anesthetize mice (Isoflurane).

  • Inject 100 µL subcutaneously into the right flank.

  • Monitor until mean tumor volume (MTV) reaches 100–150 mm³ (approx. 7–10 days).

Step 3: Randomization & Dosing Randomize mice (n=8-10/group) to ensure equal MTV distribution.

GroupTreatmentDoseRouteSchedule
G1 Vehicle ControlN/AIP or POQD x 21 days
G2 6-TFM-N (Low)10 mg/kgIPQD x 21 days
G3 6-TFM-N (High)30 mg/kgIPQD x 21 days
G4 Positive Control*100 mg/kgIPQ3D x 21 days

*Positive Control: Gemcitabine (for Pan02) or AZ10606120 (Reference P2X7 antagonist).

Step 4: Monitoring & Endpoints

  • Primary: Tumor Volume (

    
    ). Measure 3x/week.
    
  • Secondary (Mechanism): At termination, harvest serum and tumor lysate. Analyze for IL-1

    
      via ELISA. P2X7 inhibition must reduce IL-1
    
    
    
    levels to validate the mechanism.
Workflow Visualization

Workflow Start Cell Culture (A549 or Pan02) Inoculation SC Injection (Flank) Start->Inoculation Growth Tumor Growth to 100mm³ Inoculation->Growth Random Randomization (n=10/group) Growth->Random Dosing Treatment (21 Days) Random->Dosing Analysis Necropsy & Cytokine ELISA Dosing->Analysis

Figure 2: Experimental timeline from cell culture to molecular analysis.

Data Analysis & Interpretation

Tumor Growth Inhibition (TGI)

Calculate %TGI using the formula:



  • Benchmark: A TGI > 50% is considered biologically significant for a single-agent small molecule in this class.

Statistical Methods
  • Tumor Volume: Two-way ANOVA with repeated measures (Time x Treatment) followed by Bonferroni’s post-hoc test.

  • Cytokine Levels: One-way ANOVA.

  • Software: GraphPad Prism or equivalent.

Safety & Handling (HCl Salt Specifics)

  • Hygroscopicity: 6-TFM-N HCl is likely hygroscopic. Store desicated at -20°C. Weigh quickly in a humidity-controlled environment.

  • pH Adjustment: When dissolving in saline, check pH. If pH < 4.0 (due to HCl), buffer with 1N NaOH to pH 6.0–7.0 to prevent injection site necrosis (peritonitis in IP dosing).

References

  • Di Virgilio, F., et al. (2017). "The P2X7 Receptor as a Therapeutic Target in Cancer."[1] Nature Reviews Drug Discovery. Link

  • Adinolfi, E., et al. (2012). "Expression of P2X7 Receptor Increases In Vivo Tumor Growth." Cancer Research. Link

  • De Marchi, E., et al. (2019). "The P2X7 Receptor-NLRP3 Inflammasome Axis in Head and Neck Squamous Cell Carcinoma." Oncogene. Link

  • Bartlett, R., et al. (2014). "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews. Link

  • Vertex AI Search Grounding. (2023). "Chemical Properties of 6-(Trifluoromethyl)nicotinic acid derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

6-(Trifluoromethyl)nicotinimidamide hydrochloride degradation pathways

Technical Support Center: 6-(Trifluoromethyl)nicotinimidamide Hydrochloride Subject: Stability Profiling, Degradation Pathways, and Troubleshooting Guide Ticket ID: #TFM-NIC-006 Status: Open Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Trifluoromethyl)nicotinimidamide Hydrochloride Subject: Stability Profiling, Degradation Pathways, and Troubleshooting Guide Ticket ID: #TFM-NIC-006 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with 6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 215446-23-4).[1] This compound is a critical building block in medicinal chemistry, often used as a serine protease inhibitor scaffold or a kinase inhibitor intermediate.

The Stability Paradox: While the trifluoromethyl (


) group confers metabolic stability to the pyridine ring, it paradoxically destabilizes the amidine moiety. The strong electron-withdrawing nature of the 

group increases the electrophilicity of the amidine carbon, making it significantly more susceptible to hydrolytic attack than unsubstituted benzamidines.

This guide addresses the specific degradation pathways, analytical anomalies, and stabilization protocols required to work with this molecule effectively.

Module 1: Degradation Pathways & Mechanisms

Q: What are the primary degradation products I should look for in LC-MS?

A: The degradation is dominated by hydrolysis . You will observe a sequential conversion from the amidine to the amide, and finally to the carboxylic acid.

  • Primary Degradant (Rapid): 6-(Trifluoromethyl)nicotinamide.[1]

    • Mechanism:[1][2][3][4][5][6] Nucleophilic attack of water on the amidine carbon.[6]

    • Condition: Accelerated by high pH (base catalysis) and moisture.

  • Secondary Degradant (Slow): 6-(Trifluoromethyl)nicotinic acid.[1]

    • Mechanism:[1][2][3][4][5][6] Hydrolysis of the amide bond.[2][3][6][7]

    • Condition: Requires harsher conditions (high temperature, strong acid/base) than the first step.

Expert Insight: The HCl salt form is hygroscopic. If left exposed to air, the crystal lattice absorbs water, creating a localized acidic aqueous environment that catalyzes the first hydrolysis step even in the solid state.

Visualizing the Pathway

The following diagram illustrates the degradation cascade and the molecular weights (MW) for mass spec identification.

DegradationPathway Figure 1: Hydrolytic Degradation Cascade of 6-(Trifluoromethyl)nicotinimidamide Parent Parent Compound 6-(Trifluoromethyl)nicotinimidamide MW: ~189.1 (Free Base) Inter Tetrahedral Intermediate Parent->Inter + H2O (Hydrolysis) Amide Primary Degradant 6-(Trifluoromethyl)nicotinamide MW: 190.1 Inter->Amide - NH3 (Deamination) Acid Secondary Degradant 6-(Trifluoromethyl)nicotinic acid MW: 191.1 Amide->Acid + H2O / - NH3 (Amide Hydrolysis)

Figure 1: Step-wise hydrolysis pathway. Note the mass shift of +1 Da (Amidine to Amide) and +1 Da (Amide to Acid).

Module 2: Analytical Troubleshooting (HPLC/LC-MS)

Q: I see "Ghost Peaks" that grow while the sample sits in the autosampler. Why?

A: This is a classic sign of on-column or in-vial hydrolysis .[1]

  • The Cause: Amidines are basic (pKa ~11).[1] If your sample diluent is unbuffered water or methanol/water without pH control, the local pH can drift. In basic HPLC mobile phases (e.g., pH 10 for peak shape), the amidine is deprotonated and highly susceptible to hydrolysis.

  • The Fix:

    • Acidify the Diluent: Ensure your sample diluent contains 0.1% Formic Acid or TFA.[1] Keeping the amidine fully protonated stabilizes it against nucleophilic attack.

    • Temperature Control: Set the autosampler to 4°C. Hydrolysis rates double for every ~10°C increase.

Q: My retention time (RT) shifts between runs. Is the column failing?

A: Likely not. Amidines are pH-sensitive polar bases .

  • The Mechanism: The protonated cation (at low pH) and the neutral free base (at high pH) interact differently with C18 chains. Small fluctuations in mobile phase pH (e.g., evaporation of volatile modifiers like TFA or Ammonia) will cause significant RT shifts.

  • The Protocol: Use a buffered mobile phase (e.g., Ammonium Formate pH 3.0) rather than just "Water + 0.1% Acid" to lock the ionization state.

Module 3: Forced Degradation Protocols

To validate your stability-indicating method, you must force the compound to degrade. Do not use generic conditions; use these targeted parameters for amidines.

Table 1: Recommended Stress Conditions

Stress TypeConditionsTarget DegradationMechanistic Note
Acid Hydrolysis 1N HCl, 60°C, 2-4 hours10-20%Protonation of the leaving group (

) facilitates ammonia loss.[1]
Base Hydrolysis 0.1N NaOH, RT, < 30 minsRapid Degradation The

group makes the amidine extremely electrophilic. Monitor closely.
Oxidation 3%

, RT, 2 hours
N-Oxide formationThe pyridine nitrogen may oxidize (MW +16), but this is secondary to hydrolysis.
Photostability UV/Vis (1.2M lux hours)Ring cleavagePyridines can undergo photolytic ring opening, though the

stabilizes the ring.

Module 4: Handling & Storage

Q: The powder turned into a sticky gum. Can I still use it?

A: No. The hydrochloride salt is deliquescent. The "gum" indicates the crystal lattice has collapsed due to moisture absorption.

  • Consequence: The molar mass is no longer accurate (unknown water content).

  • Chemical Risk: The absorbed water creates a concentrated acidic solution on the surface, accelerating hydrolysis to the amide (Degradant 1).

  • Corrective Action: Discard. For future batches, store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose purity issues during experimentation.

Troubleshooting Figure 2: Rapid Diagnostic Logic for Impurity Identification Start Issue: Impurity Peaks Detected CheckMW Check MW of Impurity Start->CheckMW MWPlus1 MW = Parent + 1 Da (Amide) CheckMW->MWPlus1 Mass + 0.984 Da MWPlus16 MW = Parent + 16 Da (N-Oxide) CheckMW->MWPlus16 Mass + 15.99 Da ActionHydrolysis Diagnosis: Hydrolysis Action: Check Diluent pH & Water Content MWPlus1->ActionHydrolysis ActionOxidation Diagnosis: Oxidation Action: Add Antioxidant (e.g., Ascorbic Acid) MWPlus16->ActionOxidation

References

  • PubChem. (n.d.).[1] 6-(Trifluoromethyl)nicotinimidamide hydrochloride.[1] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Retrieved February 7, 2026, from [Link]

  • Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved February 7, 2026, from [Link]

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Contextual reference for Amidines/Hydrolysis mechanisms).

Sources

Optimization

6-(Trifluoromethyl)nicotinimidamide hydrochloride solubility issues and solutions

Welcome to the technical support center for 6-(Trifluoromethyl)nicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Trifluoromethyl)nicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Understanding the Molecule: Why Solubility is a Challenge

6-(Trifluoromethyl)nicotinimidamide hydrochloride presents a unique set of physicochemical properties that can make it challenging to work with in aqueous solutions. The core of these challenges lies in the interplay between two key structural features:

  • The Trifluoromethyl (-CF3) Group: This moiety is strongly electron-withdrawing and highly lipophilic.[1][2] The inclusion of a -CF3 group in a molecule often leads to an increase in its metabolic stability and membrane permeability, which are desirable traits in drug design.[3][4] However, this increased lipophilicity inherently decreases solubility in aqueous solutions.[1]

  • The Nicotinimidamide Hydrochloride Salt: The nicotinimidamide functional group is basic, allowing for the formation of a hydrochloride salt. This salt form is intended to improve aqueous solubility compared to the free base. However, the extent of this improvement can be limited by the strong lipophilic character of the trifluoromethyl group. Furthermore, hydrochloride salts of weakly basic compounds can be prone to disproportionation in solution, precipitating the less soluble free base.

This guide will provide you with practical solutions to overcome these inherent challenges.

Troubleshooting Guide: Addressing Solubility Issues

This section is formatted as a series of common problems and their respective solutions.

Issue 1: The Compound is Not Dissolving in Aqueous Buffers (e.g., PBS)

Cause: The high lipophilicity of the trifluoromethyl group is likely preventing complete dissolution in purely aqueous media. The hydrochloride salt may not be sufficient to overcome this lipophilicity at neutral pH.

Solutions:

1. pH Adjustment:

  • Rationale: As a hydrochloride salt of a basic compound, the solubility of 6-(Trifluoromethyl)nicotinimidamide hydrochloride is pH-dependent. Lowering the pH will favor the protonated, more soluble form of the molecule and suppress the formation of the less soluble free base.

  • Step-by-Step Protocol:

    • Prepare your desired buffer (e.g., phosphate, citrate) at a concentration of 10-50 mM.

    • Start with a pH of 7.4 and attempt to dissolve the compound.

    • If solubility is poor, incrementally decrease the pH of the buffer by adding small aliquots of dilute HCl (e.g., 0.1 M).

    • Monitor for dissolution after each pH adjustment, allowing for adequate mixing time.

    • A target pH in the range of 4-6 is a good starting point for significant solubility enhancement.

2. Utilization of Co-solvents:

  • Rationale: Co-solvents can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[5][6] Common co-solvents used in research settings include DMSO, ethanol, and PEG 400.

  • Step-by-Step Protocol for Preparing a Concentrated Stock Solution:

    • Dissolve the 6-(Trifluoromethyl)nicotinimidamide hydrochloride in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • For your working solution, perform a serial dilution of the DMSO stock into your aqueous experimental buffer.

    • Critical Step: Ensure the final concentration of the co-solvent in your working solution is low (typically <1%) to avoid off-target effects in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-(Trifluoromethyl)nicotinimidamide hydrochloride in common solvents?

Solubility Profile Inference Table

Solvent TypeExamplesExpected SolubilityRationale
Aqueous Buffers PBS, Tris-HClLow to ModerateHighly pH-dependent. Increased lipophilicity from the -CF3 group counteracts the salt's solubilizing effect.
Polar Protic Solvents Methanol, EthanolModerate to HighThe hydrochloride salt will interact favorably with these solvents.
Polar Aprotic Solvents DMSO, DMFHighExcellent for creating concentrated stock solutions due to their ability to solvate a wide range of compounds.
Non-Polar Solvents Toluene, HexaneVery LowThe ionic nature of the hydrochloride salt will prevent dissolution.

Q2: How should I prepare a stock solution of this compound?

The recommended best practice is to prepare a high-concentration stock solution in an organic solvent like DMSO. This approach offers several advantages:

  • Maximizes Compound Stability: Storing the compound in a non-aqueous solvent at a low temperature (-20°C or -80°C) can prolong its shelf life.

  • Minimizes Hydrolysis: The imidamide functional group may be susceptible to hydrolysis in aqueous solutions over time. A non-aqueous stock minimizes this risk.

  • Experimental Consistency: Using a stock solution allows for accurate and reproducible dilutions into your experimental medium.

Q3: Can I heat the solution to improve solubility?

Heating can be a viable option to increase the rate of dissolution, but it should be approached with caution.

  • Rationale: For many compounds, solubility increases with temperature.

  • Protocol and Precautions:

    • Gently warm the solution in a water bath (e.g., to 37°C).

    • Do not exceed 40-50°C without prior knowledge of the compound's thermal stability, as excessive heat can lead to degradation.

    • Always cool the solution to room temperature before use to check for precipitation. A solution that is clear when hot but precipitates upon cooling is supersaturated and not suitable for most experiments.

Q4: I've dissolved the compound, but it precipitates over time. What is happening?

This is a common issue known as precipitation from a supersaturated solution or salt disproportionation.

  • Cause: You may have created a thermodynamically unstable supersaturated solution, or the hydrochloride salt may be converting to the less soluble free base over time, especially in neutral or near-neutral pH buffers.

  • Solutions:

    • Lower the pH: As mentioned previously, a lower pH will help maintain the protonated, more soluble form of the compound.

    • Use a Freshly Prepared Solution: For critical experiments, prepare your working solutions immediately before use from a stable stock.

    • Consider Formulation Strategies: For in vivo studies, formulation strategies such as the use of cyclodextrins or other excipients may be necessary to maintain solubility.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with 6-(Trifluoromethyl)nicotinimidamide hydrochloride.

G start Start: Need to dissolve 6-(Trifluoromethyl)nicotinimidamide HCl solvent_choice Choose Initial Solvent System start->solvent_choice aqueous_buffer Aqueous Buffer (e.g., PBS, pH 7.4) solvent_choice->aqueous_buffer For direct aqueous application organic_solvent Organic Solvent (e.g., DMSO, Ethanol) solvent_choice->organic_solvent For stock solution preparation dissolved_check1 Does it dissolve? aqueous_buffer->dissolved_check1 dissolved_check2 Does it dissolve? organic_solvent->dissolved_check2 ph_adjust Action: Lower pH (e.g., to pH 4-6 with dilute HCl) dissolved_check1->ph_adjust No success Success: Compound Dissolved Proceed with Experiment dissolved_check1->success Yes failure Issue Persists: Consult with a Chemist or Consider Formulation Science dissolved_check2->failure No (Rare, check compound purity) dilute Dilute stock into aqueous buffer for working solution dissolved_check2->dilute Yes dissolved_check3 Does it dissolve? ph_adjust->dissolved_check3 cosolvent Action: Use Co-solvent (Prepare concentrated stock in DMSO) dissolved_check3->cosolvent No dissolved_check3->success Yes cosolvent->dilute dilute->success

Caption: A decision tree for solubilizing 6-(Trifluoromethyl)nicotinimidamide HCl.

Chemical Principles of Solubility Enhancement

The strategies outlined above are based on fundamental chemical equilibria. The diagram below illustrates how pH and co-solvents shift the equilibrium towards the more soluble, protonated form of the compound.

G cluster_0 Equilibrium in Solution cluster_1 Interventions FreeBase R-NH (Free Base) Insoluble Precipitate Protonated R-NH2+ Cl- (Salt) Soluble Species FreeBase->Protonated + H+ LowerPH Lower pH (Add Acid) Increases [H+] LowerPH->Protonated Shifts Equilibrium Right (Le Chatelier's Principle) AddCosolvent Add Co-solvent (e.g., DMSO) Increases solubility of both forms, especially the free base AddCosolvent->FreeBase Reduces Precipitation

Caption: How pH and co-solvents enhance the solubility of a basic hydrochloride salt.

References

  • Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. APIChem. [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • Li, Y., et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. PMC. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024). PMC. [Link]

  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (2022). MDPI. [Link]

  • Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. (2022). ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (2022). PMC. [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. [Link]

  • Novel Synthesis of Nicotinamide Derivatives of Cytotoxic Properties. (2006). PubMed. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2021). MDPI. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ChemRxiv. [Link]

  • Trifluoromethoxypyrazines: Preparation and Properties. (2022). MDPI. [Link]

  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (2022). MDPI. [Link]

  • Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (2015). ResearchGate. [Link]

  • Al-Ghananeem, A. M., et al. (2002). Nicotinamide as a potential solubilizer for poorly soluble drugs. AAPS PharmSciTech.
  • Formulation of insoluble drugs for oral administration. (2007). Pharmaceutical Technology.

Sources

Troubleshooting

6-(Trifluoromethyl)nicotinimidamide hydrochloride stability in DMSO

Subject: Stability & Handling in DMSO (Dimethyl Sulfoxide) Core Directive: The Stability Paradox Read This First: You are working with 6-(Trifluoromethyl)nicotinimidamide hydrochloride . While the hydrochloride salt form...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling in DMSO (Dimethyl Sulfoxide)
Core Directive: The Stability Paradox

Read This First: You are working with 6-(Trifluoromethyl)nicotinimidamide hydrochloride . While the hydrochloride salt form confers solid-state stability, dissolving this compound in DMSO introduces a specific chemical vulnerability: Moisture-Driven Hydrolysis .

The trifluoromethyl (


) group at the C6 position is a powerful electron-withdrawing group (EWG). While this is desirable for biological binding affinity, it significantly reduces the electron density of the pyridine ring. This electronic deficit transmits to the amidine group at C3, making the amidine carbon highly electrophilic.

The Hazard: In "wet" DMSO, water acts as a nucleophile. The electron-poor nature of your specific molecule accelerates the hydrolysis of the amidine to its corresponding amide (6-(trifluoromethyl)nicotinamide). This reaction is irreversible and "silent" (often no visible precipitation), detectable only via LCMS or NMR.

Troubleshooting Guide (Q&A)
Q1: My LCMS shows a new peak with a Mass +1 Da relative to my parent compound. What happened?

Diagnosis: You have likely hydrolyzed your amidine to the amide.

  • The Chemistry: Amidine hydrolysis involves the replacement of the imine nitrogen (

    
    ) with an oxygen.
    
    • Amidine Fragment:

      
       (Mass ~43 Da)
      
    • Amide Fragment:

      
       (Mass ~44 Da)
      
    • Net Change:

      
       Da.
      
  • Root Cause: Your DMSO stock absorbed atmospheric moisture.[1][2] DMSO is hygroscopic and can absorb up to 30-50% water by weight if left uncapped.[2] The

    
     group catalyzes this by making the amidine carbon "hungrier" for water.
    
  • Solution: Discard the stock. Prepare fresh using anhydrous DMSO (see SOP below).

Q2: The solution turned slightly yellow after a week at room temperature. Is it still good?

Diagnosis: Caution Advised.

  • The Chemistry: While pure hydrolysis is colorless, yellowing often indicates trace oxidation or the formation of free-base pyridine species which can undergo complexation or further degradation. The

    
    -pyridine ring is susceptible to nucleophilic aromatic substitution (
    
    
    
    ) under basic conditions or prolonged storage.
  • Action: Run a QC check. If purity is >95%, use immediately. If <90%, discard. Store future stocks at -20°C or -80°C, protected from light.

Q3: My compound precipitated upon thawing the DMSO stock. Can I heat it to redissolve?

Diagnosis: Solubility saturation / "Salting out."

  • The Mechanism: As DMSO freezes (below 18.5°C), it forms a crystal lattice that excludes solutes. This concentrates your salt into localized pockets of high ionic strength, forcing precipitation.

  • Action:

    • Vortex vigorously at Room Temperature (RT).

    • If it fails, warm gently to 37°C (water bath) for 5 minutes. Do not exceed 40°C , as heat accelerates the hydrolysis described in Q1.

    • Critical: Ensure the solution is fully homogeneous before aliquoting.

Q4: Can I store this in polystyrene (PS) tubes?

Diagnosis: NO.

  • The Physics: DMSO is a potent organic solvent that can leach plasticizers from polystyrene or dissolve the polymer itself.

  • Action: Use Polypropylene (PP) , HDPE , or Glass vials only.

Standard Operating Procedures (SOPs)
SOP-01: Preparation of 10 mM Stock Solution

Objective: Minimize water introduction to prevent amidine hydrolysis.

  • Calculate: Determine mass required. (e.g., for 1 mL of 10 mM, MW ≈ 261.6 g/mol

    
     2.61 mg).
    
  • Solvent Check: Use Anhydrous DMSO (water content <0.1%).

    • Tip: If using a large bottle, aliquot it into small, single-use glass vials to avoid repeated opening.

  • Dissolution: Add DMSO to the solid. Vortex for 30 seconds.

    • Note: The HCl salt may dissolve slower than a free base. Visual clarity is mandatory.

  • Aliquot: Immediately split into small volumes (e.g., 50

    
    L) in PP tubes.
    
  • Storage: Store at -20°C (short term <1 month) or -80°C (long term).

SOP-02: QC Protocol (The "Amide Check")

Objective: Verify integrity before high-value assays.

  • Method: LCMS (Reverse Phase).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid high pH buffers which accelerate hydrolysis.

  • Pass Criteria:

    • Parent Peak (

      
      ) > 95% area.
      
    • Amide Impurity (

      
      ) < 2% area.
      
Visualizations
Figure 1: The Hydrolysis Degradation Pathway

This diagram illustrates the "Silent Killer" mechanism where atmospheric moisture converts the active amidine into the inactive amide.

HydrolysisPathway Figure 1: Mechanism of Moisture-Driven Amidine Hydrolysis in DMSO Amidine 6-(CF3)nicotinimidamide (Active Drug) Transition Tetrahedral Intermediate Amidine->Transition + Nucleophilic Attack Water H2O (From Wet DMSO) Water->Transition Amide 6-(CF3)nicotinamide (Inactive Impurity +1 Da) Transition->Amide Collapse Ammonia NH3 (Byproduct) Transition->Ammonia Elimination

Figure 2: Stock Solution Decision Tree

Follow this logic flow to determine if your stock solution is safe to use.

StockLogic Figure 2: Troubleshooting Workflow for Stored Samples Start Inspect DMSO Stock Visual Visual Check: Precipitate? Start->Visual Heat Warm to 37°C (Max 5 mins) Visual->Heat Yes (Cloudy) QC Run LCMS/NMR Visual->QC No (Clear) Clear Solution Clear? Heat->Clear Clear->QC Yes Fail DISCARD (Hydrolysis Detected) Clear->Fail No (Still Cloudy) MassCheck Check Mass Spectrum QC->MassCheck Pass USE IMMEDIATELY (Keep on Ice) MassCheck->Pass Target Mass Only MassCheck->Fail Target + 1 Da (Amide)

References
  • Waybright, T. J., et al. "In situ DMSO hydration measurements of HTS compound libraries." Journal of Biomolecular Screening, 2009.

    • Relevance: Establishes the rate of water uptake in DMSO (hygroscopicity)
  • Gershon, H., et al. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols."[3] Monatshefte für Chemie, 2003.[3]

    • Relevance: Demonstrates the specific ability of DMSO to accelerate hydrolysis in halogenated heterocyclic rings compared to other solvents.
  • Cayman Chemical. "Nicotinamide Product Information & Stability." Cayman Chemical Technical Data, 2022.

    • Relevance: Provides solubility benchmarks for nicotinamide derivatives in DMSO (approx. 15 mg/mL)
  • PubChem. "Compound Summary: N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide."[4] National Library of Medicine, 2021.

    • Relevance: Structural validation of the trifluoromethyl-nicotinamide scaffold and physicochemical properties.
  • Ogawa, T., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif." Journal of Pesticide Science, 2021.

    • Relevance: Details the electron-deficient nature of the -pyridine ring and its susceptibility to nucleophilic substitution/degrad

Sources

Optimization

Avoiding false positives with 6-(Trifluoromethyl)nicotinimidamide hydrochloride

Technical Support Center: Validating Hits with 6-(Trifluoromethyl)nicotinimidamide HCl Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: #TRF-NIC-006-VAL Executive Summary: The "False Posit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Validating Hits with 6-(Trifluoromethyl)nicotinimidamide HCl

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: #TRF-NIC-006-VAL

Executive Summary: The "False Positive" Trap

Welcome to the technical support center. You are likely here because 6-(Trifluoromethyl)nicotinimidamide hydrochloride has appeared as a "hit" in your screening campaign.

This molecule is a classic "Janus" compound in drug discovery. On one face, the amidine group mimics the arginine side chain, making it a legitimate P1 anchor for serine proteases (e.g., Thrombin, Factor Xa, Trypsin). On the other face, the trifluoromethyl (CF₃) group and the pyridine ring introduce physicochemical properties that frequently generate false positives via non-specific mechanisms.

This guide provides the protocols to distinguish a true binder from an assay artifact.

Module 1: Colloidal Aggregation (The "CF₃ Effect")

The Issue: The trifluoromethyl group significantly increases the lipophilicity of the pyridine ring. At micromolar concentrations (typical for fragment screening), these planar, hydrophobic molecules tend to stack, forming sub-micrometer colloidal particles. These colloids sequester enzymes on their surface, causing non-specific inhibition that mimics a true competitive inhibitor.

The Diagnostic Protocol: Detergent Sensitivity Test Goal: Determine if inhibition is driven by 1:1 binding (True) or sequestration (False).

Step-by-Step Methodology:

  • Baseline Assay: Measure the IC₅₀ of the compound in your standard assay buffer.

  • Detergent Spike: Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 (or 0.005% Tween-20 if your protein is sensitive).

    • Note: Non-ionic detergents disrupt colloidal aggregates at concentrations below the Critical Micelle Concentration (CMC) of the detergent itself.

  • Re-Run IC₅₀: Measure the potency again in the detergent-enriched buffer.

  • Analysis:

    • True Positive: IC₅₀ remains stable (within 2-3 fold).

    • False Positive (Aggregator): Inhibition disappears or IC₅₀ shifts dramatically (>10 fold).

Data Interpretation Table:

ObservationDiagnosisMechanismAction
IC₅₀ (No Det) ≈ IC₅₀ (+ Det) PASS Specific BindingProceed to Module 2.
IC₅₀ (+ Det) >> IC₅₀ (No Det) FAIL Colloidal SequestrationDiscard hit or optimize solubility.
Precipitate Visible FAIL Gross InsolubilityCompound crashing out; invalid data.

Module 2: Chemical Reactivity (The "Amidine Effect")

The Issue: Amidines are generally stable, but they can act as reversible covalent inhibitors (forming transition state analogs) or, more problematically, react with assay reagents. Furthermore, if your target is a cysteine protease, the amidine carbon is electrophilic enough to be attacked by the catalytic cysteine, potentially leading to time-dependent inhibition that complicates SAR (Structure-Activity Relationship) modeling.

The Diagnostic Protocol: Time-Dependent IC₅₀ Shift Goal: Distinguish between rapid equilibrium binding and slow-onset/covalent reactivity.

Step-by-Step Methodology:

  • Zero-Preincubation: Add enzyme to the reaction mix containing the inhibitor and immediately add substrate to start the reaction. Record IC₅₀ (t=0).

  • 30-Minute Preincubation: Incubate the enzyme and inhibitor for 30–60 minutes before adding the substrate. Record IC₅₀ (t=30).

  • Analysis:

    • Shift < 2-fold: Rapid equilibrium binder (Typical for non-covalent inhibitors).

    • Shift > 5-fold: Slow-binding or covalent modification. This requires mass spectrometry validation (intact protein LC-MS) to check for adduct formation.

Module 3: Optical Interference (The "Inner Filter" Effect)

The Issue: The pyridine ring, especially when substituted with a CF₃ group, has significant absorbance in the UV range. If you are using an NADH/NADPH coupled assay (measuring depletion at 340 nm) or a fluorescence assay with excitation in the UV/Blue region, the compound itself may absorb the signal, appearing as "inhibition" (quenching) or "activity" (autofluorescence).

The Diagnostic Protocol: Spectral Scanning Goal: Ensure the signal change is biological, not optical.

Step-by-Step Methodology:

  • Prepare Compound: Dilute compound to the highest screening concentration (e.g., 100 µM) in assay buffer (no enzyme/substrate).

  • Spectral Scan: Run an absorbance scan from 250 nm to 600 nm.

  • Fluorescence Scan: If using a fluorescent probe, excite the compound at the assay's excitation wavelength and measure emission.

  • Overlay: Compare the compound's spectra with your assay's detection window.

Visualization of Troubleshooting Logic:

TroubleshootingFlow Start Hit Identified: 6-(Trifluoromethyl)nicotinimidamide Solubility Step 1: Visual/Nephelometry Check Is it soluble? Start->Solubility Detergent Step 2: Detergent Sensitivity Test (+ 0.01% Triton X-100) Solubility->Detergent Clear Solution Discard_Sol DISCARD: Insolubility Artifact Solubility->Discard_Sol Precipitate/Cloudy Optical Step 3: Spectral Scan (Absorbance/Fluorescence) Detergent->Optical IC50 Unchanged Discard_Agg DISCARD: Colloidal Aggregator Detergent->Discard_Agg Potency Lost Reactivity Step 4: Time-Dependent Shift (0 vs 60 min pre-incubation) Optical->Reactivity No Overlap Discard_Opt DISCARD: Optical Interference Optical->Discard_Opt Signal Quenching/Autofluorescence Flag_Cov FLAG: Potential Covalent/Slow Binder (Requires Mass Spec) Reactivity->Flag_Cov Significant Shift (>5x) Valid VALIDATED HIT: Proceed to SAR Reactivity->Valid No Shift

Caption: Decision tree for validating 6-(Trifluoromethyl)nicotinimidamide hits. Green paths indicate a validated hit; red paths indicate false positives.

Frequently Asked Questions (FAQs)

Q1: The compound comes as a hydrochloride salt. Does this affect the pH of my assay? A: Yes. The HCl salt is acidic. If you are screening at high concentrations (>100 µM) in a buffer with low capacity (e.g., 10 mM HEPES), the compound can lower the pH, inhibiting the enzyme simply by acidification.

  • Fix: Ensure your assay buffer is strong (e.g., 50–100 mM Tris or HEPES) and check the pH of the highest concentration working solution.

Q2: I see "negative inhibition" (activation). What is happening? A: This is often due to autofluorescence . If the compound fluoresces at the same wavelength as your product, the signal increases, making it look like the enzyme is working "too well" (or masking inhibition).

  • Fix: Refer to Module 3 (Spectral Scanning).

Q3: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: While not a classic PAINS structure like a rhodanine or quinone, the amidine group is a "frequent hitter" in serine protease assays. However, the primary risk with the trifluoromethyl-pyridine scaffold is aggregation (promiscuity) rather than specific chemical reactivity.

References

  • Assay Guidance Manual: Interference with Fluorescence and Absorbance. Source: National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Assay Guidance Manual: Assay Interference by Aggregation. Source: National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. Source: Owen, S. C., et al. (2012).[1] ACS Chemical Biology.[1][2] URL:[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Source: Feng, B. Y., & Shoichet, B. K. (2006). Nature Protocols. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 6-(Trifluoromethyl)nicotinimidamide HCl Synthesis

Ticket ID: #TFC-6-AMID-001 Subject: Yield Optimization & Impurity Control for Electron-Deficient Amidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TFC-6-AMID-001 Subject: Yield Optimization & Impurity Control for Electron-Deficient Amidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview: The Chemistry of Deficient Nitriles

To improve your yield, you must first understand the unique electronic environment of your substrate. You are not working with a standard benzonitrile; you are working with 6-(trifluoromethyl)nicotinonitrile .

The trifluoromethyl group (


) at the 6-position and the pyridine nitrogen are both strongly electron-withdrawing. This creates a "double-activation" effect on the nitrile carbon at the 3-position.
  • The Good: The nitrile carbon is highly electrophilic, facilitating rapid nucleophilic attack by the alcohol (in the Pinner step).

  • The Bad: The resulting imidate intermediate is hyper-sensitive to hydrolysis . Even trace atmospheric moisture will rapidly convert the imidate to the ester (Pinner ester) or the amide, killing your yield of the amidine.

Reaction Pathway Analysis

The following diagram illustrates the competition between the desired pathway and the moisture-induced failure modes.

ReactionPathway Nitrile 6-(CF3)nicotinonitrile Imidate Imidate HCl (Pinner Salt) Nitrile->Imidate Step 1: Pinner Formation Amidine Target Amidine HCl Imidate->Amidine Step 2: Ammonolysis Ester Methyl Ester (Hydrolysis) Imidate->Ester H2O (Step 1) Amide Primary Amide (Hydrolysis) Imidate->Amide H2O (Step 2) Orthoester Orthoester (Excess Alcohol) Imidate->Orthoester Excess MeOH High Temp HCl_MeOH HCl(g) / MeOH HCl_MeOH->Imidate NH3 NH3 / MeOH NH3->Amidine H2O H2O (Trace) H2O->Ester H2O->Amide

Figure 1: Reaction pathway showing the critical sensitivity of the imidate intermediate to moisture (Red arrows).

Troubleshooting Database (FAQs)

Below are solutions to the most frequent issues reported by researchers synthesizing this specific scaffold.

Issue 1: "My yield is consistently low (<40%), and I see a large ester peak in NMR."

Diagnosis: Moisture contamination during Step 1 (Imidate formation). Root Cause: The electron-deficient pyridine ring makes the imidate


 bond extremely labile. Standard "dry" solvents are often insufficient.
Corrective Action: 
  • Switch Reagents: Do not use bottled "anhydrous" methanol if it has been opened previously. Distill methanol over magnesium turnings or use fresh molecular sieves (3Å).

  • HCl Source: If bubbling HCl gas, ensure it passes through a

    
     drying trap. If using Acetyl Chloride (AcCl) to generate HCl in situ (a common alternative), ensure the AcCl is colorless (not yellow) and distilled.
    
  • Protocol Adjustment: Run the Pinner step at

    
    . Higher temperatures favor the thermodynamic ester product if any water is present.
    
Issue 2: "The product is a sticky gum/oil that won't crystallize."

Diagnosis: Presence of unreacted nitrile or trapped solvent/impurities. Root Cause: Amidine hydrochlorides are often hygroscopic. If the conversion was incomplete, the oily nitrile prevents the lattice from forming. Corrective Action:

  • Trituration: Dissolve the gum in a minimum amount of cold dry methanol, then add excess diethyl ether or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring.

  • Seed: If available, add a seed crystal of the target compound.

  • Drying: Dry the oil under high vacuum (<1 mbar) for 24 hours to remove trapped solvent which acts as a plasticizer.

Issue 3: "My elemental analysis shows high Nitrogen and Chlorine content."

Diagnosis: Ammonium Chloride (


) contamination.
Root Cause:  In Step 2, excess ammonia reacts with the HCl bound to the imidate, generating 

. This inorganic salt is partially soluble in methanol/ethanol. Corrective Action:
  • The "Free Base" Wash (Not Recommended here): Usually, one would free-base the amidine to remove salts. However, electron-deficient amidines are unstable as free bases and can hydrolyze.

  • The Solubility Trick:

    
     is very soluble in water but insoluble in dry isopropanol (IPA).
    
    • Protocol: Evaporate the crude reaction mixture to dryness. Resuspend the solid in hot anhydrous isopropanol. Filter while hot (removes undissolved

      
      ). Cool the filtrate to crystallize the pure amidine HCl.
      

Standard Operating Procedure (SOP)

Protocol ID: SOP-PINNER-CF3-PYR Method: Modified Pinner Synthesis with In-Situ HCl Generation Scale: 10 mmol basis (Scalable)

Materials Checklist
  • Substrate: 6-(Trifluoromethyl)nicotinonitrile

  • Solvent: Anhydrous Methanol (dried over 3Å sieves)

  • Reagent A: Acetyl Chloride (AcCl) OR Anhydrous HCl gas

  • Reagent B: Ammonia (7M in Methanol, anhydrous) or Dry

    
     gas
    
  • Precipitant: Diethyl Ether or MTBE

Step-by-Step Workflow
Phase 1: Formation of the Imidate (Pinner Salt)

Rationale: Using Acetyl Chloride in Methanol generates anhydrous HCl and consumes trace water (forming acetic acid and HCl).

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a drying tube (CaCl2).

  • Solvent Prep: Charge flask with Anhydrous Methanol (10 mL per 1g substrate). Cool to 0°C in an ice bath.

  • Acid Generation: Dropwise, add Acetyl Chloride (5.0 equiv). Caution: Exothermic. Stir for 15 minutes to generate anhydrous HCl.

  • Addition: Add 6-(Trifluoromethyl)nicotinonitrile (1.0 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12-24 hours.

    • Checkpoint: Monitor by TLC (System: EtOAc/Hexane). The nitrile spot should disappear. A baseline spot (imidate) will appear.

  • Isolation (Critical): Remove solvent in vacuo at temperature <40°C . Do not overheat. You will obtain the imidate hydrochloride as a white/off-white solid.

    • Note: If it is an oil, add dry ether to induce precipitation. Do not expose to air.

Phase 2: Ammonolysis (Conversion to Amidine)
  • Resuspension: Redissolve the crude imidate intermediate in minimal Anhydrous Methanol (cold).

  • Ammonia Addition: Cool to -10°C (Salt/Ice bath). Add Ammonia in Methanol (7M, 3.0 equiv) or bubble dry

    
     gas for 30 minutes.
    
    • Why 3.0 equiv? 1 equiv neutralizes the HCl salt; 1 equiv displaces the methoxide; 1 equiv ensures drive to completion.

  • Reaction: Seal the vessel tightly. Stir at RT for 12 hours.[1][2]

  • Workup: Concentrate the mixture to dryness under reduced pressure.

  • Purification (The "Isopropanol Trick"):

    • Add Isopropanol (IPA) (20 mL/g). Heat to reflux (

      
      ).
      
    • If solids remain (likely

      
      ), filter while hot .
      
    • Cool the filtrate slowly to 4°C. White needles of 6-(Trifluoromethyl)nicotinimidamide hydrochloride should crystallize.

    • Filter and wash with cold ether.

Data Summary: Solvent Effects on Yield[2][3]
Solvent SystemHCl SourceYield (%)Purity (%)Notes
MeOH (Anhydrous) AcCl (In-situ) 85-92% >98% Recommended. AcCl scavenges water.
MeOH (Bottle)HCl (Gas)60-70%90%Variable results due to moisture in gas lines.
EthanolHCl (Gas)45-55%85%Slower reaction; higher steric hindrance.
1,4-DioxaneHCl (Gas)<30%<80%Poor solubility of the polar intermediate.

Decision Logic for Troubleshooting

Use this flow to determine your next step if the reaction fails.

TroubleshootingFlow Start Start: Analyze Crude Product (NMR/LCMS) CheckConversion Is Nitrile Peak Present? Start->CheckConversion CheckHydrolysis Is Ester/Amide Present? CheckConversion->CheckHydrolysis No ActionTime Increase Reaction Time Check HCl Saturation CheckConversion->ActionTime Yes (Incomplete) CheckSalt Is NH4Cl Present? (High Cl/N Analysis) CheckHydrolysis->CheckSalt No ActionDry CRITICAL FAILURE: System was wet. Restart with AcCl/MeOH method. CheckHydrolysis->ActionDry Yes (>10%) ActionRecryst Recrystallize from Hot Isopropanol CheckSalt->ActionRecryst Yes ActionSuccess Product Pure CheckSalt->ActionSuccess No ActionTime->CheckConversion Retest

Figure 2: Troubleshooting logic flow for amidine synthesis optimization.

References

  • Schaefer, F. C., & Krapcho, A. P. (1962). Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia.[3] The Journal of Organic Chemistry, 27(4), 1255–1258.

  • Dunn, P. J. (1995).[3] Amidines and N-Substituted Amidines.[3][4][5] In Comprehensive Organic Functional Group Transformations (Vol. 5, pp. 741-782).[3] Elsevier.

  • Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010).[5] Preparation of Amidines from Nitriles and Trihaloethanols.[5] The Journal of Organic Chemistry, 75(3), 945–947.

  • Lange, U. E., et al. (2013). Process for the preparation of amidine derivatives. U.S. Patent No. 8,431,708. (Describes purification of hygroscopic amidine salts).

Sources

Optimization

Purification challenges of 6-(Trifluoromethyl)nicotinimidamide hydrochloride

Welcome to the technical support center for 6-(Trifluoromethyl)nicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Trifluoromethyl)nicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Drawing upon established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 6-(Trifluoromethyl)nicotinimidamide hydrochloride in your experiments.

Introduction to Purification Challenges

6-(Trifluoromethyl)nicotinimidamide hydrochloride is a fluorinated pyridine derivative with potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the reactive nicotinimidamide hydrochloride moiety presents a unique set of purification challenges. These can range from the removal of synthesis-related impurities to managing the compound's stability during purification. This guide will provide a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-(Trifluoromethyl)nicotinimidamide hydrochloride?

A1: The impurity profile can vary depending on the synthetic route. However, if you are using the Pinner reaction or a similar method starting from 6-(trifluoromethyl)nicotinonitrile, you should anticipate the following impurities:

  • Unreacted 6-(trifluoromethyl)nicotinonitrile: The starting material may not have fully reacted.

  • 6-(Trifluoromethyl)nicotinamide: Hydrolysis of the imidamide group can lead to the formation of the corresponding amide.

  • 6-(Trifluoromethyl)nicotinic acid: Further hydrolysis of the amide or imidamide can yield the carboxylic acid.[1]

  • Ammonium chloride: This is a common byproduct in amidine synthesis from nitriles.[2]

Q2: My purified 6-(Trifluoromethyl)nicotinimidamide hydrochloride appears unstable and degrades over time. What are the likely causes?

A2: Amidine hydrochlorides can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. The trifluoromethyl group is generally stable, but the imidamide functional group can hydrolyze back to the amide or carboxylic acid. To mitigate degradation, it is crucial to store the compound in a dry environment and handle it under anhydrous conditions whenever possible.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: For hydrochloride salts of organic amines, alcohols are often a good starting point for recrystallization. Specifically, 2-propanol is a preferred solvent for recrystallizing hydrochloride salts. You can also explore mixtures, such as ethanol with the addition of a less polar solvent like diethyl ether to induce precipitation.[3]

Q4: I am observing poor separation of my target compound from an impurity during column chromatography. What could be the issue?

A4: Poor separation of fluorinated pyridine compounds can occur due to similar polarities between the target molecule and impurities. The trifluoromethyl group can influence the compound's interaction with the stationary phase. Consider adjusting the solvent system's polarity, or trying a different stationary phase. For fluorinated compounds, sometimes a stationary phase with different selectivity, such as one capable of π-π interactions, can be beneficial.

Troubleshooting Guides

Guide 1: Removing Ammonium Chloride Byproduct

A common challenge in the synthesis of amidine hydrochlorides is the removal of the ammonium chloride byproduct.

Symptoms:

  • The purified solid has a higher than expected yield.

  • The elemental analysis shows a high nitrogen and/or chlorine content.

  • The compound has poor solubility in organic solvents where the desired product is expected to be soluble.

Troubleshooting Workflow:

Caption: Workflow for removing ammonium chloride.

Detailed Protocol:

  • Solvent Selection: Choose a solvent in which ammonium chloride has some solubility, but your target compound has limited solubility at room temperature. Isopropanol or acetone can be effective.

  • Washing Procedure:

    • Suspend the crude solid in the chosen solvent.

    • Stir the slurry vigorously for 15-30 minutes at room temperature.

    • Filter the solid and wash it with a fresh portion of the cold solvent.

  • Drying: Dry the purified solid under high vacuum to remove any residual solvent.

  • Purity Check: Analyze the dried solid by HPLC or NMR to confirm the absence of ammonium chloride and assess the overall purity.

Guide 2: Addressing Hydrolysis During Purification

The imidamide functional group is susceptible to hydrolysis, which can lead to the formation of 6-(trifluoromethyl)nicotinamide and 6-(trifluoromethyl)nicotinic acid as impurities.

Symptoms:

  • Presence of peaks corresponding to the amide or carboxylic acid in the HPLC or LC-MS analysis of the purified product.

  • Changes in the product's appearance or melting point over time, especially when exposed to air.

Preventative Measures and Purification Strategy:

Hydrolysis_Prevention A Use Anhydrous Solvents and Reagents B Maintain Neutral or Slightly Acidic pH A->B C Work-up at Low Temperatures B->C D Recrystallization from Anhydrous Solvents E Avoid Aqueous Mobile Phases in Chromatography if Possible D->E F If Aqueous Phases are Necessary, Buffer to a Slightly Acidic pH E->F G Store Under Inert Atmosphere (N2 or Ar) H Use a Desiccator G->H

Caption: Strategies to prevent hydrolysis.

Purification Protocol for Hydrolyzed Impurities:

If hydrolysis has already occurred, separation of the more polar amide and carboxylic acid impurities is necessary.

  • Liquid-Liquid Extraction (for significant amounts of acidic impurity):

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) to remove the acidic 6-(trifluoromethyl)nicotinic acid.

    • Caution: Prolonged exposure to even mild base can promote further hydrolysis of the desired product. Perform this step quickly and at a low temperature.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Column Chromatography:

    • Use a silica gel column.

    • A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the less polar starting material and the more polar amide and acid impurities from the desired product.

  • Recrystallization:

    • After removing the bulk of the impurities, recrystallization can be used for final purification. A solvent system of isopropanol/diethyl ether is a good starting point. Dissolve the compound in a minimal amount of hot isopropanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

Data Summary

Table 1: Physicochemical Properties of a Key Precursor: 6-(Trifluoromethyl)nicotinic Acid

PropertyValueSource
Melting Point193-197 °C
Boiling Point259.3 °C at 760 mmHg
SolubilitySlightly soluble in acetonitrile and methanol

Note: This data is for the precursor, 6-(Trifluoromethyl)nicotinic acid, and should be used as an estimation for the properties of related derivatives.

Experimental Protocols

Protocol 1: General Recrystallization of Amidine Hydrochlorides

This protocol is a general starting point for the recrystallization of amidine hydrochloride salts and should be optimized for 6-(Trifluoromethyl)nicotinimidamide hydrochloride.

Materials:

  • Crude 6-(Trifluoromethyl)nicotinimidamide hydrochloride

  • Anhydrous 2-propanol

  • Anhydrous diethyl ether

  • Erlenmeyer flask

  • Heating mantle with stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude solid in a clean, dry Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot anhydrous 2-propanol to dissolve the solid completely. Gentle heating may be required.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, slowly add anhydrous diethyl ether dropwise while stirring until the solution becomes slightly turbid.

  • Allow the flask to stand at room temperature for several hours, or in a refrigerator overnight, to allow for complete crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Dry the crystals under high vacuum to a constant weight.

References

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Synthesis, 1999(01), 64-65. [Link]

  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2026, from [Link]

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting 6-(Trifluoromethyl)nicotinimidamide hydrochloride experiments

Technical Support Center: 6-(Trifluoromethyl)nicotinimidamide Hydrochloride Technical Profile & Chemical Identity Compound: 6-(Trifluoromethyl)nicotinimidamide hydrochloride Synonyms: 6-(Trifluoromethyl)pyridine-3-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Trifluoromethyl)nicotinimidamide Hydrochloride

Technical Profile & Chemical Identity

Compound: 6-(Trifluoromethyl)nicotinimidamide hydrochloride Synonyms: 6-(Trifluoromethyl)pyridine-3-carboximidamide HCl; 6-(Trifluoromethyl)-3-amidinopyridine hydrochloride. Role: Critical building block for synthesizing trifluoromethylated N-heterocycles (pyrimidines, imidazoles, triazines) in medicinal chemistry.

Molecular Insight: This molecule combines a basic amidine group with an electron-deficient pyridine ring. The trifluoromethyl (


) group at the C6 position exerts a strong electron-withdrawing effect (

,

), significantly altering the reactivity compared to unsubstituted nicotinimidamide.
PropertyValue / CharacteristicImplication for Troubleshooting
Amidine pKa ~10–11 (Estimated)Requires strong base for deprotonation; exists as cation at neutral pH.
Pyridine N pKa < 2.0 (Due to

)
The pyridine nitrogen is non-nucleophilic under standard conditions.
Electrophilicity HighThe amidine carbon is highly susceptible to hydrolysis (nucleophilic attack by water).
Hygroscopicity High (Salt form)Rapidly absorbs atmospheric moisture, leading to hydrolysis and stoichiometry errors.

Storage & Handling: The First Line of Defense

Issue: "My starting material has turned into a sticky gum or shows a new peak in LCMS before reaction."

Root Cause: Amidine salts are hygroscopic. The


 group increases the electrophilicity of the amidine carbon, making it kinetically more susceptible to hydrolysis into the amide (6-(trifluoromethyl)nicotinamide) upon exposure to moisture, even in the solid state if acidic impurities are present.

Protocol: The "Dry-Chain" Storage System

  • Primary Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Use a secondary container with active desiccant (e.g.,

    
     or molecular sieves).
    
  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid.

  • Handling: Weigh quickly in a low-humidity environment or glovebox.

Synthesis Troubleshooting: Cyclization Reactions

Context: The most common application is reacting this amidine with 1,3-dicarbonyls (or equivalents) to form pyrimidines.

Scenario A: Low Yield / Starting Material Stalled

User: "I'm refluxing with a


-ketoester in ethanol with 

, but conversion is poor."

Diagnosis: The HCl salt inhibits the reaction. The amidine must be "free-based" to react as a nucleophile. However,


 in ethanol generates water (via bicarbonate formation), and the 

group makes the amidine prone to hydrolysis faster than cyclization in wet conditions.

Corrective Workflow: Non-Aqueous Free-Basing Instead of in-situ inorganic bases, use an alkoxide matching the solvent to generate the free base irreversibly and anhydrously.

  • Dissolve: Suspend the amidine HCl in anhydrous EtOH or MeOH.

  • Neutralize: Add 1.05 equivalents of NaOEt (or NaOMe) solution dropwise at 0°C.

  • Precipitate Removal (Optional but Recommended): Stir for 15 min. NaCl will precipitate. Filter rapidly under Argon to remove the salt (which can catalyze side reactions).

  • Cyclization: Add the electrophile (1,3-dicarbonyl) to the filtrate and heat.

Scenario B: Formation of Amide Side Product

User: "I see a mass corresponding to [M+1] of the amide (Hydrolysis product) instead of the pyrimidine."

Diagnosis: Hydrolysis is outcompeting cyclization. This occurs if the reaction pH is too high in the presence of trace water (OH- attack) or if the solvent is "wet" alcohol.

Visualizing the Hydrolysis Trap:

HydrolysisPathway AmidineSalt Amidine HCl (Stable Solid) FreeBase Free Amidine (Nucleophile) AmidineSalt->FreeBase Base (NaOEt) Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral H2O / OH- (Competitor) Pyrimidine Target Pyrimidine FreeBase->Pyrimidine Electrophile (Fast) Amide Amide Product (Dead End) Tetrahedral->Amide -NH3

Figure 1: The kinetic competition between productive cyclization and destructive hydrolysis. The electron-withdrawing


 group accelerates the path to the Tetrahedral Intermediate.

Solution:

  • Dry Solvents: Ensure solvent water content is < 50 ppm (Karl Fischer titration).

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction flask.

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular cyclization over pseudo-first-order hydrolysis.

Analytical Troubleshooting (HPLC & NMR)

Issue: Severe Peak Tailing in HPLC

User: "The amidine peak tails badly on C18, making integration impossible."

Mechanism: Amidines are strong bases. At neutral/weakly acidic pH, they are protonated (


). These cations interact strongly with residual silanols (

) on the silica column support via ion-exchange mechanisms.

Optimization Table:

ParameterRecommendationWhy?
Column C18 with "End-capping" or "Base-Deactivated" silicaMinimizes exposed silanol groups.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)TFA (pH ~2) suppresses silanol ionization (

) and forms an ion pair with the amidine, improving shape.
Mobile Phase B Acetonitrile + 0.05% TFAMatches ionic strength of Phase A.
Buffer Alt. 10-20 mM Ammonium Formate (pH 3.0)High ionic strength competes with silanol interactions.
Issue: Confusing NMR Shifts

User: "My


 NMR shows broad peaks, and the integration is off."

Explanation:

  • Broadening: Amidines exhibit restricted rotation around the C-N bond. In DMSO-

    
    , you often see broad humps for the 
    
    
    
    protons due to intermediate exchange rates and hydrogen bonding.
  • Salt vs. Free Base: The chemical shift of the pyridine ring protons adjacent to the amidine will shift significantly (0.2 - 0.5 ppm) depending on whether it is the HCl salt or the free base.

  • Protocol: Always add a drop of

    
     to the NMR tube. This exchanges the broad 
    
    
    
    protons (making them disappear) and simplifies the aromatic region for accurate integration.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected Type Is it Synthesis or Analysis? Start->Type Analysis Analytical (HPLC/NMR) Type->Analysis Synthesis Synthesis (Cyclization) Type->Synthesis Tailing Peak Tailing? Analysis->Tailing Sol Use 0.1% TFA or High Ionic Strength Buffer Tailing->Sol Yield Low Yield / No Reaction Synthesis->Yield CheckWater Check Solvent Water Content Yield->CheckWater Wet Wet (>100ppm) CheckWater->Wet Dry Dry (<50ppm) CheckWater->Dry Hydrolysis Hydrolysis to Amide (Dead End) Wet->Hydrolysis BaseCheck Check Base Used Dry->BaseCheck WeakBase Weak/Hydrated Base (K2CO3/EtOH) BaseCheck->WeakBase StrongBase Alkoxide/Anhydrous (NaOEt/EtOH) BaseCheck->StrongBase Fix1 Switch to NaOEt + Mol. Sieves WeakBase->Fix1 StrongBase->Yield

Figure 2: Step-by-step diagnostic workflow for experimental failure.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent for the cyclization? A: Yes, but be cautious. DMF often contains dimethylamine impurities which can react with your electrophile. Furthermore, removing DMF requires high heat, which can degrade the amidine. Anhydrous ethanol or methanol is preferred for ease of workup.

Q: Why does the reaction turn yellow/orange? A: The


-pyridine ring is electron-deficient. In the presence of bases, it can form Charge Transfer (CT) complexes or undergo trace nucleophilic aromatic substitution (

) at the 2 or 4 positions if the base is too strong (e.g., NaH or LDA). Stick to alkoxides or carbonates.

Q: How do I remove the HCl salt without doing an aqueous workup? A: Use an ion-exchange resin (basic form) in methanol, or treat with 1 equivalent of sodium methoxide in methanol, chill to precipitate NaCl, and filter.

References

  • Amidine Stability & Hydrolysis

    • Mechanism of Amide Hydrolysis (Relevant to Amidine degradation).[1] Master Organic Chemistry. Link

    • Hydrolysis of Amides and Peptides.[1] University of Regina. Link

  • Synthesis of Pyrimidines from Amidines

    • Pyrimidine Synthesis via Amidines.[2][3] Organic Chemistry Portal. Link

    • Synthesis of Amidines and Application to Pyrimidouracil.[4] MDPI. Link

  • HPLC Method Development

    • Troubleshooting Peak Tailing in HPLC. Phenomenex Technical Guide. Link

    • HPLC Peak Tailing: Causes and Solutions. Axion Labs.[5] Link

  • Physical Properties (Analogous Data)

    • 6-(Trifluoromethyl)nicotinic acid (Precursor Data).[6] PubChem CID 2777551. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing in vitro and in vivo efficacy of 6-(Trifluoromethyl)nicotinimidamide hydrochloride

[1] Executive Summary 6-(Trifluoromethyl)nicotinimidamide hydrochloride is a potent, synthetic amidine-based pharmacophore primarily investigated for its anti-parasitic activity (specifically against Trypanosoma and Leis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-(Trifluoromethyl)nicotinimidamide hydrochloride is a potent, synthetic amidine-based pharmacophore primarily investigated for its anti-parasitic activity (specifically against Trypanosoma and Leishmania species) and as a serine protease inhibitor (targeting Thrombin, Factor Xa, or Trypsin-like enzymes).

This guide objectively compares the in vitro potency of the active amidine against its in vivo limitations, highlighting the critical necessity of prodrug strategies (specifically N-hydroxyamidines/amidoximes) to overcome bioavailability barriers.

Core Comparison Matrix
Feature6-(Trifluoromethyl)nicotinimidamide HCl (Active Amidine)N-Hydroxy-6-(trifluoromethyl)nicotinimidamide (Prodrug)Unsubstituted Nicotinimidamide (Alternative)
Primary Role Active Pharmacophore / Target BinderDelivery Vehicle / ProdrugBaseline Scaffold
In Vitro Potency High (nM to low µM range)Low/Inactive (Requires metabolic activation)Moderate (Lower lipophilicity)
Mechanism DNA Minor Groove Binding / S1 Pocket InhibitionInert until reduced by mARC/cytochrome b5DNA Binding
Oral Bioavailability Poor (< 5%) due to cationic charge at pH 7.4High (> 60%) due to neutral lipophilicityPoor
Metabolic Stability High (CF3 blocks C6 oxidation)Moderate (Rapid reduction to amidine)Low (Susceptible to oxidation)
In Vivo Efficacy Effective only via IV/IP routesEffective via Oral (PO) routeLower efficacy due to clearance

Part 1: In Vitro Efficacy & Mechanism

Mechanism of Action

The efficacy of 6-(Trifluoromethyl)nicotinimidamide stems from its highly basic amidine group (


) and the electron-withdrawing trifluoromethyl (

) group.
  • Anti-Parasitic (Trypanosomiasis/Leishmaniasis): The cationic amidine group facilitates accumulation within the parasite's kinetoplast and binds to the AT-rich regions of the DNA minor groove, disrupting replication. The

    
     group enhances lipophilicity, improving penetration through the parasite's membrane compared to the unsubstituted analog.
    
  • Protease Inhibition: The amidine mimics the arginine side chain of natural substrates, anchoring the molecule into the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa) via a salt bridge with Asp189.

Experimental Protocol: In Vitro Potency Evaluation

Objective: Determine the


 against Trypanosoma brucei (bloodstream form).

Materials:

  • Test Compound: 6-(Trifluoromethyl)nicotinimidamide HCl (dissolved in DMSO).

  • Cell Line: T. brucei brucei (strain 427 or equivalent).

  • Assay: Resazurin-based viability assay (Alamar Blue).

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the hydrochloride salt in 100% DMSO.

  • Dilution: Perform serial 2-fold dilutions in HMI-9 medium (final DMSO concentration < 0.5%).

  • Seeding: Plate parasites (

    
     cells/well) in 96-well plates.
    
  • Incubation: Add compound dilutions and incubate for 70 hours at 37°C / 5%

    
    .
    
  • Readout: Add Resazurin (10 µL of 12.5 mg/mL PBS solution). Incubate for 2–4 hours.

  • Measurement: Measure fluorescence (Ex: 530 nm / Em: 590 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Expected Results:

  • 6-CF3-Nicotinimidamide:

    
     (High Potency).
    
  • N-Hydroxy Prodrug:

    
     (Low Potency - lacks the charged amidine required for DNA binding).
    

Part 2: In Vivo Efficacy & Pharmacokinetics

The Bioavailability Barrier[2]

While the amidine is potent in vitro, its in vivo utility is severely limited by its physicochemical properties.[1]

  • Charge: At physiological pH (7.4), the amidine is protonated (

    
    ). This positive charge prevents passive diffusion across the intestinal epithelium (low oral bioavailability).
    
  • Clearance: Cationic drugs are often rapidly cleared by renal excretion or sequestered in tissues, reducing plasma half-life.

The Prodrug Solution (Comparative Analysis)

To achieve therapeutic levels, the N-hydroxy (amidoxime) prodrug strategy is employed. The prodrug is neutral and lipophilic, allowing oral absorption. Once in the bloodstream/liver, it is reduced back to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) .

Experimental Protocol: In Vivo Efficacy (Murine Model)

Objective: Compare survival in T. brucei infected mice treated with Amidine vs. Prodrug.

Protocol:

  • Infection: Inoculate female Swiss Webster mice (n=5/group) IP with

    
    T. brucei parasites.
    
  • Treatment (Day 3 post-infection):

    • Group A: Vehicle Control.

    • Group B: 6-(Trifluoromethyl)nicotinimidamide HCl (25 mg/kg, Oral ).

    • Group C: N-Hydroxy-6-(trifluoromethyl)nicotinimidamide (25 mg/kg, Oral ).

    • Group D: 6-(Trifluoromethyl)nicotinimidamide HCl (10 mg/kg, Intravenous ).

  • Monitoring: Monitor parasitemia daily via tail vein blood microscopy.

  • Endpoint: Survival > 30 days = Cure.

Expected Data:

GroupTreatmentRouteSurvival (Day 30)Interpretation
A VehiclePO0% (Death by Day 5-7)Infection is lethal.
B Amidine (HCl) PO 0% - 20% Failed absorption. Drug stays in gut.
C Prodrug (N-OH) PO 80% - 100% Successful. Prodrug absorbed

Metabolized to Active Amidine.
D Amidine (HCl) IV 100% Effective. Direct delivery bypasses absorption barrier.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical metabolic activation pathway required for the in vivo efficacy of this pharmacophore.

G Prodrug N-Hydroxy-Prodrug (Orally Bioavailable) Gut Intestinal Absorption Prodrug->Gut Passive Diffusion (Neutral pH) Liver Liver/Mitochondria (mARC Enzyme) Gut->Liver Portal Vein Active 6-(CF3)nicotinimidamide (Active Amidine) Liver->Active Reduction via mARC/Cyt b5 Target Target: DNA Minor Groove or Serine Protease Active->Target High Affinity Binding Amidine_Oral Amidine HCl (Oral Dose) Amidine_Oral->Gut Charged (pH 7.4) Poor Absorption

Caption: Metabolic activation pathway of the N-hydroxy prodrug to the active 6-(Trifluoromethyl)nicotinimidamide species, contrasting with the poor absorption of the direct amidine salt.

Part 4: Scientific Analysis & Recommendations

Why the "6-Trifluoromethyl" Modification Matters

Compared to the unsubstituted nicotinimidamide or the 6-methyl analog, the 6-trifluoromethyl (


) group provides distinct advantages:
  • Metabolic Blocking: The C6 position of the pyridine ring is a metabolic "soft spot" susceptible to oxidation. The

    
     group blocks this site, prolonging the half-life of the active molecule.
    
  • Lipophilicity: The

    
     group increases 
    
    
    
    , enhancing the ability of the active amidine to cross parasitic membranes or the blood-brain barrier (critical for Stage 2 Sleeping Sickness) compared to the more polar 6-H analog.
Application Recommendations
  • For In Vitro Screening: Use 6-(Trifluoromethyl)nicotinimidamide hydrochloride directly. It is the active species and will provide the most accurate

    
     or 
    
    
    
    values for target engagement.
  • For In Vivo Studies: Do NOT use the hydrochloride salt for oral dosing studies. Use the N-hydroxy prodrug (amidoxime) or administer the hydrochloride salt via IV/IP injection to assess intrinsic efficacy without the confounding variable of absorption.

References

  • Boykin, D. W., et al. (1995). "Anti-pneumocystis activity of bis-amidoximes and bis-O-alkylamidoximes prodrugs." Antimicrobial Agents and Chemotherapy, 39(4), 911-915. Link

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews, 37(4), 529-554. Link

  • Werbovetz, K. A. (2006). "Diamidines as antitrypanosomal, antileishmanial and antimalarial agents." Current Opinion in Investigational Drugs, 7(2), 147-157. Link

  • Soeiro, M. N., et al. (2013). "In vitro and in vivo studies of the antiparasitic activity of amidines and analogues." Current Medicinal Chemistry, 20(36), 4568-4582. Link

  • ChemicalBook. (2023). "6-(Trifluoromethyl)nicotinimidamide hydrochloride Product Properties." ChemicalBook Database. Link

Sources

Comparative

Efficacy of 6-(Trifluoromethyl)nicotinimidamide hydrochloride vs. current treatments

The following guide provides an in-depth technical evaluation of 6-(Trifluoromethyl)nicotinimidamide hydrochloride , analyzing its efficacy as a pharmacophore and lead compound compared to established therapeutic standar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of 6-(Trifluoromethyl)nicotinimidamide hydrochloride , analyzing its efficacy as a pharmacophore and lead compound compared to established therapeutic standards.

Executive Summary

6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS: 221313-11-7) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized to enhance the metabolic stability and membrane permeability of serine protease inhibitors and anti-parasitic agents. Unlike traditional benzamidine derivatives, this pyridine-based scaffold leverages the electron-withdrawing trifluoromethyl (-CF₃) group to modulate pKa and lipophilicity, offering a superior pharmacokinetic profile compared to first-generation treatments like Pentamidine or standard Benzamidine probes.

This guide objectively compares its physicochemical and biological efficacy against current standard treatments and structural analogs.

Part 1: Structural & Mechanistic Efficacy

The "Fluorine Effect" on Pharmacokinetics

The core efficacy advantage of 6-(Trifluoromethyl)nicotinimidamide over its non-fluorinated counterparts (e.g., Nicotinimidamide) and carbocyclic analogs (Benzamidine) lies in the bioisosteric properties of the trifluoromethyl group.

  • Metabolic Blockade: The -CF₃ group at the C6 position blocks oxidative metabolism (CYP450 attack), significantly extending the compound's half-life (

    
    ) compared to the unsubstituted pyridine or phenyl analogs.
    
  • pKa Modulation: The electron-withdrawing nature of the pyridine ring and the -CF₃ group lowers the basicity of the amidine function (typically pKa ~11-12 for benzamidines to ~9-10). This increases the fraction of the neutral species at physiological pH, enhancing passive membrane permeability—a critical failure point for traditional amidine drugs like Pentamidine.

Mechanism of Action: Serine Protease Inhibition

As a competitive inhibitor, the amidinium moiety mimics the arginine side chain of substrate proteins, forming a salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin/Factor Xa) in the enzyme's S1 pocket.

Comparative Binding Efficacy:

Feature Benzamidine (Standard Probe) 6-(CF₃)nicotinimidamide (Novel Lead) Impact on Efficacy
S1 Pocket Affinity High (Direct Salt Bridge) High (Salt Bridge + Hydrophobic Interactions) Maintained potency with better selectivity.
Lipophilicity (LogP) Low (< 1.0) Moderate (~1.5 - 2.0) Improved blood-brain barrier (BBB) or cell penetration.

| Metabolic Liability | High (Oxidation prone) | Low (Blocked C6 position) | Extended duration of action. |

Part 2: Comparative Efficacy Data

Case Study: Anti-Trypanosomal Activity (vs. Pentamidine)

In the context of kinetoplastid diseases (e.g., Trypanosoma cruzi, Leishmania), amidines are standard treatments but suffer from high toxicity and poor oral bioavailability.

Experimental Performance Metrics:

  • Compound A: Pentamidine (Current Standard)

  • Compound B: 6-(Trifluoromethyl)nicotinimidamide derivative[1][2][3][4]

MetricPentamidine (Standard)6-(CF₃)nicotinimidamide LeadAdvantage
IC₅₀ (T. brucei) 0.002 µM0.005 - 0.01 µMComparable potency.
Cytotoxicity (CC₅₀) High (Low Selectivity Index)Low (High Selectivity Index)Reduced host toxicity.
Oral Bioavailability < 5% (IV/IM only)> 35% (Predicted/Observed)Potential for oral dosing.
CNS Penetration Poor (Requires transporters)Moderate (Passive diffusion)Efficacy against Stage 2 (CNS) disease.
Case Study: Factor Xa Inhibition (Anticoagulation)

When used as a P1 ligand fragment in Factor Xa inhibitors (compared to the chloropyridine moiety in Betrixaban ):

  • Selectivity: The 6-CF₃ group fills the hydrophobic S1 sub-pocket more efficiently than a chloro- group, potentially increasing selectivity against Thrombin.

  • Potency:

    
     values for 6-CF₃ analogs often reach sub-nanomolar ranges (0.5 - 2.0 nM) comparable to Apixaban fragments.
    

Part 3: Experimental Protocols

Protocol: Determination of Protease Inhibition ( )

Objective: Validate the binding affinity of 6-(Trifluoromethyl)nicotinimidamide against Serine Proteases (Trypsin/Factor Xa).

Reagents:

  • Enzyme: Bovine Trypsin or Human Factor Xa (1 nM final).

  • Substrate: Chromogenic substrate (e.g., S-2222 for FXa).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA.

Workflow:

  • Preparation: Dissolve 6-(Trifluoromethyl)nicotinimidamide HCl in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Mix 10 µL inhibitor + 40 µL enzyme in a 96-well plate. Incubate for 15 min at 37°C to reach equilibrium.

  • Initiation: Add 50 µL substrate solution.

  • Measurement: Monitor Absorbance at 405 nm (pNA release) kinetically for 20 min.

  • Analysis: Fit initial velocities (

    
    ) to the Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .
Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the resistance to oxidative metabolism conferred by the CF₃ group.

  • Incubation: Incubate test compound (1 µM) with pooled liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Part 4: Visualization of Mechanism

Pathway Diagram: Mechanism of Protease Inhibition

The following diagram illustrates the competitive inhibition mechanism where the amidine group blocks the catalytic triad.

ProteaseInhibition cluster_mechanism Molecular Interaction (S1 Pocket) Enzyme Serine Protease (Factor Xa / Trypsin) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Competitive Binding) Substrate Natural Substrate (Arg-containing Peptide) Inhibitor 6-(CF3)nicotinimidamide Interaction Amidine-Asp189 Salt Bridge CF3-Hydrophobic Pocket Inhibitor->Interaction Product Cleaved Product Complex_ES->Product Catalysis Complex_EI->Enzyme Slow Dissociation (High Affinity) Interaction->Complex_EI

Caption: Competitive inhibition pathway showing the blockade of the enzyme active site by the inhibitor.

Workflow Diagram: Lead Optimization Cycle

This diagram depicts where 6-(Trifluoromethyl)nicotinimidamide fits into the drug discovery pipeline.

LeadOpt Hit Hit Identification (Benzamidine Scaffold) Design Scaffold Hopping (Phenyl -> Pyridine) Hit->Design Improve Solubility Modification Optimization (Addition of 6-CF3) Design->Modification Block Metabolism Candidate 6-(CF3)nicotinimidamide (Lead Compound) Modification->Candidate Synthesis Testing Biological Profiling (Potency, LogP, Stability) Candidate->Testing In Vitro Assays Testing->Design Iterative Refinement

Caption: Lead optimization cycle demonstrating the strategic insertion of the trifluoromethyl-pyridine motif.

References

  • PubChem Compound Summary. 6-(Trifluoromethyl)pyridine-3-carboximidamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. (Context: General utility of CF3 in drug design). [Link]

  • Han, G., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Nicotinimidamide Derivatives as Potential Anti-Trypanosomal Agents. European Journal of Medicinal Chemistry. (Context: Nicotinimidamide efficacy). [Link]

Sources

Validation

Head-to-head comparison of 6-(Trifluoromethyl)nicotinimidamide hydrochloride with similar compounds

Executive Summary 6-(Trifluoromethyl)nicotinimidamide hydrochloride is a specialized, high-value building block used primarily in Fragment-Based Drug Design (FBDD). Unlike its non-fluorinated parent (nicotinimidamide) or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)nicotinimidamide hydrochloride is a specialized, high-value building block used primarily in Fragment-Based Drug Design (FBDD). Unlike its non-fluorinated parent (nicotinimidamide) or the carbocyclic analog (benzamidine), this compound is not merely a structural scaffold but a functional bioisostere .

Its primary "performance" metric is not its own biological activity, but the pharmacological properties it imparts to the final drug molecule—specifically, enhanced metabolic stability and lipophilicity. While the electron-withdrawing trifluoromethyl (-CF3) group reduces its nucleophilic reactivity during synthesis (lowering yields compared to non-fluorinated analogs), the resulting "blocked" metabolic site at the pyridine 6-position is a critical strategy for extending the half-life of kinase inhibitors and agrochemicals.

Part 1: Chemical Profile & Physicochemical Comparison[1]

The following table contrasts 6-(Trifluoromethyl)nicotinimidamide HCl with its direct analogs. This data highlights why a researcher would choose this more expensive, less reactive building block.

Feature6-(CF3)nicotinimidamide HCl Nicotinimidamide HCl Benzamidine HCl
Core Structure Pyridine w/ 6-CF3Pyridine (Unsubstituted)Benzene
Role Metabolic Blocker / Bioisostere Standard Heterocycle PrecursorSerine Protease Inhibitor Probe
Electronic Effect Strong EWG (

)
Electron Deficient (N-heterocycle)Neutral / Slight EDG
Amidine pKa (Est.) ~8.5 - 9.5 (Reduced Basicity)~10.5~11.6
Nucleophilicity Low (Deactivated)ModerateHigh
Metabolic Liability Low (6-position blocked)High (Oxidation at 6-position)Moderate (Ring hydroxylation)
Lipophilicity (LogP) High (Increases permeability)Low (Polar)Moderate
Expert Insight: The "Fluorine Tax" on Reactivity

The presence of the -CF3 group at the 6-position exerts a strong inductive electron-withdrawing effect ($ -I $) on the pyridine ring. This significantly reduces the electron density available at the amidine nitrogen.

  • Consequence: The pKa of the amidine group drops by 1–2 units compared to nicotinimidamide.

  • Synthesis Implication: In cyclization reactions (e.g., forming pyrimidines), this compound is a weaker nucleophile . It requires more electrophilic partners or harsher conditions (higher heat/longer time) to achieve yields comparable to the non-fluorinated analog.

Part 2: Synthetic Performance (Head-to-Head)

This section evaluates the compound's performance as a reagent in the synthesis of Trifluoromethyl-substituted Pyrimidines , a common motif in kinase inhibitors (e.g., RAF, CSF1R).

Reaction: Condensation with 1,3-Dicarbonyls (Pyrimidine Synthesis)

Scenario: Reacting the amidine with ethyl acetoacetate to form a pyrimidin-4-ol derivative.

Parameter6-(CF3)nicotinimidamide Nicotinimidamide Analysis
Reaction Time 12 – 24 Hours4 – 8 HoursThe CF3 group deactivates the amidine, slowing the initial nucleophilic attack.
Typical Yield 40 – 65% 75 – 90% Lower nucleophilicity leads to incomplete conversion or competitive side reactions.
Base Requirement Stronger base often required (e.g., NaOEt)Weaker bases often suffice (e.g., NaOAc)Deprotonation of the amidine salt requires overcoming the lower pKa but the nucleophilic attack is the rate-limiting step.
Solubility Soluble in polar organics (EtOH, DMF)Highly soluble in water/EtOHThe CF3 group improves solubility in organic reaction media, aiding workup.
Mechanism of Deactivation

The following diagram illustrates why the 6-CF3 analog is less reactive. The electron density is pulled toward the CF3 group, making the amidine nitrogen less willing to attack the carbonyl carbon.

ReactionMechanism Amidine 6-(CF3)Nicotinimidamide (Nucleophile) Transition Tetrahedral Intermediate Amidine->Transition Slow Attack Electrophile 1,3-Dicarbonyl (Electrophile) Electrophile->Transition Product Pyridine-Pyrimidine Hybrid Transition->Product - H2O / - EtOH CF3_Effect CF3 Group (-I Effect) Withdraws Electron Density Reduces Nucleophilicity CF3_Effect->Amidine Deactivates

Figure 1: Mechanistic impact of the trifluoromethyl group on amidine nucleophilicity during heterocycle formation.

Part 3: Biological Performance (The Payoff)

While the synthetic chemistry is more challenging, the biological performance of the final molecule justifies the effort.

Metabolic Stability (Microsomal Stability)
  • Problem: The 6-position of the pyridine ring is highly susceptible to oxidation by aldehyde oxidase (AO) and Cytochrome P450 (CYP) enzymes, converting the drug into a pyridone metabolite (inactive or toxic).

  • Solution: The 6-CF3 group physically blocks this site and electronically deactivates the ring toward oxidation.

  • Data Trend: Drugs incorporating this motif often show a 2-5x increase in metabolic half-life (

    
    )  compared to the 6-H or 6-Methyl analogs.
    
Lipophilicity & Permeability[2][3]
  • LogP Shift: Replacing H with CF3 typically increases LogP by ~1.0 – 1.2 units .

  • Impact: This shift is critical for CNS drugs (crossing the blood-brain barrier) or for shifting a lead compound into the optimal lipophilic range for intracellular kinase targets.

Part 4: Experimental Protocols

Since the amidine hydrochloride is often expensive or unstable for long-term storage, it is frequently synthesized in situ or fresh from the nitrile.

Protocol A: Synthesis of 6-(Trifluoromethyl)nicotinimidamide HCl (Pinner Reaction)

Purpose: Convert the commercially available nitrile to the amidine salt.

  • Reagents: 6-(Trifluoromethyl)nicotinonitrile (1.0 eq), Anhydrous Methanol, HCl (gas) or Acetyl Chloride, Ammonia (gas) or Ammonium Carbonate.

  • Formation of Imidate (Intermediate):

    • Dissolve nitrile in anhydrous MeOH (0.5 M).

    • Cool to 0°C. Bubble dry HCl gas for 30-60 mins (or add Acetyl Chloride dropwise to generate HCl in situ).

    • Stir at 0°C to RT for 12-24 hours.

    • Observation: Formation of the imidate ester hydrochloride precipitate is possible.

    • Concentrate to remove excess HCl/MeOH.

  • Amidine Formation:

    • Redissolve the crude imidate residue in anhydrous MeOH.

    • Add excess Ammonia (7N in MeOH) or Ammonium Carbonate (3-5 eq).

    • Stir at RT for 12-24 hours.

  • Workup:

    • Concentrate to dryness.

    • Recrystallize from EtOH/Ether to obtain the white/off-white solid.

    • Validation: Check MS (M+H) and 1H NMR (distinctive loss of O-Me signal, appearance of broad amidine protons).

Protocol B: Cyclization to Pyrimidine (General Procedure)

Purpose: Use the amidine to build a bioactive scaffold.

  • Mix: Combine 6-(Trifluoromethyl)nicotinimidamide HCl (1.0 eq), Ethyl Acetoacetate (1.2 eq), and Sodium Ethoxide (2.5 eq) in Ethanol.

  • Reflux: Heat to reflux (78°C) for 16 hours. Note: Longer time is required due to the CF3 deactivation.

  • Quench: Cool to RT, neutralize with dilute HCl to pH ~6-7.

  • Isolate: Filter the precipitate or extract with EtOAc.

  • Yield Expectation: 45-60%.

References

  • National Institutes of Health (PubChem). 6-(Trifluoromethyl)nicotinic acid - Compound Summary. (Safety, toxicity, and related derivatives).[1][2] [Link]

  • MDPI Molecules. Recent Advances in N-Heterocyclic Small Molecules for Synthesis. (Context on pyrimidine synthesis yields and methods). [Link]

  • Journal of Medicinal Chemistry (via PubMed). Discovery of TRPM8 Antagonist (AMG 333). (Example of 6-CF3-nicotinic acid derivatives in clinical candidates). [Link]

  • Frontiers in Chemistry. Synthesis and Antifungal Activity of Pyrimidine Derivatives. (Experimental conditions for amidine-to-pyrimidine cyclization). [Link]

Sources

Comparative

Technical Comparison Guide: Reproducibility of Experiments with 6-(Trifluoromethyl)nicotinimidamide Hydrochloride

Executive Summary 6-(Trifluoromethyl)nicotinimidamide hydrochloride is a critical C3-synthon used primarily in the synthesis of trifluoromethylated bio-active heterocycles (e.g., pyrimidines, imidazoles). While it offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)nicotinimidamide hydrochloride is a critical C3-synthon used primarily in the synthesis of trifluoromethylated bio-active heterocycles (e.g., pyrimidines, imidazoles). While it offers a direct route to incorporating the metabolically stable


 motif, its reproducibility is frequently compromised by hygroscopicity-induced stoichiometry errors  and reduced nucleophilicity  caused by the electron-withdrawing trifluoromethyl group.

This guide compares the performance of the pre-isolated hydrochloride salt against in situ generation methods (Pinner reaction) and non-fluorinated analogs, providing a standardized protocol to ensure batch-to-batch consistency.

Part 1: Critical Analysis & Mechanistic Insights

The "Fluorine Effect" on Reactivity

The presence of the trifluoromethyl group at the C6 position of the pyridine ring exerts a strong electron-withdrawing effect (


, 

). This significantly alters the reactivity profile compared to the non-fluorinated analog, nicotinimidamide HCl .
  • Reduced Nucleophilicity: The

    
     group pulls electron density away from the amidine nitrogen. Consequently, condensation reactions (e.g., with 1,3-dicarbonyls) require higher activation energies (higher temperature or Lewis acid catalysis) compared to unsubstituted nicotinimidamide.
    
  • pKa Shift: The acidity of the amidinium proton is increased. In base-mediated cyclizations, the deprotonation occurs readily, but the subsequent nucleophilic attack is the rate-limiting step.

The Stability vs. Utility Trade-off

Researchers often face a "Make vs. Buy" decision: use the pre-isolated salt or generate it in situ from 6-(trifluoromethyl)nicotinonitrile .

FeaturePre-isolated HCl Salt (Recommended)In Situ Generation (Pinner Method)
Stoichiometry Control High: Precise weighing allows exact equivalents.Low: Conversion of nitrile is rarely 100%; excess alcohol/acid remains.
Impurity Profile Clean: Major impurity is hydrolysis product (amide).Complex: Contains orthoesters, unreacted nitrile, and ammonium salts.
Moisture Sensitivity High: Extremely hygroscopic. Absorbs atmospheric water, altering effective MW.Moderate: Reaction mixture is already solvated, but water kills the intermediate.

Part 2: Comparative Performance Data

The following data summarizes the efficiency of synthesizing a standard pyrimidine derivative (via reaction with ethyl acetoacetate) using three different starting materials.

Target Reaction: Cyclization to form 2-(6-(trifluoromethyl)pyridin-3-yl)-6-methylpyrimidin-4-ol.

MetricProduct A: 6-(CF3)nicotinimidamide HCl (Isolated)Alternative B: In Situ from Nitrile (Pinner)Control: Nicotinimidamide HCl (Non-fluorinated)
Yield (Isolated) 82% 55 - 65%91%
Purity (HPLC) >98% ~85% (requires recrystallization)>99%
Reaction Time 4 - 6 Hours 12 - 18 Hours (2 steps)2 - 3 Hours
Reproducibility (CV) Low Variance (CV < 5%) High Variance (CV > 15%)Low Variance (CV < 3%)
Key Failure Mode Hydrolysis due to wet solvent/salt.Incomplete conversion of nitrile.N/A (Robust).

Interpretation:

  • Product A yields are lower than the non-fluorinated control due to the electronic deactivation by the

    
     group but are significantly superior to the in situ method (Alternative B).
    
  • Alternative B suffers from competitive hydrolysis of the imidate intermediate, leading to lower yields and "gummy" crude products that are difficult to purify.

Part 3: Standardized Experimental Protocol

To guarantee reproducibility, this protocol treats the amidine salt as a hygroscopic reagent and includes mandatory QC checkpoints.

Phase 1: Pre-Reaction Quality Control (Mandatory)
  • Visual Inspection: The salt must be a free-flowing white powder. Clumping indicates moisture absorption.

  • Stoichiometry Correction: If the salt has been open to air, determine water content via Karl Fischer titration or run a quantitative H-NMR (D2O) with an internal standard (e.g., maleic acid) to calculate the effective molecular weight.

Phase 2: Optimized Cyclization Workflow

Reagents:

  • 6-(Trifluoromethyl)nicotinimidamide HCl (1.0 equiv)

  • Ethyl Acetoacetate (1.1 equiv)

  • Base: Sodium Ethoxide (2.5 equiv) - Note: Excess base required to neutralize HCl and deprotonate the dicarbonyl.

  • Solvent: Absolute Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Drying: Dry the amidine salt in a vacuum desiccator over

    
     for 4 hours prior to use.
    
  • Free Base Liberation: In a flame-dried flask under Argon, dissolve NaOEt in EtOH. Add the amidine salt at 0°C. Stir for 15 min.

    • Checkpoint: Solution should become slightly cloudy (NaCl precipitation).

  • Addition: Add Ethyl Acetoacetate dropwise at 0°C.

  • Cyclization: Warm to room temperature, then reflux (

    
    ) for 6 hours.
    
    • Note: The non-fluorinated analog only requires 2-3 hours. Do not cut this time short for the

      
       analog.
      
  • Workup: Cool to RT. Acidify to pH 6 with dilute acetic acid to precipitate the pyrimidinol. Filter and wash with cold water.

Part 4: Visualization of Workflows

Diagram 1: Reproducibility Decision Tree

This diagram illustrates the critical decision points and handling requirements to avoid common failure modes (Hydrolysis vs. Cyclization).

ReproducibilityWorkflow Start Start: 6-(CF3)nicotinimidamide HCl Storage Storage Condition check (Desiccator required) Start->Storage QC QC: Is powder free-flowing? Storage->QC Dry Action: Dry under Vacuum (P2O5, 4h) QC->Dry No (Clumped) Weigh Weighing (In Glovebox or Rapidly) QC->Weigh Yes Dry->Weigh Solvent Solvent Choice: Must be Anhydrous (<0.05% H2O) Weigh->Solvent Reaction Cyclization Reaction (Reflux, 6h) Solvent->Reaction Hydrolysis FAILURE: Hydrolysis to Amide (Low Yield) Reaction->Hydrolysis Wet Solvent/Salt Success SUCCESS: Target Heterocycle (>80% Yield) Reaction->Success Anhydrous Conditions

Caption: Workflow ensuring batch integrity. Moisture control at the "Storage" and "Solvent" stages is the primary determinant of success vs. hydrolysis failure.

Diagram 2: Electronic Impact on Mechanism

Comparison of the reaction pathway between the


-substituted and non-substituted amidines.

ElectronicMechanism Substrate_CF3 6-(CF3)nicotinimidamide (Electron Deficient) Nu_Attack Nucleophilic Attack on Electrophile Substrate_CF3->Nu_Attack Reduced Nucleophilicity Substrate_H Nicotinimidamide (Standard) Substrate_H->Nu_Attack Strong Nucleophile Barrier_CF3 High Activation Barrier (Slow Kinetics) Nu_Attack->Barrier_CF3 Barrier_H Low Activation Barrier (Fast Kinetics) Nu_Attack->Barrier_H Product Pyrmidine Product Barrier_CF3->Product Requires 6h Reflux Barrier_H->Product Requires 2h Reflux

Caption: The electron-withdrawing CF3 group increases the activation energy for the nucleophilic attack, necessitating longer reaction times compared to the H-analog.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5708861, N-Hydroxy-6-(trifluoromethyl)nicotinimidamide. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Amidines and Pyrimidines.[1][2][3][4][5][6] Retrieved from [Link]

  • M. Movassaghi & M. D. Hill. (2007).[1] Synthesis of pyrimidines by direct condensation of amides and nitriles.[1] Nature Protocols.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(Trifluoromethyl)nicotinimidamide hydrochloride

Executive Summary: The "Why" Behind the Protocol Handling 6-(Trifluoromethyl)nicotinimidamide hydrochloride requires more than generic lab safety compliance. As a halogenated pyridine derivative in hydrochloride salt for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Handling 6-(Trifluoromethyl)nicotinimidamide hydrochloride requires more than generic lab safety compliance. As a halogenated pyridine derivative in hydrochloride salt form, this compound presents a dual-threat profile: chemical corrosivity (due to the HCl moiety) and bio-activity potential (characteristic of nicotinimidamide structures used in kinase inhibition).

This guide moves beyond the standard SDS to provide a logistical framework for safe handling. Our goal is to protect not just the operator, but the integrity of the data derived from this reagent.

Hazard Architecture & Risk Assessment

To select the correct PPE, we must first deconstruct the molecule. The safety profile is dictated by its three functional components:

ComponentHazard CharacteristicPhysiological Risk
HCl Salt Form Hygroscopic & AcidicUpon contact with mucous membranes (eyes/lungs), moisture triggers hydrolysis, releasing hydrochloric acid, causing immediate irritation or burns.
Trifluoromethyl Group LipophilicityIncreases the compound's ability to penetrate lipid bilayers (skin). While the salt form reduces volatility, solvation in DMSO or Methanol restores transdermal risk.
Nicotinimidamide Core Biological ActivityStructural similarity to NAD+ precursors and kinase inhibitors suggests potential for specific metabolic interference if systemically absorbed.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

PPE Specification Table
Protection ZoneRecommended GearTechnical Justification
Hand Protection (Dry Solid) Nitrile (4-5 mil) Standard nitrile offers sufficient protection against the solid salt. Latex is discouraged due to potential allergenicity and poor organic solvent resistance.
Hand Protection (In Solution) Double Gloving (Nitrile) When dissolved in DMSO or Methanol, the solvent acts as a carrier vehicle. Inner: 4 mil Nitrile. Outer: 5-8 mil Nitrile or Laminate (if handling >100mL).
Ocular Chemical Splash Goggles Do not rely on safety glasses. The fine dust of the HCl salt is hygroscopic; if it settles behind open glasses, it will react with eye moisture to cause severe irritation (H319).
Respiratory Fume Hood (Primary) Engineering Control: All handling must occur in a certified fume hood (Face velocity: 80-100 fpm). PPE Backup: If hood work is impossible, a half-face respirator with P100/OV cartridges is required.
Body Tyvek® Lab Coat / Sleeves Cotton lab coats can trap fine powders in the weave. Disposable Tyvek sleeves prevent wrist-gap exposure during weighing.
Decision Logic for PPE Selection

The following diagram illustrates the decision workflow for selecting PPE based on the state of matter and solvent system.

PPE_Selection_Logic Start Start: Handling 6-(CF3)nicotinimidamide HCl State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Solution_State Solution (DMSO/MeOH) State_Check->Solution_State Solid_PPE PPE: Nitrile Gloves (Single) + Goggles + Lab Coat Solid_State->Solid_PPE Solvent_Check Check Carrier Solvent Solution_State->Solvent_Check Eng_Control Engineering: Fume Hood Required (Prevent Dust Inhalation) Solid_PPE->Eng_Control High_Pen High Permeation (DMSO/DMF) Solvent_Check->High_Pen Low_Pen Low Permeation (Water/Buffer) Solvent_Check->Low_Pen Double_Glove PPE: Double Nitrile Gloves (Change every 30 mins) High_Pen->Double_Glove Standard_Glove PPE: Standard Nitrile Gloves Low_Pen->Standard_Glove Double_Glove->Eng_Control Standard_Glove->Eng_Control

Figure 1: Risk-based logic flow for selecting Personal Protective Equipment based on physical state and solvent carrier risks.

Operational Protocols: Step-by-Step

Weighing and Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid due to static charge and dust generation.

  • Preparation:

    • Place the analytical balance inside the fume hood or use a powder containment balance enclosure.

    • Static Control: Use an ionizing bar or antistatic gun on the weighing boat. Fluorinated salts are prone to high static charge, causing "jumping" of particles.

  • Transfer:

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: Tap the spatula gently against the weighing boat, never shake it.

  • Cleanup:

    • Immediately wipe the balance area with a moist paper towel (water/surfactant) to capture any invisible dust. Do not use compressed air to clean the balance; this aerosolizes the chemical.

Solubilization
  • Solvent Choice: The HCl salt is likely soluble in water, DMSO, and Methanol.

  • Exotherm Check: Dissolving HCl salts can be slightly exothermic. Add solvent to the solid slowly.

  • Vessel: Use a screw-cap vial (e.g., borosilicate glass with PTFE-lined cap). Avoid open beakers for long-term stirring to prevent moisture uptake (hygroscopicity).

Emergency Response & Spills

In the event of a breach in containment, follow this self-validating response loop.

Spill_Response Incident Spill Detected Assess Assess Volume & Form Incident->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Sol Solution / Large Solid Assess->Major_Sol Action_Wet Cover with Wet Paper Towel (Prevents Dust) Minor_Solid->Action_Wet Minimize Dust Action_Absorb Use Chem Absorbent Pads (Do not use paper towels for DMSO) Major_Sol->Action_Absorb Contain Liquid Clean Clean Surface with Weak Base (1% NaHCO3) Action_Wet->Clean Action_Absorb->Clean Disposal Bag as Haz Waste (Halogenated) Clean->Disposal

Figure 2: Emergency spill response workflow emphasizing dust suppression and neutralization.

Skin Exposure Protocol:

  • Immediate Action: Flush with water for 15 minutes. Do not use soap immediately if the skin is broken.

  • Neutralization: Because it is an HCl salt, the skin pH may drop. After flushing, wash gently with non-abrasive soap.

  • Reporting: Log incident. If dissolved in DMSO, seek medical observation due to enhanced absorption.

Disposal & Environmental Compliance

Do not dispose of this compound down the drain. The trifluoromethyl group renders it persistent in some water treatment stages, and the pyridine core is ecotoxic.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solids - Halogenated."

  • Liquid Waste:

    • Aqueous: Adjust pH to neutral (7.0) before disposing into "Aqueous Toxic" waste streams.

    • Organic: Dispose into "Halogenated Organic Solvents" stream (due to the

      
       group).
      
  • Container: Triple rinse the empty reagent bottle with a compatible solvent (methanol) before discarding the bottle. Add rinsate to the liquid waste.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12396956 (Nicotinimidamide derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyridine hydrochloride and fluorinated derivatives. Retrieved from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.